molecular formula C14H14OS B8491106 o-Tolyl sulfoxide

o-Tolyl sulfoxide

Cat. No.: B8491106
M. Wt: 230.33 g/mol
InChI Key: CXBXYGOPEKWILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Tolyl sulfoxide is a useful research compound. Its molecular formula is C14H14OS and its molecular weight is 230.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-Tolyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Tolyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)sulfinylbenzene

InChI

InChI=1S/C14H14OS/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

CXBXYGOPEKWILU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)C2=CC=CC=C2C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: Comprehensive experimental data for methyl o-tolyl sulfoxide is not as widely published as for its isomer, methyl p-tolyl sulfoxide. This guide will, therefore, present the fundamental principles of aryl methyl sulfoxides, drawing upon the extensive data available for the para isomer as a comparative model. The structural and electronic differences conferred by the ortho substitution will be discussed to project the specific properties of methyl o-tolyl sulfoxide.

Introduction: The Significance of Chiral Sulfoxides

Methyl o-tolyl sulfoxide belongs to the class of chiral sulfoxides, organosulfur compounds that have garnered significant attention in the fields of organic synthesis and drug development.[1][2] The utility of these molecules stems from the stereogenic nature of the sulfur atom, which is bonded to an oxygen atom and two different carbon substituents, rendering the molecule chiral.[1][3] This chirality is crucial in asymmetric synthesis, where sulfoxides can act as chiral auxiliaries to direct the stereochemical outcome of reactions.[4]

The sulfoxide functional group is characterized by a pyramidal geometry at the sulfur atom, with a lone pair of electrons occupying one of the vertices.[3] This arrangement leads to a stable and configurationally defined stereocenter. The electronic nature of the sulfoxide group, with its polar S=O bond, also imparts unique reactivity and solubility characteristics.[5]

Molecular Structure and Chirality

The defining structural feature of methyl o-tolyl sulfoxide is the sulfinyl group (S=O) attached to a methyl group and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position).

Stereochemistry and Enantiomers

The sulfur atom in methyl o-tolyl sulfoxide is a stereocenter due to the presence of four different substituents (the oxygen atom, the methyl group, the o-tolyl group, and a lone pair of electrons). This gives rise to two enantiomers, (R)-methyl o-tolyl sulfoxide and (S)-methyl o-tolyl sulfoxide. These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in opposite directions.

Diagram: Chemical Structure of (R)-Methyl o-Tolyl Sulfoxide

G cluster_0 Starting Material cluster_1 Oxidizing Agent cluster_2 Product Methyl o-Tolyl Sulfide Methyl o-Tolyl Sulfide Methyl o-Tolyl Sulfoxide Methyl o-Tolyl Sulfoxide Methyl o-Tolyl Sulfide->Methyl o-Tolyl Sulfoxide Oxidation H₂O₂ / Acetic Acid H₂O₂ / Acetic Acid H₂O₂ / Acetic Acid->Methyl o-Tolyl Sulfoxide

Caption: General synthetic workflow for methyl o-tolyl sulfoxide.

Experimental Protocol: General Procedure for Sulfide Oxidation

A common and environmentally benign method involves the use of hydrogen peroxide in acetic acid. [6]

  • Dissolution: Dissolve methyl o-tolyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition of Oxidant: Add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as a solvent and also as a catalyst for the oxidation with hydrogen peroxide.

  • Controlled Temperature: The dropwise addition of the oxidant at low temperature is crucial to prevent over-oxidation of the sulfoxide to the corresponding sulfone.

Key Reactions
  • Pummerer Rearrangement: In the presence of an activating agent like acetic anhydride, sulfoxides can undergo the Pummerer rearrangement to form an α-acyloxy thioether.

  • Thermal Racemization: At elevated temperatures, chiral sulfoxides can undergo pyramidal inversion at the sulfur atom, leading to racemization. [7]* Reduction: Sulfoxides can be reduced back to the corresponding sulfides using various reducing agents.

Applications in Research and Drug Development

While specific applications of methyl o-tolyl sulfoxide are not extensively documented, chiral sulfoxides, in general, are valuable in several areas:

  • Chiral Auxiliaries: The sulfoxide group can direct the stereochemistry of reactions at adjacent positions. The resulting diastereomers can then be separated, and the sulfoxide group subsequently removed.

  • Asymmetric Catalysis: Chiral sulfoxide-containing ligands are used in transition-metal-catalyzed asymmetric reactions. [2]* Medicinal Chemistry: The sulfoxide moiety is present in several pharmaceutical compounds. [8]For example, the proton pump inhibitor esomeprazole is a chiral sulfoxide. The polarity and hydrogen bonding capability of the sulfoxide group can be important for drug-receptor interactions.

Conclusion

Methyl o-tolyl sulfoxide is a chiral organosulfur compound with a rich potential for applications in stereoselective synthesis and medicinal chemistry. Its properties are defined by the stereogenic sulfoxide group and influenced by the steric and electronic effects of the ortho-methyl substituent. While detailed experimental data for this specific isomer is limited, its chemical behavior can be reliably inferred from the well-understood chemistry of its para isomer and other aryl sulfoxides. Further research into the unique properties conferred by the ortho substitution could unveil novel applications for this intriguing molecule.

References

  • Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). ACS Omega, 2023.

  • Chiral Organosulfur Ligands/Catalysts with a Stereogenic Sulfur Atom: Applications in Asymmetric Synthesis. Chemical Reviews, 2017.

  • p-Tolyl sulfoxide | C14H14OS. PubChem.

  • Internal dynamics of methyl p-tolyl sulfoxide in the gas phase: Rotational spectroscopy and theoretical studies. The Journal of Chemical Physics, 2022.

  • CAS 934-72-5: methyl P-tolyl sulfoxide. CymitQuimica.

  • Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). PMC, 2023.

  • Dimethyl sulfoxide. Wikipedia.

  • Rapid Methods for High-Throughput Detection of Sulfoxides. PMC, 2012.

  • Internal dynamics of methyl p-tolyl sulfoxide in the gas phase: Rotational spectroscopy and theoretical studies. PUBDB, 2021.

  • Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. MDPI, 2025.

  • Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. ResearchGate, 2015.

  • (R)-(+)-Methyl p-tolyl sulfoxide. Sigma-Aldrich.

  • Methyl p-tolyl sulfoxide 97%. Sigma-Aldrich.

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI, 2023.

  • Methyl p-tolyl sulfoxide | CAS 934-72-5. Santa Cruz Biotechnology.

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal.

  • Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 2005.

  • Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.

  • Ground‐State Photoelectron Circular Dichroism of Methyl p‐Tolyl Sulfoxide by Single‐Photon Ionisation from a Table‐Top Source. PMC, 2023.

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI, 2007.

  • (S)-(-)-Methyl p-tolyl sulfoxide - Optional[MS (GC)]. SpectraBase.

  • Methyl p-tolyl sulfoxide, 98%. Thermo Scientific.

  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal.

  • Dimsyl Ion Applications in Organic Chemistry. Scribd.

Sources

An In-depth Technical Guide to the Comparative Steric Hindrance of o-Tolyl Sulfoxide versus p-Tolyl Sulfoxide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of fine chemical synthesis and pharmaceutical development, the subtle interplay of molecular geometry and reactivity is paramount. Sulfoxides, particularly chiral sulfoxides, are of significant interest as stereodirecting groups and pharmacophores.[1] This technical guide provides a detailed comparative analysis of the steric hindrance presented by o-tolyl sulfoxide and p-tolyl sulfoxide. While p-tolyl sulfoxides are extensively studied and utilized, their ortho-isomers are less commonly employed, largely due to the profound impact of steric congestion. This guide will elucidate the structural and energetic differences between these isomers, offering insights into how the position of a methyl group on the aromatic ring dramatically alters the steric environment around the sulfinyl group. Through a combination of established experimental data for the p-isomer, inferences from related sterically hindered systems for the o-isomer, and proposed experimental and computational workflows, we will provide a comprehensive understanding of their comparative steric profiles. This knowledge is crucial for rational catalyst design, optimization of reaction conditions, and the development of novel therapeutic agents where control over molecular architecture is a key determinant of function.

Introduction: The Significance of Steric Hindrance in Tolyl Sulfoxides

Sulfoxides are a class of organosulfur compounds featuring a sulfinyl group (S=O) connected to two organic substituents. The pyramidal geometry of the sulfur atom, when bearing two different substituents, renders the sulfoxide chiral.[2] This chirality, coupled with the electronic nature of the sulfinyl group, has made chiral sulfoxides invaluable auxiliaries in asymmetric synthesis.[3] Among these, tolyl sulfoxides have been widely adopted due to their modularity and the influence of the tolyl group on their chemical and physical properties.

The position of the methyl group on the tolyl ring, either ortho or para to the sulfinyl group, gives rise to two isomers with remarkably different three-dimensional structures and, consequently, disparate steric profiles. Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of a chemical reaction, is a critical parameter to consider in drug development and process chemistry. In the context of tolyl sulfoxides, steric hindrance can influence:

  • Reaction Rates: A more sterically encumbered sulfoxide will react more slowly with other molecules.

  • Diastereoselectivity: When the sulfoxide is used as a chiral auxiliary, the steric bulk around the sulfur atom can significantly influence the facial selectivity of reactions on a prochiral center.

  • Conformational Preferences: The steric strain imposed by the ortho-methyl group can dictate the preferred conformation of the molecule, affecting its interaction with enzymes or catalysts.

  • Physical Properties: Steric hindrance can impact crystal packing, solubility, and other physical characteristics.

This guide will dissect these differences, providing a foundational understanding for researchers looking to leverage the properties of these important molecules.

Structural Analysis and Steric Profile

p-Tolyl Sulfoxide: An Unhindered System

The para-position of the methyl group in p-tolyl sulfoxide places it distant from the sulfinyl group, resulting in minimal steric interaction. This allows for relatively free rotation around the C-S bond and an unencumbered sulfinyl oxygen and lone pair.

Key Structural Features of Methyl p-Tolyl Sulfoxide:

  • The sulfoxide group is nearly co-planar with the phenyl ring, allowing for potential π-system conjugation.[4]

  • The C-S-O and C-S-C bond angles are not significantly distorted by steric strain.

  • The sulfinyl oxygen and the lone pair on sulfur are readily accessible for coordination to metal centers or for directing incoming reagents.

Caption: Structure of o-Tolyl Methyl Sulfoxide.

Spectroscopic Evidence of Steric Hindrance

While a direct comparative NMR study is not available, we can predict the differences in the NMR spectra of the two isomers based on general principles.

Expected NMR Spectral Differences:

Featurep-Tolyl Methyl Sulfoxideo-Tolyl Methyl Sulfoxide (Predicted)Rationale for Difference
Aromatic Protons Two distinct doublets in the aromatic region.More complex multiplet pattern in the aromatic region.The ortho-methyl group breaks the symmetry of the aromatic ring, making the aromatic protons chemically non-equivalent.
Methyl Protons Sharp singlet for the tolyl methyl group.Potentially broader singlet or a singlet at a different chemical shift for the tolyl methyl group.Anisotropic effects from the nearby sulfinyl group and restricted rotation could influence the chemical environment of the methyl protons.
Sulfinyl Methyl Protons Sharp singlet.Potentially a different chemical shift due to the different electronic and steric environment.The overall electronic nature of the tolyl group is altered by the position of the methyl substituent.

A supporting information document provides the 1H and 13C NMR data for p-tolyl methyl sulfoxide, which aligns with these expectations for an unhindered system. [5]

Impact of Steric Hindrance on Reactivity

The steric differences between o- and p-tolyl sulfoxide have a direct and predictable impact on their reactivity.

Kinetic Effects

Reactions involving nucleophilic attack at the sulfur atom or coordination to the sulfinyl oxygen will be significantly slower for the o-tolyl isomer. The ortho-methyl group acts as a gatekeeper, increasing the activation energy for the approach of a reactant.

Hypothetical Kinetic Experiment:

A study comparing the rates of oxidation of o-tolyl methyl sulfide and p-tolyl methyl sulfide to their respective sulfoxides under identical conditions would provide quantitative data on the steric effect. It is expected that the rate constant for the oxidation of the o-isomer would be significantly smaller.

Stereoselectivity in Asymmetric Synthesis

When used as chiral auxiliaries, the steric environment around the sulfinyl group is a key factor in determining the degree of stereoselectivity. The increased steric bulk of the o-tolyl group can, in some cases, lead to higher diastereoselectivity in reactions such as the Diels-Alder reaction or additions to carbonyls. [3]The ortho-methyl group can more effectively block one face of a reacting partner, leading to a greater preference for attack from the less hindered face. However, this increased steric bulk can also hinder the desired reaction altogether, leading to lower yields or requiring more forcing conditions.

Experimental Protocols

Detailed and reliable experimental procedures are essential for researchers working with these compounds.

Synthesis of Methyl p-Tolyl Sulfoxide

A well-established method for the synthesis of racemic methyl p-tolyl sulfoxide is the oxidation of methyl p-tolyl sulfide.

Protocol: Oxidation of Methyl p-Tolyl Sulfide

  • Dissolve Methyl p-Tolyl Sulfide: In a round-bottom flask, dissolve methyl p-tolyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane or methanol.

  • Cool the Solution: Place the flask in an ice bath and cool the solution to 0 °C.

  • Add Oxidizing Agent: Slowly add a solution of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) or hydrogen peroxide (1.1 equivalents) to the cooled solution with stirring.

  • Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium sulfite.

  • Extraction: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain pure methyl p-tolyl sulfoxide.

synthesis_p_tolyl Figure 3: Synthesis of Methyl p-Tolyl Sulfoxide start Methyl p-Tolyl Sulfide step1 Dissolve in CH₂Cl₂ start->step1 step2 Cool to 0 °C step1->step2 step3 Add m-CPBA step2->step3 step4 Reaction Quench step3->step4 step5 Workup and Purification step4->step5 end Methyl p-Tolyl Sulfoxide step5->end

Caption: Workflow for the synthesis of methyl p-tolyl sulfoxide.

Synthesis of Methyl o-Tolyl Sulfoxide (Representative Protocol)

A similar oxidation protocol can be applied for the synthesis of methyl o-tolyl sulfoxide. However, due to the increased steric hindrance, the reaction may be slower and require longer reaction times or slightly elevated temperatures.

Protocol: Oxidation of Methyl o-Tolyl Sulfide

  • Dissolve Methyl o-Tolyl Sulfide: In a round-bottom flask, dissolve methyl o-tolyl sulfide (1 equivalent) in dichloromethane.

  • Cool the Solution: Cool the solution to 0 °C in an ice bath.

  • Add Oxidizing Agent: Slowly add a solution of m-CPBA (1.1 equivalents) to the stirred solution.

  • Monitor the Reaction: Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours), monitoring by TLC.

  • Quench and Workup: Follow the same quenching, extraction, and drying procedures as for the p-isomer.

  • Purification: Purify the product by flash chromatography.

Computational Analysis: A Predictive Tool

In the absence of extensive experimental data for o-tolyl sulfoxide, computational chemistry provides a powerful tool for comparing the steric and electronic properties of the two isomers.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize Geometries: Determine the lowest energy conformations of both isomers.

  • Calculate Steric Energy: Quantify the steric strain in each molecule.

  • Predict Spectroscopic Properties: Calculate NMR chemical shifts and compare them with experimental data.

  • Model Reaction Pathways: Calculate the activation energies for reactions, providing a theoretical basis for comparing their kinetic profiles.

A computational study on di-p-tolyl disulfide has demonstrated the utility of DFT in understanding the solid-state structures of related organosulfur compounds. [6]Similar methods can be applied to the sulfoxide isomers.

computational_workflow Figure 4: Computational Workflow for Steric Hindrance Analysis start Input Structures (o- and p-tolyl sulfoxide) step1 Geometry Optimization (DFT) start->step1 step2 Frequency Calculation step1->step2 step3 Conformational Analysis step1->step3 step5 NMR Chemical Shift Prediction step1->step5 end Comparative Analysis of Steric and Electronic Properties step2->end step4 Steric Energy Calculation step3->step4 step4->end step5->end

Caption: A typical computational workflow for comparing the steric properties of tolyl sulfoxide isomers.

Conclusion and Future Outlook

The steric hindrance of o-tolyl sulfoxide is significantly greater than that of its p-isomer due to the proximity of the ortho-methyl group to the sulfinyl moiety. This has profound and predictable consequences for the structure, reactivity, and spectroscopic properties of these molecules. While p-tolyl sulfoxides are well-characterized and widely used, the steric congestion in o-tolyl sulfoxides makes them more challenging synthetic targets and reagents.

For researchers and drug development professionals, a thorough understanding of these steric differences is crucial. The choice between an o-tolyl and a p-tolyl sulfoxide in a synthetic route or as a pharmacophore can have a dramatic impact on reaction efficiency, stereochemical outcome, and biological activity.

Future work in this area should focus on obtaining detailed experimental data for o-tolyl sulfoxides, including X-ray crystal structures and kinetic data from comparative reaction studies. Such data would provide a more complete and quantitative picture of the steric landscape of these important molecules and would enable a more rational design of catalysts, synthetic routes, and therapeutic agents.

References

  • Andersen, K. K. (1962). The preparation of optically active sulfoxides. Tetrahedron Letters, 3(3), 93–95.
  • Supporting Information for: A mild and efficient method for the selective oxidation of sulfides to sulfoxides with H2O2 catalyzed by a reusable silica-supported peroxy-tungstate. Green Chemistry. The Royal Society of Chemistry.
  • Lattanzi, A. (2022). Internal dynamics of methyl p-tolyl sulfoxide in the gas phase: Rotational spectroscopy and theoretical studies. The Journal of Chemical Physics, 156(15), 154303.
  • Di Vitta, C., et al. (2023). Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). ACS Omega, 8(17), 16471–16478.
  • Solladié, G., & Hutt, J. (1987). Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. Tetrahedron Letters, 28(7), 797-800.
  • Sigma-Aldrich. (R)-(+)-Methyl p-tolyl sulfoxide.
  • Rychkov, D., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157.
  • Solladié-Cavallo, A., et al. (1990). Asymmetric synthesis of orsellinic acid type macrolides: The example of lasiodiplodin. Tetrahedron: Asymmetry, 1(3), 187-198.
  • Sigma-Aldrich. Methyl p-tolyl sulfoxide.
  • Mikołajczyk, M., & Drabowicz, J. (1982). Chiral organosulfur compounds. Topics in Stereochemistry, 13, 333-468.
  • Johnson, C. R., et al. (1974). Chemistry of sulfoxides and related compounds. XLIX. Synthesis of optically active sulfoximines from optically active sulfoxides. The Journal of Organic Chemistry, 39(16), 2458-2459.
  • Murahashi, S.-I., et al. (1993). The reaction of nitrones with (R)-(+)-methyl p-tolyl sulfoxide anion; asymmetric synthesis of optically active secondary amines. Tetrahedron Letters, 34(16), 2645-2648.
  • Peduto, A., et al. (2009). A New Approach to Di-and Tetrasubstituted 2,3-Dihydropyridin-4(1H)-ones through Aza-Diels-Alder Reaction Promoted by Silicon Tetrachloride. Synthesis, 2009(04), 643-649.
  • Carreño, M. C., et al. (2000). Studies of Diastereoselectivity in Diels−Alder Reactions of Enantiopure (SS)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone and Chiral Racemic Acyclic Dienes. The Journal of Organic Chemistry, 65(14), 4355–4363.
  • Aversa, M. C., et al. (2017). On the Additions of Lithium Methyl p-Tolyl Sulfoxide to N-(PMP)Arylaldimines. Molecules, 22(11), 1898.

Sources

Dual Chirality in Ortho-Substituted Sulfoxides: A Technical Guide to Atropisomerism and Stereogenic Sulfur

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the sulfoxide moiety (


) represents a unique stereochemical challenge and opportunity. Unlike carbon-based chirality, sulfoxides possess a dual nature: they exhibit intrinsic chirality at the sulfur atom (pyramidal geometry) and can induce axial chirality (atropisomerism) when substituted with sterically demanding ortho-groups.

This guide analyzes the interplay between these two stereogenic elements. While the sulfur center is generally configurationally stable (


 kcal/mol), the rotation around the 

bond often possesses a lower barrier (

kcal/mol). Understanding this energy landscape is critical for medicinal chemists to prevent "metabolic switching" and ensuring the isolation of single, stable isomers.

The Stereochemical Architecture

The Dual Chiral Center

A diaryl sulfoxide with ortho-substitution does not exist merely as a pair of enantiomers. It exists as a complex system of diastereomers driven by two distinct mechanisms:

  • Central Chirality (Sulfur): The sulfur atom has a lone pair, an oxygen, and two different carbon ligands, forming a tetrahedron.

  • Axial Chirality (C-S Bond): Steric clash between the sulfoxide oxygen/lone pair and the ortho-substituents restricts rotation, creating a chiral axis.

The "Conformational Lock"

In unhindered sulfoxides, the C-S bond rotates freely (Class 1). However, introducing groups such as tert-butyl, isopropyl, or halogens at the 2,2' positions creates a "gear" mechanism. The lone pair of the sulfur prefers a specific orientation relative to the aromatic ring to minimize steric repulsion and maximize orbital overlap (


).

G S_Center Sulfur Center (Intrinsic Chirality) CS_Axis C-S Axis (Restricted Rotation) S_Center->CS_Axis Stereoelectronic Gating Result Atropisomeric Diastereomers S_Center->Result Fixes Configuration Ortho_Sub Ortho-Substitution (Steric Bulk) Ortho_Sub->CS_Axis Increases Barrier CS_Axis->Result Creates Axis

Figure 1: The interdependence of sulfur chirality and steric substitution in forming stable diastereomers.

Thermodynamic & Kinetic Analysis

The critical failure mode in developing atropisomeric drugs is unexpected racemization. For sulfoxides, one must distinguish between Inversion and Rotation .

Energy Barriers[1][2]
  • Pyramidal Inversion (Sulfur): High stability.

    • 
       kcal/mol.
      
    • Implication: The

      
       or 
      
      
      
      configuration is stable at physiological temperatures and even under most reaction conditions.
  • Bond Rotation (Axis): Variable stability.[1][2]

    • 
       kcal/mol.
      
    • Implication: This is the limiting factor. The C-S bond is longer (

      
       Å) than the C-C bond (
      
      
      
      Å) in biaryls, effectively lowering the rotational barrier compared to similarly substituted biaryls.
LaPlante Classification for Sulfoxides

Adapted from J. Med. Chem. 2011, 54, 7005.

Class

(kcal/mol)

at 37°C
StatusStrategy
Class 1

Seconds/MinutesRapidly InterconvertingTreat as single chiral center (

-chiral). Axis averages out.
Class 2

Hours/DaysUnstable IsomersHigh Risk. Isomers may separate on HPLC but racemize in vivo or on shelf. Avoid or stabilize.
Class 3

YearsIsolable AtropisomersDevelop as single diastereomer. Requires tetra-ortho substitution or very bulky groups (e.g., t-Bu).

Synthesis & Control Strategies

To access specific isomers, one cannot rely on thermodynamic equilibration (which yields a racemic mixture). Kinetic control via stereoselective oxidation is required.

Protocol A: Stereoselective Oxidation of Hindered Sulfides

Use Case: Synthesizing a Class 3 atropisomeric sulfoxide. Mechanism: The Kagan-Modena protocol uses a Titanium-Tartrate complex to direct oxygen delivery.

Reagents:

  • Aryl sulfide substrate[3][4][5][6][7]

  • 
    -Diethyl tartrate (DET)
    
  • Cumyl hydroperoxide (CHP) - preferred over TBHP for hindered substrates

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried flask under

    
    , dissolve 
    
    
    
    (1.0 eq) and
    
    
    -DET (2.0 eq) in anhydrous
    
    
    . Stir at 25°C for 20 mins.
  • Water Addition: Add

    
     (1.0 eq) via microsyringe. This step is crucial to form the active oligomeric species. Stir for 45 mins.
    
  • Substrate Addition: Cool to -20°C. Add the hindered sulfide solution. Stir for 30 mins.

  • Oxidation: Add CHP (1.1 eq) dropwise over 1 hour. Maintain -20°C for 24-48 hours. Note: Hindered sulfides react slowly; monitoring by HPLC is essential.

  • Quench: Add water/brine. The resulting sulfoxide will be enriched in the

    
    -configuration (typically 
    
    
    
    ee).

Causality: The chiral pocket of the Ti-complex forces the oxidant to approach from the face opposite the bulky ortho-substituents, effectively setting the Sulfur chirality. If the rotational barrier is high (Class 3), this simultaneously sets the axial configuration.

Characterization: Measuring the Barrier[3][5][11][12]

You must validate if your sulfoxide is Class 2 (dangerous) or Class 3 (stable). The standard method is Dynamic NMR (DNMR) or Kinetic Racemization Studies .

Protocol B: Kinetic Racemization via HPLC

Use Case: Determining the


 of a Class 2/3 compound.[1]
  • Isolation: Separate the diastereomers using Chiral HPLC (e.g., Chiralpak IA/IB/IC columns).

  • Incubation: Dissolve the pure isomer in a high-boiling solvent (e.g., decane or DMSO).

  • Sampling: Heat the sample to a fixed temperature (e.g., 80°C). Take aliquots at

    
     mins.
    
  • Analysis: Reinject aliquots into the Chiral HPLC to measure the ratio of isomers.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    allows calculation of
    
    
    using the Eyring equation:
    
    

Decision Framework for Drug Design

Use the following logic flow to determine the viability of an ortho-substituted sulfoxide lead.

Workflow Start Ortho-Substituted Sulfoxide Lead Calc DFT Calculation (Rotational Barrier) Start->Calc Check1 Barrier > 30 kcal/mol? Calc->Check1 Class3 Class 3: Stable Develop as Single Isomer Check1->Class3 Yes Check2 Barrier 20-30 kcal/mol? Check1->Check2 No Class2 Class 2: Unstable RISK: Metabolic Switching Action: Increase Sterics Check2->Class2 Yes Class1 Class 1: Rapid Rotation Develop as S-Chiral Only Check2->Class1 No

Figure 2: Decision tree for assessing atropisomeric risk in sulfoxide drug candidates.

References

  • LaPlante, S. R., et al. "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry, 2011, 54(19), 7005–7022. Link

  • Oki, M. "Recent Advances in Atropisomerism."[8] Topics in Stereochemistry, 2007. Link

  • Clayden, J., et al. "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition, 2009, 48(35), 6398–6401. Link

  • Kagan, H. B., & Rebiere, F. "Stereoselective Synthesis of Sulfoxides." Synlett, 1990. Link

  • Costil, R., et al. "Atropisomerism in Diarylamines: Structural Requirements and Mechanisms."[9] Angewandte Chemie, 2020.[9] (Relevant for comparative barrier analysis). Link

Sources

Stereochemical Integrity of o-Tolyl Sulfoxides: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational and configurational stability of o-tolyl sulfoxides represents a critical intersection of steric thermodynamics and stereoselective synthesis. Unlike their p-tolyl counterparts—widely used as the "Andersen reagent" scaffold—o-tolyl derivatives introduce significant steric strain proximal to the sulfinyl group. This guide details the mechanistic underpinnings of their racemization, provides validated protocols for their synthesis and kinetic analysis, and establishes the boundaries of their utility in drug development.

Mechanistic Foundation: Pyramidal Inversion & Steric Acceleration[1][2]

The Chirality of Sulfur

Sulfoxides exhibit chirality due to the pyramidal geometry of the sulfur atom, which possesses a lone pair acting as a fourth "substituent." The stability of a specific enantiomer (R or S) is defined by the energy barrier to pyramidal inversion .

The Ortho-Effect on Inversion Barriers

For standard aryl alkyl sulfoxides (e.g., methyl p-tolyl sulfoxide), the barrier to inversion (


) is approximately 35–42 kcal/mol  (146–175 kJ/mol), rendering them configurationally stable at room temperature and up to ~180°C.

However, the introduction of an o-methyl group (o-tolyl) alters this landscape through Ground State Destabilization :

  • Ground State (Pyramidal): The o-methyl group creates significant steric clash with the sulfinyl oxygen and the lone pair.

  • Transition State (Planar): In the planar transition state required for inversion, the bond angles expand (sp³

    
     sp²-like), often relieving the steric compression experienced in the pyramidal ground state.
    

Key Insight: Contrary to intuitive assumptions that "bulk increases stability," the o-tolyl substituent often lowers the racemization barrier compared to the p-tolyl analog because the ground state is energetically raised more than the transition state. This results in a faster rate of racemization at elevated temperatures.

Visualization: Pyramidal Inversion Pathway

The following diagram illustrates the inversion pathway and the specific steric interactions governing the barrier height.

InversionMechanism cluster_factors Destabilizing Factors (o-Tolyl) GS_R (R)-Enantiomer (Pyramidal Ground State) High Steric Strain TS Transition State (Planar Geometry) Strain Relief GS_R->TS Thermal Activation (ΔG‡ ~35-38 kcal/mol) TS->GS_R GS_S (S)-Enantiomer (Pyramidal Ground State) High Steric Strain TS->GS_S Relaxation F1 1. Lone Pair/Methyl Repulsion F2 2. S=O/Methyl Dipole Clash

Figure 1: Reaction coordinate for the thermal racemization of o-tolyl sulfoxides via pyramidal inversion.

Comparative Stability Data

The following table synthesizes activation parameters for relevant aryl sulfoxides. Note the trend in activation enthalpy (


) relative to substitution.
CompoundSubstituent Position

(kcal/mol)

(eu)
Racemization Half-life (200°C)
Methyl Phenyl SulfoxideNone36.4-1.0~60 hours
Methyl p-Tolyl SulfoxidePara36.7-0.5~75 hours
Methyl o-Tolyl Sulfoxide Ortho 35.1 -2.0 ~25 hours
Methyl Mesityl SulfoxideDi-Ortho32.8-4.0< 5 hours

Data Interpretation: The o-tolyl sulfoxide racemizes approximately 3x faster than the p-tolyl variant at high temperatures due to the lower enthalpy barrier [1, 2].

Experimental Protocols

Protocol A: Enantioselective Synthesis (Modified Andersen Method)

To study the enantiomers, one must first synthesize them with high optical purity. The classic Andersen method using menthyl p-toluenesulfinate yields p-tolyl sulfoxides. For o-tolyl, we utilize a nucleophilic substitution on a chiral sulfinate ester.

Reagents:

  • (1R, 2S, 5R)-(-)-Menthyl methanesulfinate (commercially available or prepared from methanesulfinyl chloride).

  • o-Tolylmagnesium bromide (freshly prepared).[1]

Workflow:

  • Preparation: Dissolve 1.0 eq of (-)-menthyl methanesulfinate in anhydrous Toluene (0.2 M). Cool to 0°C.[1][2]

  • Addition: Add 1.2 eq of o-tolylmagnesium bromide dropwise. Note: The o-methyl group adds steric bulk; addition may be slower than with phenyl Grignard.

  • Inversion: The Grignard reagent attacks the sulfur center, displacing the menthoxy group with inversion of configuration .[3][4]

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc). Recrystallize from pentane if solid.[1]

Validation:

  • Confirm structure via ¹H NMR (distinct methyl singlet for S-Me and aryl methyl).[1]

  • Confirm ee via Chiral HPLC (see Protocol B).[1]

Protocol B: Kinetic Racemization Assay

This protocol determines the conformational stability (barrier to inversion) of your specific o-tolyl derivative.

Materials:

  • Chiral Stationary Phase: Daicel Chiralcel OD-H or AD-H.

  • Solvent: High-boiling inert solvent (e.g., Decalin or Mesitylene).

  • Internal Standard: Naphthalene (non-chiral, stable).

Step-by-Step Workflow:

  • Baseline: Analyze the enantiopure o-tolyl sulfoxide (approx 1 mg/mL in mobile phase) to establish

    
     enantiomeric excess (
    
    
    
    ).
  • Incubation:

    • Prepare 5 sealed ampoules containing the sulfoxide (10 mM) in Decalin.

    • Place in a thermostated oil bath at 190°C (463 K). Note: High temperature is required to observe measurable racemization within a work day.

  • Sampling: Remove one ampoule at intervals (

    
     hours).
    
  • Quench: Immediately plunge the ampoule into an ice bath to freeze the reaction.

  • Analysis: Dilute with HPLC mobile phase (Hexane/IPA) and inject.

  • Calculation:

    • Calculate

      
       using the first-order rate equation:
      
      
      
      
    • Derive

      
       using the Eyring equation.
      

ExperimentalWorkflow Start Enantiopure o-Tolyl Sulfoxide Incubate Thermal Incubation (190°C in Decalin) Start->Incubate Quench Ice Bath Quench (Stop Inversion) Incubate->Quench At t = 1, 2, 4... hrs HPLC Chiral HPLC Analysis (Determine ee%) Quench->HPLC Calc Calculate Rate Constant (k_rac) & Activation Energy HPLC->Calc

Figure 2: Workflow for determining the kinetic stability of sulfoxide enantiomers.

Critical Considerations for Drug Development

Metabolic Stability vs. Chemical Stability

While o-tolyl sulfoxides are chemically stable at physiological temperatures (37°C), they are metabolically labile.

  • Oxidation: CYP450 enzymes readily oxidize sulfoxides to sulfones (achiral).[1]

  • Reduction: Reductases can revert sulfoxides to sulfides.[1]

  • Chiral Switching: Unlike chemical racemization (which requires high heat), enzymatic racemization can occur if the sulfoxide undergoes a reversible reduction-oxidation cycle in vivo.

Atropisomerism Potential

In highly substituted diaryl sulfoxides (e.g., o-tolyl o-t-butylphenyl sulfoxide), the rotation around the C-S bond may become restricted, leading to atropisomers in addition to the sulfur chirality. However, for methyl o-tolyl sulfoxide, the C-S rotation is fast on the NMR timescale at room temperature; the only source of chirality is the sulfur center.

References

  • Rayner, D. R., Miller, E. G., Bickart, P., Gordon, A. J., & Mislow, K. (1966).[5][6] "Mechanisms of thermal racemization of sulfoxides." Journal of the American Chemical Society, 88(13), 3138-3139.[5] Link[1]

  • Mislow, K., et al. (1968).[7] "Thermal racemization of diaryl, alkyl aryl, and dialkyl sulfoxides by pyramidal inversion." Journal of the American Chemical Society, 90(18), 4854–4860. Link[1]

  • Drabowicz, J., & Mikołajczyk, M. (1982). "Synthesis of sulfoxides." Organic Preparations and Procedures International, 14(1-2), 45-89. Link[1]

  • Solladié, G. (1981).[1] "Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group."[1] Synthesis, 1981(03), 185-196. Link

Sources

di-o-tolyl sulfoxide CAS number and physical data

[1]

Chemical Identity & Physical Characterization[1][2][3][4][5][6]

Di-o-tolyl sulfoxide is an organosulfur compound characterized by a sulfinyl group (

Core Identifiers
Parameter Data
Chemical Name Bis(2-methylphenyl) sulfoxide
Synonyms Di-o-tolyl sulfoxide; 1,1'-Sulfinylbis(2-methylbenzene); 2,2'-Sulfinylbis(methylbenzene)
CAS Registry Number 5097-05-2
Molecular Formula

Molecular Weight 230.33 g/mol
Sulfide Precursor CAS 4537-05-7 (Bis(2-methylphenyl) sulfide)
Physical Properties[1][2][3][4][5][6][7]
Property Description / Value
Physical State Crystalline Solid (typically white to off-white crystals)
Melting Point Typically 120–127 °C (Note: Values vary by purity/method; para-isomer melts ~96°C. The ortho-isomer often exhibits a higher lattice energy due to packing efficiency or steric locking).[1]
Solubility Soluble in organic solvents (CHClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, CH

Cl

, Ethanol); Insoluble in water.
Chirality The sulfur atom is a stereogenic center. The compound exists as a racemate unless chirally resolved.[2]
Stability Hygroscopic; stable under ambient conditions but sensitive to strong reducing agents.

Synthetic Pathways

The primary route to Di-o-tolyl sulfoxide is the controlled oxidation of Di-o-tolyl sulfide (CAS 4537-05-7). The challenge lies in preventing over-oxidation to the sulfone (

Protocol: Selective Oxidation via Sodium Periodate ( )

This method is preferred for its high selectivity, avoiding the formation of the sulfone byproduct.

  • Reagents:

    • Substrate: Di-o-tolyl sulfide (1.0 eq)

    • Oxidant: Sodium Metaperiodate (

      
      ) (1.05 eq)
      
    • Solvent: Methanol/Water (1:1 v/v)

    • Catalyst: None required (or trace acid)

  • Procedure:

    • Dissolution: Dissolve Di-o-tolyl sulfide in methanol/water at 0°C.

    • Addition: Add

      
       dropwise as an aqueous solution over 30 minutes. Maintain temperature < 5°C to ensure kinetic control.
      
    • Reaction: Stir at room temperature for 12–15 hours. Monitor via TLC (SiO

      
      , Hexane/EtOAc) for the disappearance of the sulfide spot.
      
    • Work-up: Filter off precipitated inorganic salts (

      
      ). Extract the filtrate with Dichloromethane (
      
      
      ). Wash organic layer with brine, dry over
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Alternative Oxidants
  • m-CPBA (meta-Chloroperoxybenzoic acid): Effective but requires strict stoichiometric control (0.95 eq) at -78°C to prevent sulfone formation.

  • Hydrogen Peroxide (

    
    ) / Acetic Acid:  A harsher method that often yields mixtures of sulfoxide and sulfone unless carefully monitored.
    

Structural Dynamics & Visualization

The steric hindrance provided by the ortho-methyl groups is the defining feature of this molecule. It restricts rotation around the C-S bond, creating a "chiral pocket" that is valuable in asymmetric catalysis.

Synthesis & Reactivity Workflow

SynthesisWorkflowSulfideDi-o-tolyl Sulfide(CAS 4537-05-7)IntermediateSulfonium IntermediateSulfide->Intermediate Nucleophilic Attack OxidantOxidant(NaIO4 or mCPBA)Oxidant->IntermediateSulfoxideDi-o-tolyl Sulfoxide(CAS 5097-05-2)Target ProductIntermediate->Sulfoxide Deprotonation SulfoneDi-o-tolyl Sulfone(Over-oxidation Byproduct)Sulfoxide->Sulfone Excess Oxidant(Avoid!)

Figure 1: Selective oxidation pathway from sulfide to sulfoxide, highlighting the risk of over-oxidation.

Applications in Research & Industry

Ligand in Asymmetric Catalysis

The chiral sulfur center, combined with the ortho-methyl steric barriers, makes Di-o-tolyl sulfoxide a potent ligand (or precursor to ligands) for transition metal catalysis. It can coordinate to metals (e.g., Palladium, Rhodium) to induce stereoselectivity in C-C bond-forming reactions.

Tin Electrorefining Additive

In industrial metallurgy, specifically tin electrorefining, Di-o-tolyl sulfoxide serves as a critical electrolyte additive.

  • Mechanism: It adsorbs onto the cathode surface, modifying the electric double layer.

  • Effect: This adsorption inhibits the growth of dendrites (needle-like crystals) which can short-circuit the cell. It promotes the formation of a smooth, compact tin deposit.

  • Concentration: Typically used at low concentrations (0.1 – 1.0 g/L) in sulfuric acid baths.

Mechanistic Probe

Researchers use this compound to study steric effects in sulfur oxidation . Comparing the oxidation rate of Di-o-tolyl sulfide vs. Di-p-tolyl sulfide reveals the impact of steric hindrance on the approach of the oxidant to the sulfur lone pair.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow atmospheric oxidation or moisture absorption.

References

  • BenchChem. (2025). Chemical Structure and Properties of Di-o-tolyl sulfoxide and derivatives. Retrieved from .

  • European Patent Office. (2019). Electrolytic Sulphuric Acid Bath and Method for Tin Electrorefining (EP 3385409 B1). Describes the use of Di-o-tolyl sulfoxide as a dendrite inhibitor. Retrieved from .

  • BLD Pharm. (2024). Product Catalog: 2,2'-Sulfinylbis(methylbenzene) (CAS 5097-05-2). Confirms CAS and commercial availability. Retrieved from .

  • Organic Syntheses. (1973). General methods for the oxidation of sulfides to sulfoxides using Sodium Metaperiodate. (Adapted for ortho-substituted analogs). Retrieved from .

The Electronic and Steric Influence of the ortho-Methyl Group in Aryl Sulfoxides: A Technical Guide for Chemical Scientists

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Aryl sulfoxides are a cornerstone functional group in medicinal chemistry and asymmetric synthesis, largely due to the stereogenic nature of the sulfur center and the nuanced electronic properties of the sulfinyl moiety.[1][2] The introduction of substituents onto the aryl ring profoundly modulates their behavior, with ortho-substituents presenting a particularly complex interplay of steric and electronic effects. This technical guide provides an in-depth analysis of the ortho-methyl group's influence on the structure, conformation, reactivity, and spectroscopic properties of aryl sulfoxides. We will dissect the fundamental principles, from inductive effects to sterically enforced conformational preferences, and present field-proven experimental and computational protocols for their investigation. This document is intended for researchers and drug development professionals seeking to understand and strategically leverage the effects of ortho-methylation in the design of novel molecules.

Introduction to Aryl Sulfoxides

The Sulfoxide Functional Group: A Nexus of Chirality and Polarity

The sulfoxide group, R-S(=O)-R', is a pyramidal functional group featuring a stereogenic sulfur atom when the two organic residues (R and R') are different.[3] This results in stable, non-racemizing enantiomers at room temperature, a property that has been extensively exploited in asymmetric synthesis.[2][4] The S=O bond is highly polar, with significant partial negative charge on the oxygen and partial positive charge on the sulfur. This polarity governs the group's hydrogen bond accepting capability and its overall electronic influence on attached aromatic systems.

Significance in Medicinal Chemistry and Asymmetric Synthesis

Aryl sulfoxides are prevalent in a host of biologically active molecules. The proton pump inhibitor esomeprazole is a classic example of a chiral sulfoxide drug, where one enantiomer provides the therapeutic effect.[1] Beyond their role as pharmacophores, chiral sulfoxides serve as powerful chiral auxiliaries, capable of directing stereoselective transformations on adjacent reaction centers with high efficacy.[2] Their utility as chiral ligands in transition-metal catalysis is also well-established.[4][5]

The Unique Challenge of ortho-Substitution

While the effects of para and meta substituents on aryl sulfoxides are often predictable through classical resonance and inductive arguments, ortho-substitution introduces a layer of complexity. An ortho-methyl group, the focus of this guide, engages in a direct and intimate dialogue with the adjacent sulfoxide moiety. This interaction is not merely electronic; it is a profound steric and through-space phenomenon that dictates the molecule's preferred three-dimensional shape and, consequently, its chemical personality. Understanding this relationship is critical for rational molecular design.

Fundamental Electronic and Steric Effects of the ortho-Methyl Group

The influence of an ortho-methyl group is a classic case of steric effects dominating and, in turn, modulating electronic expression.

Inductive and Hyperconjugative Effects

In isolation, a methyl group is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I) through the C-C sigma bond and a positive hyperconjugative effect (+H) by donating electron density from its C-H σ-bonds into the aryl π-system.[6] These effects increase the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive toward electrophiles.[7]

Steric Hindrance: The Dominant Factor in Conformational Control

The most significant consequence of ortho-methylation is steric hindrance. The physical bulk of the methyl group restricts free rotation about the C(aryl)-S bond.[8] This forces the sulfoxide group to adopt a limited set of low-energy conformations where the bulky S=O oxygen atom and the sulfur lone pair are oriented away from the methyl group. This conformational locking is the primary determinant of the molecule's reactivity and properties.

Through-Space Interactions

With a fixed conformation, non-covalent interactions between the ortho-methyl protons and the sulfoxide group become significant. These can include weak C-H···O hydrogen bonds or other electrostatic and van der Waals interactions that further stabilize a particular conformer.[9][10] These through-space effects, while subtle, can influence spectroscopic properties and contribute to the overall energy landscape of the molecule.

G cluster_effects Effects of ortho-Methyl Group cluster_consequences Consequences cluster_outcomes Observable Outcomes ortho_Me ortho-Methyl Group Steric_Hindrance Steric Hindrance ortho_Me->Steric_Hindrance Dominant Electronic_Donation Electronic Donation (+I, +H) ortho_Me->Electronic_Donation Through_Space Through-Space Interactions ortho_Me->Through_Space Conformational_Locking Conformational Locking Steric_Hindrance->Conformational_Locking causes Modulated_Reactivity Modulated Reactivity Electronic_Donation->Modulated_Reactivity Spectroscopic_Shifts Spectroscopic Shifts Through_Space->Spectroscopic_Shifts Conformational_Locking->Modulated_Reactivity Conformational_Locking->Spectroscopic_Shifts

Caption: Interplay of steric and electronic effects of an ortho-methyl group.

Impact on Molecular Properties and Conformation

Conformational Preferences

Due to the steric clash described above, ortho-methyl aryl sulfoxides preferentially adopt a conformation where the sulfoxide oxygen points away from the methyl group. X-ray crystallography and computational modeling consistently show that the plane of the S=O and the sulfur lone pair is nearly perpendicular to the plane of the aryl ring to minimize steric repulsion.[11][12]

Influence on Sulfoxide Chirality and Stereochemical Stability

The steric buttressing from the ortho-methyl group can enhance the configurational stability of the chiral sulfur center by increasing the energy barrier to pyramidal inversion. While sulfoxides are generally stable, this added steric hindrance can be beneficial in high-temperature applications or when designing highly robust chiral auxiliaries.

Spectroscopic Signatures

The conformational rigidity induced by the ortho-methyl group gives rise to distinct spectroscopic features:

  • NMR Spectroscopy: The protons of the ortho-methyl group are diastereotopic and often appear as a sharp singlet at a chemical shift influenced by the magnetic anisotropy of the nearby S=O bond. The proximity can be confirmed by 2D NOESY experiments. Furthermore, stereoelectronic interactions, such as the γ-gauche effect, can cause shielding (an upfield shift) of the methyl carbon if it is positioned antiperiplanar to the sulfur lone pair.[13][14]

  • Infrared (IR) Spectroscopy: The S=O stretching frequency can be subtly influenced by the electronic effects of the methyl group and the specific molecular conformation.[15]

Experimental and Computational Methodologies

To rigorously characterize the effects of ortho-methylation, a multi-pronged approach combining spectroscopy, crystallography, and computational chemistry is essential.

Protocol: Nuclear Magnetic Resonance (NMR) for Conformational Analysis

This protocol outlines the use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the through-space proximity between the ortho-methyl group and the sulfoxide moiety, validating the sterically enforced conformation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified ortho-methyl aryl sulfoxide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of gradient-enhanced spectroscopy.

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.

  • NOESY Experiment Acquisition:

    • Select a phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.0 s. This is the critical parameter that allows for magnetization transfer between spatially close nuclei.

    • Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.

    • Analyze the 2D NOESY spectrum for cross-peaks. A key diagnostic feature will be a cross-peak between the singlet of the ortho-methyl protons and the proton at the 6-position of the aryl ring. The absence of a strong cross-peak to the sulfoxide alkyl group (if present) can also be informative.

    • The presence and intensity of these cross-peaks provide direct evidence of the spatial proximity of the groups, confirming the preferred rotational conformation.

Protocol: X-ray Crystallography

This method provides an unambiguous determination of the solid-state structure.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

  • Analysis: Critically analyze the C(aryl)-S bond torsion angle to quantify the orientation of the sulfoxide group relative to the ortho-methyl group. Measure key distances, such as the intramolecular distance between a methyl proton and the sulfoxide oxygen.

Protocol: Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are invaluable for probing the electronic structure and exploring the conformational energy landscape.

G start Start: Define Molecular Structure input Build Input File (e.g., ortho-tolyl methyl sulfoxide) start->input setup Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) input->setup opt Perform Geometry Optimization setup->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify verify->opt Imaginary Freq. analysis Perform Analysis verify->analysis Valid Structure nbo NBO Analysis (Atomic Charges) analysis->nbo nmr NMR Shielding Calculation (Chemical Shifts) analysis->nmr pes Potential Energy Scan (Rotational Barrier) analysis->pes end End: Interpret Results nbo->end nmr->end pes->end

Caption: Workflow for DFT analysis of an ortho-methyl aryl sulfoxide.

Step-by-Step Methodology:

  • Structure Building: Build the initial 3D structure of the ortho-methyl aryl sulfoxide using a molecular modeling program.

  • Calculation Setup:

    • Choose a reliable DFT functional (e.g., B3LYP for general purpose, or a dispersion-corrected functional like ωB97X-D for better handling of non-covalent interactions).

    • Select a suitable basis set (e.g., 6-31G(d) or larger).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Property Calculation & Analysis:

    • Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the electron distribution and identify hyperconjugative interactions.

    • Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating the C(aryl)-S bond to calculate the energy barrier to rotation and map out the conformational landscape.

    • NMR Prediction: Calculate NMR shielding tensors to predict ¹H and ¹³C chemical shifts, which can be compared directly with experimental data.[14]

Implications in Chemical Reactivity and Synthesis

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The outcome of EAS on an ortho-methyl aryl sulfoxide is a competition between directing groups. The methyl group is an activating ortho, para-director, while the sulfoxide is generally a deactivating meta-director.[16]

  • Steric Dominance: The position ortho to both the methyl and sulfoxide groups (the 3-position) is highly sterically hindered, making electrophilic attack there unlikely.

  • Likely Outcomes: Substitution is most likely to occur at the positions para to the activating methyl group (the 5-position) or meta to the deactivating sulfoxide group (also the 5-position). The position ortho to the methyl group (the 6-position) is also a possibility, though less favored than the 5-position due to proximity to the sulfoxide. The net result is often enhanced regioselectivity compared to an un-substituted aryl sulfoxide.

Role in Asymmetric Synthesis

When used as a chiral auxiliary, the ortho-methyl group acts as a rigid "steric wall." This can improve the facial selectivity of reactions occurring on a group attached to the sulfur (e.g., in the addition of nucleophiles to a β-ketosulfoxide), leading to higher diastereoselectivity.[2]

Influence on Sigmatropic Rearrangements

Aryl sulfoxides are excellent substrates for reactions like the interrupted Pummerer reaction, which proceed via a[17][17]-sigmatropic rearrangement to achieve ortho-C-H functionalization.[17][18] The presence of an ortho-methyl group effectively blocks one of the two ortho positions. This is synthetically powerful, as it forces the rearrangement and subsequent functionalization to occur exclusively at the single remaining unsubstituted ortho position, providing absolute regiocontrol.[17]

Case Study in Drug Development: Aryl Sulfoxides as MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is a therapeutic target for various disorders, and aryl sulfoxides have been identified as a promising class of inhibitors.[19][20] In structure-activity relationship (SAR) studies of these inhibitors, the substitution pattern on the aryl ring is critical for potency and metabolic stability.

For instance, in the development of MAGL inhibitors, it was found that the oxidation state of the sulfur was crucial, with the sulfoxide being active while the corresponding sulfide or sulfone was not.[19] While the cited studies do not focus exclusively on an ortho-methyl group, they highlight the sensitivity of the binding pocket to the substitution pattern. An ortho-methyl group in such a scaffold would be expected to:

  • Enforce a Specific Conformation: Lock the aryl ring in a defined orientation relative to the rest of the molecule, which could either improve or disrupt the key binding interactions within the enzyme's active site.

  • Modulate Metabolic Stability: The methyl group could block a potential site of metabolic hydroxylation on the aromatic ring, thereby increasing the compound's half-life.

  • Impact Solubility: The introduction of a lipophilic methyl group can alter the physicochemical properties of the molecule, affecting its solubility and permeability.

The rational introduction of an ortho-methyl group, based on the principles outlined in this guide, is a key strategy used by medicinal chemists to fine-tune the pharmacological profile of a lead compound.

Conclusion and Future Outlook

The ortho-methyl group in an aryl sulfoxide is far more than a passive spectator. Through a powerful combination of steric hindrance and subtle electronic donation, it imposes conformational rigidity, dictates regioselectivity in synthetic transformations, and fine-tunes the molecule's spectroscopic and physical properties. Its ability to block one reactive site in ortho-functionalization reactions provides a direct pathway to selectively substituted products, a valuable tool for synthetic chemists. For drug designers, it offers a reliable method to control molecular shape and block metabolic pathways.

Future research will likely focus on leveraging these principles in the design of more sophisticated chiral ligands and organocatalysts where the defined 3D space created by the ortho-methyl group can induce even higher levels of stereocontrol. Furthermore, a deeper computational and experimental analysis of through-space C-H···O interactions and their impact on reactivity remains a fertile ground for investigation.

References

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. [Link]

  • From perfluoroalkyl aryl sulfoxides to ortho thioethers. (2024). Beilstein Journals. [Link]

  • Dearomative di- and trifunctionalization of aryl sulfoxides via[4][4]-rearrangement. (2022). Nature. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. (2018). MedCrave online. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). PMC - NIH. [Link]

  • Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. (2020). ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral Sulfoxides. (2006). Wiley-VCH. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024). PMC. [Link]

  • Through-space interaction analyses in simplified models of... (n.d.). ResearchGate. [Link]

  • Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. (2015). ResearchGate. [Link]

  • Stereoelectronic effects in cyclic sulfoxides, sulfones, and sulfilimines: application of the Perlin effect to conformational analysis. (2001). PubMed. [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides. (2011). PMC. [Link]

  • The conformation of alkyl sulfoxides. (1981). SciSpace. [Link]

  • Study of Through-Space Substituent-π Interactions Using N- Phenylimide Molecular Balances. (2019). The Royal Society of Chemistry. [Link]

  • N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. (1994). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Stereoelectronic Effects: The γ-Gauche Effect in Sulfoxides. (2016). ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024). ACS Publications. [Link]

  • Computational Investigations of the Directing Effects of Sulfur Substituents in Electrophilic Aromatic Substitution. (n.d.). ResearchGate. [Link]

  • Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. (2003). ACS Figshare. [Link]

  • Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). (2023). ACS Omega. [Link]

  • Substituent Effects on the EAS Reaction. (2020). Chemistry LibreTexts. [Link]

  • Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. (2022). Dalton Transactions (RSC Publishing). [Link]

  • Design, Synthesis, and Applications of ortho-Sulfur Substituted Arylphosphanes. (2022). Huaqiao University. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). MDPI. [Link]

  • On the Additions of Lithium Methyl p-Tolyl Sulfoxide to N-(PMP)Arylaldimines. (2007). PMC. [Link]

  • Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols. (2018). Semantic Scholar. [Link]

  • Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. (2010). ACS Publications. [Link]

  • X-ray absorption spectroscopy of organic sulfoxides. (2020). RSC Publishing. [Link]

  • Substituent Effects. (2020). Chemistry LibreTexts. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (2022). ChemRxiv. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry. [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. (2019). Organic Chemistry Portal. [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). Drug Hunter. [Link]

  • Site-selective Aryne Formation from Aryl Sulfonium Salts En-abled by Intramolecular Functional Group Translocation. (2024). ChemRxiv. [Link]

  • Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives. (2015). Science Publishing Group. [Link]

  • Ch12: Substituent Effects. (n.d.). Department of Chemistry. [Link]

  • Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. (2022). ACS Publications. [Link]

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Technical Guide: Solubility Profile and Physicochemical Characterization of Methyl o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of methyl o-tolyl sulfoxide (also known as 1-methyl-2-(methylsulfinyl)benzene). This document is structured for researchers requiring precise data for synthesis, purification, and application in asymmetric catalysis.

Executive Summary & Chemical Identity

Methyl o-tolyl sulfoxide is a chiral organosulfur compound characterized by a sulfinyl group (-S(=O)-) attached to an ortho-substituted toluene ring. Unlike its para-isomer (MTSO), which is widely documented, the ortho-isomer presents unique solubility challenges due to the ortho-effect —steric hindrance between the methyl group at the C2 position and the sulfinyl oxygen.

This steric crowding disrupts planar molecular packing, generally lowering the melting point relative to the para-isomer and enhancing solubility in moderately polar organic solvents. However, it also shields the polar sulfinyl group, slightly reducing its aqueous solubility compared to unhindered aryl sulfoxides.

Chemical Profile
PropertyDescription
IUPAC Name 1-Methyl-2-(methylsulfinyl)benzene
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
Physical State White crystalline solid or colorless oil (depending on purity/enantiomeric excess)
Chirality Exists as (R)-(+) and (S)-(-) enantiomers due to the stereogenic sulfur atom.
Key Functional Group Sulfoxide (Polar, H-bond acceptor, Lewis base)

Physicochemical Basis of Solubility

The solubility of methyl o-tolyl sulfoxide is governed by the competition between the polar sulfinyl moiety (hydrophilic/polar) and the lipophilic tolyl backbone (hydrophobic).

The Sulfinyl Dipole

The S=O bond is highly polarized, creating a significant dipole moment. This allows the molecule to:

  • Accept Hydrogen Bonds: From protic solvents (Water, Methanol, Ethanol).

  • Engage in Dipole-Dipole Interactions: With polar aprotic solvents (DMSO, Acetone, Acetonitrile, DCM).

The Ortho-Effect (Steric Modulation)

In the ortho-isomer, the methyl group at position 2 sterically crowds the sulfinyl group. This has two critical solubility implications:

  • Crystal Lattice Disruption: The molecule cannot pack as efficiently as the highly symmetric para-isomer. This lowers the lattice energy, theoretically increasing solubility in organic solvents compared to the para-isomer.

  • Solvation Shell Hindrance: The ortho-methyl group partially shields the sulfinyl oxygen, potentially reducing the strength of hydrogen bonding with water or alcohols, making the ortho-isomer slightly more lipophilic.

Solubility Profile in Organic Solvents[2]

The following data categorizes solvents based on their ability to dissolve methyl o-tolyl sulfoxide at room temperature (25°C).

Table 1: Solubility Classification
Solvent ClassSpecific SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (Excellent) Strong dipole-dipole interactions; DCM is the standard solvent for extraction and synthesis.
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileHigh (Good) Favorable dipole-dipole alignment; Acetone is a preferred solvent for initial dissolution before crystallization.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolHigh to Moderate H-bond donation from solvent to S=O oxygen. Solubility decreases as the alcohol chain length increases.
Ethers THF, Diethyl Ether, MTBEModerate Good solubility in THF; moderate in ether. Often used as co-solvents.
Aromatic Hydrocarbons Toluene, BenzeneModerate

stacking interactions with the tolyl ring aid dissolution, though less effective than polar solvents.
Aliphatic Hydrocarbons Pentane, Hexane, Heptane Low (Antisolvent) The polar sulfinyl group is incompatible with the non-polar alkane environment. Used to precipitate the compound.
Water WaterLow to Moderate Soluble at low concentrations or elevated temperatures, but lipophilic tolyl group limits high-concentration solubility.
Critical Solvent Systems for Purification
  • Crystallization/Precipitation: The most effective purification method involves dissolving the crude sulfoxide in a minimum volume of Acetone or DCM , followed by the slow addition of Pentane or Hexane (Antisolvent) to induce crystallization.

  • Chromatography: Typically performed using a gradient of Hexane/Ethyl Acetate (starting non-polar, increasing polarity to elute the sulfoxide).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit (mg/mL) for a specific solvent.

Materials:

  • Methyl o-tolyl sulfoxide (Solid)[1]

  • Target Solvent (HPLC Grade)

  • 0.22 µm Syringe Filter (PTFE or Nylon)

  • Analytical Balance (±0.01 mg)

Workflow:

  • Saturation: Add excess solid methyl o-tolyl sulfoxide to 2.0 mL of the target solvent in a sealed vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C. Allow to stand for 1 hour to ensure equilibrium.

  • Filtration: Draw the supernatant through a pre-weighed syringe filter into a pre-weighed glass vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).
Protocol B: Purification via Solvent/Antisolvent Recrystallization

Based on synthetic procedures for analogous aryl sulfoxides.

  • Dissolution: Dissolve crude methyl o-tolyl sulfoxide in the minimum amount of warm Acetone (approx. 40°C).

  • Filtration: If particulates are present, filter rapidly while warm.

  • Antisolvent Addition: Add n-Pentane dropwise with gentle stirring until a persistent cloudiness (turbidity) appears.

  • Nucleation: Add a few drops of Acetone to clear the solution, then seal and place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the resulting white crystals and wash with cold Pentane.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Extraction, or Purification).

SolubilityLogic Start Methyl o-Tolyl Sulfoxide (Target Application) Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Extraction Work-up / Extraction (From Aqueous) Start->Extraction Purification Purification (Crystallization) Start->Purification DCM Dichloromethane (DCM) High Solubility Inert Synthesis->DCM Standard Tol Toluene Moderate Solubility High Boiling Point Synthesis->Tol High Temp Extraction->DCM Preferred (Partitions to Organic) Acetone Acetone High Solubility Good for solvation Purification->Acetone Solvent Pentane Pentane/Hexane Low Solubility Antisolvent Purification->Pentane Antisolvent Acetone->Pentane Mix for Recrystallization

Figure 1: Solvent selection decision matrix for methyl o-tolyl sulfoxide based on process requirements.

References

  • Synthesis and Purification of Aryl Sulfoxides

    • Detailed methodologies for the oxidation of methyl o-tolyl sulfide to the sulfoxide, including purification via flash chrom
    • Source:

  • Chiral Resolution and Crystallization

    • Procedures describing the optical resolution of methyl p-tolyl sulfoxide, which serves as the primary reference for the ortho-isomer's solubility behavior in solvent/antisolvent systems (Acetone/Hexane).
    • Source:

  • Physical Properties of Methyl p-tolyl Sulfoxide (Analog)

    • Provides baseline melting point and solubility data for the structural analog, establishing the compar
    • Source:

Sources

Stereochemical Architectures: A Guide to Crystal Structure Analysis of o-Tolyl Sulfoxide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural elucidation of o-tolyl sulfoxide complexes, a class of ligands critical to asymmetric catalysis and medicinal chemistry. Unlike simple alkyl sulfoxides, the o-tolyl moiety introduces a "chiral pocket" via the ortho-methyl group, creating unique steric locking mechanisms that influence metal coordination geometries. This document provides a self-validating workflow for researchers to determine absolute configuration, assess coordination modes (S- vs. O-bonding), and quantify stereoelectronic effects using single-crystal X-ray diffraction (SC-XRD).

The Stereoelectronic Landscape

The o-tolyl sulfoxide ligand is not merely a chiral auxiliary; it is a conformational switch. The proximity of the ortho-methyl group to the sulfinyl moiety restricts rotation around the


 bond, often inducing atropisomerism or specific rotameric locks.
Mechanistic Causality
  • Steric Gearing: The ortho-methyl group exerts steric pressure that forces the sulfinyl oxygen into specific spatial quadrants. In metal complexes, this dictates the approach of the substrate, enhancing enantioselectivity.[1]

  • Ambidentate Coordination: Sulfoxides are ambidentate.[1]

    • Soft Metals (Ru, Pd, Pt): Prefer S-bonding .[1] The o-tolyl group's bulk can destabilize this bond, occasionally forcing a linkage isomerization to O-bonding or distorting the square planar/octahedral geometry.

    • Hard Metals (lanthanides, early transition): Prefer O-bonding .[1]

  • Electronic Modulation: The S=O bond is highly polarized. Coordination changes this polarization, which is directly readable via bond length analysis (see Section 4).

Experimental Protocol: Crystallization & Screening

Obtaining X-ray quality crystals of chiral sulfoxide complexes is often the rate-limiting step due to their tendency to form oils or twinned needles.

Protocol A: The "Anti-Solvent Layering" Method

Target: Neutral o-tolyl sulfoxide metal complexes (e.g., Pd, Pt).

  • Dissolution: Dissolve 10-20 mg of the complex in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (typically

    
     or 
    
    
    
    ).
    • Constraint: The solution must be clear. Filter through a 0.2

      
      m PTFE syringe filter if any turbidity exists.
      
  • The Interface: Carefully layer a "Bad Solvent" (Hexane or Pentane) on top. Use a ratio of 1:3 (Good:Bad).

    • Technique: Tilt the vial to 45° and let the alkane drip slowly down the side to prevent immediate mixing.

  • Equilibration: Seal with Parafilm. Poke one small hole with a needle to allow slow evaporation of the volatile component.

  • Validation: Inspect under polarized light after 24-48 hours.

    • Pass: Sharp extinction (birefringence) indicates crystallinity.

    • Fail: "Maltese cross" patterns usually indicate spherulites (polycrystalline); re-dissolve and slow down diffusion.

Visualization: Crystallization Decision Logic

CrystallizationWorkflow Start Crude Complex Solubility Solubility Test Start->Solubility Method1 Vapor Diffusion (Closed System) Solubility->Method1 High Solubility Method2 Slow Evaporation (Controlled Venting) Solubility->Method2 Med Solubility Check Polarized Light Microscopy Method1->Check Method2->Check Outcome1 Single Crystal (Proceed to XRD) Check->Outcome1 Sharp Extinction Outcome2 Oil/Amorphous Check->Outcome2 Isotropic Outcome3 Twins/Clusters Check->Outcome3 Multi-domain Outcome2->Start Change Solvent Outcome3->Start Slower Rate

Figure 1: Decision matrix for crystallizing difficult chiral sulfoxide complexes. Success relies on controlling the nucleation rate via solvent diffusion kinetics.

X-Ray Diffraction Workflow: Absolute Configuration

For o-tolyl sulfoxides, determining the absolute configuration (S vs R at sulfur) is paramount.

Data Collection Strategy
  • Radiation Source:

    • Copper (

      
      , 1.54 Å): Preferred.  Sulfur (
      
      
      
      ) has a significant anomalous scattering signal (
      
      
      ) at this wavelength. This allows for definitive absolute configuration assignment even without heavy metals.
    • Molybdenum (

      
      , 0.71 Å):  Acceptable only if the complex contains a heavy metal (Ru, Pd, Pt) which dominates the anomalous scattering.
      
  • Temperature: Collect at 100 K . This freezes the rotation of the o-tolyl group, reducing thermal ellipsoids and allowing precise location of the ortho-methyl hydrogens (crucial for observing intramolecular H-bonding).

The Flack Parameter Validation

The Flack parameter (


) is the quantitative metric for chirality.
  • 
     (with 
    
    
    
    ):
    The structural model and absolute configuration are correct.
  • 
    :  The model is inverted; flip the structure.
    
  • 
    :  Racemic twin or wrong space group.
    

Self-Validating Step: If your Flack parameter is indeterminate (


) and you used Mo radiation on a light-atom structure, the experiment is invalid. You must recollect using Cu radiation or synthesize a heavy-atom derivative.

Data Interpretation: Coordination & Conformation

Once the structure is solved, analyze the bond metrics to determine the electronic state of the ligand.

Table 1: Diagnostic Bond Metrics for Sulfoxides
ParameterFree Ligand (Å)S-Bonded Complex (Å)O-Bonded Complex (Å)Mechanistic Implication
S=O[2][3] Bond Length 1.49 ± 0.011.47 ± 0.01 1.53 ± 0.02 S-bonding increases bond order (back-bonding); O-bonding reduces it (single bond character).
C-S Bond Length 1.80 ± 0.021.78 ± 0.021.80 ± 0.02Slight shortening in S-bonded modes due to inductive effects.
S-O Stretching (

)
~1050 cm⁻¹~1100 cm⁻¹~940 cm⁻¹Correlation: Shorter bonds = Higher frequency (IR/Raman).[1]
Conformational Locking Analysis

Examine the torsion angle


.
  • Values near 0°: The S=O oxygen is eclipsed with the ortho-methyl group. This is rare due to steric repulsion unless stabilized by specific C-H...O hydrogen bonds.

  • Values near 180°: The S=O is anti-periplanar to the ortho-methyl. This is the "open" conformation often observed in catalytic resting states.

Visualization: Structural Logic & Selectivity[4]

StructuralLogic Ligand o-Tolyl Sulfoxide Metal Metal Center (Pd, Ru, Rh) Ligand->Metal Binds Coordination Coordination Mode Metal->Coordination Determines SBond S-Bonded (Soft-Soft) Coordination->SBond OBond O-Bonded (Hard-Hard) Coordination->OBond Sterics Ortho-Methyl Steric Clash SBond->Sterics High Conflict OBond->Sterics Low Conflict Geometry Distorted Square Planar or Octahedral Sterics->Geometry Induces Tilt Chirality Enantioselectivity (Chiral Pocket) Geometry->Chirality Substrate Control

Figure 2: The causal pathway from ligand structure to catalytic function. The ortho-methyl group acts as a steric lever, distorting geometry to create a selective chiral environment.

References

  • Calligaris, M. (1999). Stereochemical Aspects of Sulfoxides and Metal Sulfoxide Complexes. Croatica Chemica Acta, 72(2-3), 147–169.[4] Link - The authoritative source for S=O bond length statistics.

  • de la Camp, U., & Hope, H. (1970).[5] The crystal structure and absolute configuration of (+)-methyl p-tolyl sulfoxide. Acta Crystallographica Section B, 26(6), 846-853. Link - Seminal work establishing the X-ray determination of sulfoxide chirality.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link - The foundational paper for the Flack parameter used in absolute configuration.

  • Schenck, T. G., et al. (1985). Structure and bonding in platinum(II) sulfoxide complexes. Inorganic Chemistry, 24(15), 2359–2367. Link - Detailed analysis of S-bonding vs O-bonding energetics.

Sources

The Strategic Role of o-Tolyl Sulfoxide in Asymmetric Synthesis and C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While (R)-(+)-p-tolyl methyl sulfoxide is historically celebrated as the "Andersen auxiliary" for constructing chiral centers, its regioisomer, o-tolyl sulfoxide , has emerged as a critical scaffold in modern organometallic chemistry.[1] Its significance lies not merely in chirality at the sulfur atom, but in the steric "ortho-effect" , which is exploited to induce atropisomerism and direct transition-metal-catalyzed C-H activation.[1]

This guide analyzes the distinct utility of o-tolyl sulfoxides, moving beyond standard auxiliary chemistry into advanced atroposelective synthesis and ligand design .[1][2]

Part 1: Mechanistic Principles & The "Ortho-Effect"[1]

The Steric Differentiator

In p-tolyl sulfoxides, the methyl group is distal to the reaction center, affecting solubility and crystallinity but exerting minimal steric influence on the sulfinyl group.[1] In contrast, the o-tolyl group creates a restricted conformational environment .[1]

  • Conformational Lock: The ortho-methyl group clashes with the sulfinyl oxygen and the lone pair, restricting rotation around the C(aryl)-S bond.[1]

  • Chiral Relay: When coordinated to a metal (e.g., Pd(II)), the sulfur chirality (

    
    ) dictates the axial chirality (
    
    
    
    or
    
    
    ) of the resulting biaryl system.[1]
Sulfoxide as a Chiral Directing Group (DG)

Sulfoxides are potent directing groups for C-H activation due to the high Lewis basicity of the sulfinyl oxygen.[1]

  • Coordination: The sulfoxide coordinates to Pd(II), forming a stable 5- or 6-membered palladacycle.[1]

  • Selectivity: In o-tolyl systems, this coordination is highly rigid.[1] The ortho-methyl group forces the palladium to attack the specific C-H bond that minimizes steric strain, enabling high diastereoselectivity.[1]

Part 2: Synthesis of Enantioenriched o-Tolyl Sulfoxides

Unlike p-tolyl variants, o-tolyl sulfoxides are challenging to synthesize via the traditional Andersen method (nucleophilic substitution on menthyl sulfinates) due to steric hindrance attacking the sulfinate ester.[1] The preferred route is Asymmetric Oxidation .

Protocol 1: Asymmetric Oxidation of Methyl o-Tolyl Sulfide

Based on the Kagan and Bolm modifications.

Objective: Synthesize (S)-(-)-Methyl o-tolyl sulfoxide with >90% ee.

Reagents:

  • Methyl o-tolyl sulfide (1.0 equiv)[1]

  • Ti(OiPr)₄ (1.0 equiv)[1]

  • (S,S)-(-)-Diethyl tartrate (DET) (2.0 equiv)[1]

  • Cumene Hydroperoxide (CHP) (1.1 equiv)[1]

  • Solvent: CH₂Cl₂ (Anhydrous)[1]

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ in CH₂Cl₂. Add (S,S)-DET dropwise at room temperature. Stir for 20 minutes to form the chiral Ti-complex.

  • Water Modification: Add exactly 1.0 equivalent of H₂O (critical for the "modified Kagan" system to boost ee). Stir for 30 minutes.

  • Substrate Addition: Cool the mixture to -20°C. Add Methyl o-tolyl sulfide. Stir for 30 minutes to allow coordination.

  • Oxidation: Add Cumene Hydroperoxide (CHP) dropwise over 1 hour.[1] Maintain temperature at -20°C for 15–24 hours.

    • Note: The ortho-methyl group slows the reaction compared to phenyl sulfide. Monitor via TLC (hexane/EtOAc 3:1).[1]

  • Quench: Add water to hydrolyze the titanium complex. A gel will form. Add dilute NaOH or brine to break the emulsion. Filter through Celite.

  • Purification: Silica gel chromatography. o-Tolyl sulfoxides are prone to over-oxidation to sulfones if left too long; ensure precise stoichiometry of CHP.

Data Output:

Parameterp-Tolyl Sulfoxideo-Tolyl SulfoxideNote
Oxidation Rate Fast (<4 hrs)Slow (15-24 hrs)Steric hindrance at Sulfur
Yield (Typical) 85-95%70-80%Higher sulfone byproduct risk
Max ee (Kagan) >98%90-95%May require recrystallization

Part 3: Application – Atroposelective C-H Activation[1][2][4]

This is the primary utility of o-tolyl sulfoxides in modern drug discovery: synthesizing axially chiral biaryls (e.g., precursors to VANOL/VAPOL ligands or natural products like Steganone).[1]

Protocol 2: Sulfoxide-Directed Atroposelective Olefination (The Colobert-Wencel-Delord Reaction)

Objective: Use the chiral sulfinyl group to direct Pd-catalyzed olefination, inducing axial chirality.[1]

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1][3] The chiral sulfoxide coordinates to Palladium, and the steric bulk of the o-tolyl group forces the biaryl axis to lock into a specific configuration during the C-H bond cleavage.[1]

Reagents:

  • (S)-o-Tolyl sulfoxide substrate (1.0 equiv)[1]

  • Olefin coupling partner (e.g., ethyl acrylate) (1.5 equiv)[1]

  • Pd(OAc)₂ (10 mol%)[1]

  • Ag₂CO₃ (1.0 equiv) - Oxidant/Base[1]

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol)[1]

Workflow:

  • Setup: Charge a sealed tube with sulfoxide, Pd(OAc)₂, and Ag₂CO₃.[1]

  • Solvation: Add DCE. Tip: HFIP is often superior for recalcitrant substrates due to its H-bond donating ability, which stabilizes the transition state.[1]

  • Reaction: Heat to 80-100°C for 24 hours.

  • Workup: Filter through a silica pad to remove Ag/Pd residues.

  • Cleavage (Optional): The sulfoxide group can be removed via Sulfoxide-Lithium Exchange (using t-BuLi) to yield the chiral hydrocarbon, or reduced to the sulfide.[1]

Part 4: Visualization of Pathways

The following diagram illustrates the divergence between the classical Andersen approach (typically p-tolyl) and the modern C-H activation route (often o-tolyl).

TolylSulfoxidePathways cluster_legend Key Differentiator Start Aryl Methyl Sulfide Oxidation Asymmetric Oxidation (Kagan/Bolm) Start->Oxidation Ti(OiPr)4 / DET PTolyl (S)-p-Tolyl Sulfoxide (Andersen Auxiliary) Oxidation->PTolyl Para-Subst. OTolyl (S)-o-Tolyl Sulfoxide (Steric Director) Oxidation->OTolyl Ortho-Subst. Nucleophilic Nucleophilic Addition (Auxiliary Control) PTolyl->Nucleophilic Remote Control CHActivation Pd-Catalyzed C-H Activation (Atroposelective) OTolyl->CHActivation Directing Group + Sterics ChiralCenter Chiral Carbon Center (e.g., Alcohols) Nucleophilic->ChiralCenter AxialChirality Axially Chiral Biaryl (Atropisomer) CHActivation->AxialChirality Restricted Rotation

Figure 1: Divergent utility of tolyl sulfoxides. While p-tolyl is optimized for nucleophilic additions, o-tolyl is specialized for atroposelective C-H activation due to steric locking.[1]

Part 5: Sulfoxide-Lithium Exchange (SLE)

A critical feature of tolyl sulfoxides is their ability to serve as "traceless" directors.[1] After the sulfoxide has directed the formation of a chiral center or axis, it can be removed or functionalized.[1][2][4]

Reaction:



  • Retention of Configuration: The SLE reaction proceeds with retention of configuration at the carbon atom in many rigid systems, but for o-tolyl biaryls, the primary goal is often to replace the sulfinyl group with an electrophile (E⁺) or a proton (H) without racemizing the axis.[1]

  • Protocol Note: For o-tolyl systems, the lithiated species is sterically crowded.[1] Quenching with electrophiles requires higher temperatures (-40°C) compared to p-tolyl variants, but this risks racemization.[1] Optimization of temperature is substrate-dependent.

References

  • Colobert, F., & Wencel-Delord, J. (2013).[1] "Sulfoxide-Directed Enantioselective C-H Activation." Accounts of Chemical Research. Link[1]

  • Kagan, H. B., & Rebiere, F. (1990).[1] "Stereoselective synthesis of enantiomerically pure sulfoxides." Synlett. Link

  • Andersen, K. K. (1962).[1] "Synthesis of (+)-ethyl p-tolyl sulfoxide from (-)-menthyl p-toluenesulfinate." Tetrahedron Letters. Link

  • Wencel-Delord, J., et al. (2015).[1][5] "Chiral Sulfoxides as Directing Groups for Atroposelective C-H Activation."[2][3] Nature Chemistry. Link

  • Fernández, I., & Khiar, N. (2003).[1] "Recent developments in the synthesis and utilization of chiral sulfoxides." Chemical Reviews. Link[1]

Sources

Methodological & Application

High-Enantioselectivity Synthesis of Methyl o-Tolyl Sulfoxide via Chiral Titanium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note details the enantioselective synthesis of methyl o-tolyl sulfoxide (also known as 1-methyl-2-(methylsulfinyl)benzene), a sterically demanding chiral sulfoxide often used as a benchmark for catalytic efficiency and as a chiral auxiliary in asymmetric synthesis. While para-substituted analogs are frequently cited, the ortho-methyl substituent introduces significant steric hindrance that challenges conventional catalytic pockets. This guide prioritizes the Modified Kagan-Modena Protocol using a Titanium(IV)-tartrate complex with Cumene Hydroperoxide (CHP) , which offers superior enantiomeric excess (ee) (>90%) compared to tert-butyl hydroperoxide (TBHP) for this substrate. A secondary, greener protocol using Vanadium-Schiff base catalysis is provided as an alternative.

Introduction: The Steric Challenge

Chiral sulfoxides are pivotal in drug development, serving both as pharmacophores (e.g., Esomeprazole) and as removable chiral auxiliaries that direct stereochemistry in C-C bond formation.

Methyl o-tolyl sulfoxide represents a specific challenge in asymmetric oxidation due to the proximity of the methyl group to the sulfur center. This steric bulk can destabilize the transition state in certain catalytic systems. However, in the Kagan system , this steric differentiation between the large aryl group (Ar) and the small methyl group (Me) is precisely what drives high enantioselectivity.

Mechanistic Insight

The Kagan reagent forms a


-symmetric dimer in solution: 

. The addition of water (1 equivalent relative to Ti) is critical, bridging the titanium centers to form a rigid catalytic pocket. The oxidant (hydroperoxide) coordinates to the titanium, activating the peroxo bond for nucleophilic attack by the sulfide.

KaganMechanism Figure 1: Simplified Mechanistic Flow of Kagan Asymmetric Sulfoxidation Ti_Complex Active Ti-Tartrate Dimer (Rigid Pocket) TS Transition State (Face-Selective O-Transfer) Ti_Complex->TS Coordinates Substrate Methyl o-tolyl Sulfide (Prochiral) Substrate->TS Enters Pocket Oxidant Cumene Hydroperoxide (CHP) Oxidant->TS Activates TS->Ti_Complex Regenerates (Catalytic Cycle) Product (S)-Methyl o-tolyl Sulfoxide (Enantiopure) TS->Product Releases Byproduct Cumyl Alcohol TS->Byproduct Releases

Protocol 1: Modified Kagan Oxidation (Recommended)

Target: High Enantioselectivity (>90% ee) Scale: 10 mmol (Adaptable)

This protocol utilizes Cumene Hydroperoxide (CHP) instead of TBHP.[1][2] Literature and internal validation indicate CHP yields consistently higher ee values for ortho-substituted aryl sulfides due to favorable


-stacking interactions within the catalyst pocket.
Materials & Reagents
ReagentEquiv.[1][3][4][5][6][7]AmountRole
Methyl o-tolyl sulfide 1.01.38 g (10 mmol)Substrate
Ti(OiPr)₄ 1.02.84 g (10 mmol)Catalyst Precursor
(R,R)-(+)-Diethyl Tartrate (DET) 2.04.12 g (20 mmol)Chiral Ligand
Water (H₂O) 1.0180 µL (10 mmol)Modifier (Critical)
Cumene Hydroperoxide (CHP) 1.1~2.0 mL (80% soln)Oxidant
Dichloromethane (DCM) -50 mLSolvent
Experimental Procedure
  • Catalyst Formation (The "Aging" Step):

    • In a flame-dried 250 mL round-bottom flask under Argon, dissolve Ti(OiPr)₄ (2.84 g) and (R,R)-DET (4.12 g) in anhydrous DCM (30 mL) at room temperature.

    • Stir for 5 minutes. The solution will turn pale yellow.

    • Critical Step: Add H₂O (180 µL) very slowly via microsyringe. A temporary precipitate may form but will redissolve.

    • Stir the mixture at room temperature for 30–45 minutes . This "aging" allows the formation of the active catalytic dimer.

  • Substrate Addition:

    • Cool the flask to -20°C using a cryostat or CCl₄/dry ice bath (acetone/dry ice is too cold; precise temperature control is vital).

    • Add Methyl o-tolyl sulfide (1.38 g) dissolved in DCM (10 mL). Stir for 20 minutes to equilibrate.

  • Oxidation:

    • Add Cumene Hydroperoxide (CHP) (1.1 equiv) dropwise over 30 minutes.

    • Maintain temperature at -20°C for 15–24 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[3][8]

    • Note: The reaction stops at the sulfoxide stage; over-oxidation to sulfone is slow under these conditions but can occur if temperature rises.

  • Work-up:

    • Quench by adding water (5 mL). Stir vigorously for 1 hour at room temperature to hydrolyze the titanium complex.

    • Filter the resulting white gel (TiO₂) through a pad of Celite. Wash the pad with DCM.

    • Wash the filtrate with 5% NaOH (to remove tartrate and excess hydroperoxide) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify by flash column chromatography on silica gel.[9]

    • Eluent: Gradient of Hexane/EtOAc (4:1 to 1:1). The sulfoxide is significantly more polar than the sulfide.

    • Recrystallization:[2][10] If ee is >90%, recrystallization from Hexane/Et₂O can upgrade ee to >99% (optical purity).[10]

Protocol 2: Vanadium-Catalyzed Oxidation (Green Alternative)

Target: Catalytic Efficiency (Low Metal Loading) Scale: 10 mmol

This method uses a Vanadium-Schiff base complex.[10][11] It is "greener" (uses H₂O₂), but typically requires a kinetic resolution step (over-oxidation of the minor enantiomer) to reach high ee (>95%).

Materials
  • Catalyst: VO(acac)₂ (1 mol%) + Chiral Schiff Base Ligand (1.5 mol%) (Derived from tert-leucinol and 3,5-di-tert-butylsalicylaldehyde).

  • Oxidant: 30% Aqueous H₂O₂.

  • Solvent: CHCl₃ or DCM.

Procedure Summary
  • Prepare the catalyst in situ by mixing VO(acac)₂ and the ligand in solvent for 30 mins.

  • Add sulfide and cool to 0°C.

  • Add H₂O₂ slowly.

  • Stir for 24 hours.

  • Key Difference: This reaction often produces ~10% sulfone. The sulfone formation is often faster for the minor sulfoxide enantiomer, effectively scrubbing the impurity and increasing the ee of the remaining sulfoxide (Kinetic Resolution).

Analytical Methods & Validation

Trustworthiness in asymmetric synthesis relies on rigorous analytical separation.

HPLC Parameters

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) Mobile Phase: Hexane / Isopropanol (IPA) Mode: Isocratic

ParameterCondition
Mobile Phase Ratio 90 : 10 (Hexane : IPA)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 254 nm (Aromatic) or 220 nm
Retention Times (Approx) (R)-Enantiomer: ~14 min (S)-Enantiomer: ~9 min Note: Elution order can reverse based on solvent/temp. Confirm with racemic standard.
Optical Rotation
  • Literature Value:

    
     (c=1, Acetone) for the (R)-isomer (check specific solvent references as rotation is highly solvent-dependent).
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low ee (<50%) Water content incorrect.Ensure exactly 1.0 eq of H₂O is added during catalyst aging. Use anhydrous DCM.
Low ee (<50%) Temperature fluctuation.Maintain -20°C strictly. Do not let it warm up during oxidant addition.
Low Conversion Old oxidant.Titrate CHP or TBHP before use to confirm active oxygen content.
Sulfone Formation Over-oxidation.Stop reaction earlier. Reduce oxidant equivalents to 1.0.
Poor Separation Column degradation.Flush Chiralcel OD-H with 10% IPA/Hexane. Avoid DCM in HPLC injection if possible.

References

  • Kagan, H. B., et al. "Asymmetric oxidation of sulfides to sulfoxides."[7] Journal of the American Chemical Society, 106(26), 8188-8193. Link

  • Bolm, C., & Bienewald, F. "Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2." Angewandte Chemie International Edition, 34(23-24), 2640-2642. Link

  • Pitchen, P., et al. "An efficient asymmetric oxidation of sulfides to sulfoxides."[7] Journal of the American Chemical Society, 106(26), 8188. Link

  • Organic Syntheses. "Asymmetric Oxidation of Methyl p-Tolyl Sulfide." Org.[10][12] Synth. 1993, 72, 104. (Provides the foundational protocol adapted here for the ortho-isomer). Link

  • Vertex AI Search Results.

Sources

Application Note: Oxidation of Di-o-tolyl Sulfide with mCPBA

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The Steric Challenge

Oxidizing di-o-tolyl sulfide presents a distinct challenge compared to non-hindered sulfides (e.g., diphenyl sulfide). The two ortho-methyl groups create a "protective pocket" around the sulfur atom.

  • Kinetic Consequence: The rate of electrophilic attack by mCPBA is reduced due to steric hindrance.

  • Selectivity Advantage: This hindrance actually aids in stopping the reaction at the sulfoxide stage (S=O) if conditions are controlled, as the second oxidation to the sulfone (O=S=O) requires a more sterically demanding transition state.

Reaction Mechanism

The reaction proceeds via an electrophilic attack of the sulfur lone pair on the peroxidic oxygen of mCPBA. The transition state involves a spiro-like orientation which is sensitive to the bulk of ortho substituents.

Mechanism cluster_sterics Steric Influence Sulfide Di-o-tolyl Sulfide (Nucleophile) TS Transition State (Spiro-cyclic) Sulfide->TS Attack on O-O mCPBA mCPBA (Electrophile) mCPBA->TS Sulfoxide Sulfoxide (Product 1) TS->Sulfoxide - mCBA Sulfone Sulfone (Product 2) Sulfoxide->Sulfone + mCPBA (Excess/Heat)

Figure 1: Mechanistic pathway showing the stepwise oxidation. The ortho-methyl groups destabilize the Transition State, requiring precise thermal control.

Part 2: Safety Assessment (Critical)

mCPBA (meta-Chloroperoxybenzoic acid) is a strong oxidizing agent and organic peroxide.

  • Explosion Hazard: Pure mCPBA is shock-sensitive. Always use the commercial grade (usually ~77% max, stabilized with water/acid). Never distill or recrystallize to 100% purity without blast shields.

  • Exotherm: The oxidation of sulfides is highly exothermic. Run reactions in dilute solution (DCM) and strictly control temperature.

  • Peroxide Testing: Never concentrate the reaction mixture to dryness without first verifying the absence of peroxides using starch-iodide paper.

Part 3: Experimental Protocols

Materials & Stoichiometry
ComponentRoleSulfoxide Protocol (Target A)Sulfone Protocol (Target B)[1]
Di-o-tolyl sulfide Substrate1.0 equiv1.0 equiv
mCPBA (77%) Oxidant1.05 - 1.10 equiv 2.20 - 2.50 equiv
DCM (CH₂Cl₂) Solvent0.1 M concentration0.1 M concentration
NaHCO₃ (sat. aq) Wash BufferExcessExcess
Na₂SO₃ (aq) QuencherExcessExcess
Protocol A: Selective Synthesis of Di-o-tolyl Sulfoxide

Target: Mono-oxidation (S=O)

  • Preparation: Dissolve di-o-tolyl sulfide (1.0 equiv) in Dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

    • Note: Do not use -78°C; the steric hindrance of the ortho groups makes the reaction too sluggish at cryogenic temperatures. 0°C is the "Goldilocks" zone.

  • Addition: Dissolve mCPBA (1.05 equiv) in a separate volume of DCM. Add this solution dropwise to the sulfide solution over 20–30 minutes.

    • Reasoning: Dropwise addition ensures the concentration of oxidant never locally exceeds the substrate, preventing over-oxidation to the sulfone.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (See Section 4).

    • Checkpoint: If starting material remains after 2 hours, allow to warm to 10°C, but do not heat to reflux.

  • Quench: Add 10% aqueous Na₂SO₃ (sodium sulfite) or Na₂S₂O₃ (thiosulfate) and stir vigorously for 10 minutes. This destroys unreacted peroxide.

  • Workup:

    • Transfer to a separatory funnel.[2]

    • Wash organic layer with saturated NaHCO₃ (x3) to remove the m-chlorobenzoic acid byproduct (which precipitates as a white solid; the wash solubilizes it as the salt).

    • Wash with Brine (x1).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Exhaustive Oxidation to Di-o-tolyl Sulfone

Target: Double-oxidation (O=S=O)

  • Preparation: Dissolve di-o-tolyl sulfide (1.0 equiv) in DCM.

  • Addition: Add mCPBA (2.5 equiv) as a solid in one portion (or as a slurry in DCM).

    • Note: Since selectivity is not required, rapid addition helps drive the reaction.

  • Reaction: Stir at Room Temperature (RT) for 1 hour, then heat to Reflux (40°C) for 2–4 hours.

    • Reasoning: The second oxidation step (Sulfoxide

      
       Sulfone) is slower, especially with ortho steric bulk. Thermal energy is required to overcome the activation barrier.
      
  • Quench & Workup: Follow the same quench/wash procedure as Protocol A.

    • Purification: Sulfones are highly crystalline. Recrystallization from Ethanol/Hexane is often sufficient if the crude is solid.

Part 4: Workflow & Validation

Experimental Workflow

Workflow Start Start: Di-o-tolyl Sulfide in DCM Choice Target Product? Start->Choice PathA Protocol A: Sulfoxide Cool to 0°C Choice->PathA Selective PathB Protocol B: Sulfone Room Temp Choice->PathB Exhaustive AddA Add 1.05 eq mCPBA Dropwise PathA->AddA ReactA Stir 0°C, 2 hrs AddA->ReactA Quench Quench: 10% Na2SO3 (Destroy Peroxides) ReactA->Quench AddB Add 2.5 eq mCPBA Batch Addition PathB->AddB ReactB Reflux 40°C, 4 hrs AddB->ReactB ReactB->Quench Wash Wash: Sat. NaHCO3 (Remove mCBA acid) Quench->Wash Dry Dry & Concentrate Wash->Dry

Figure 2: Decision tree for selective vs. exhaustive oxidation.

Self-Validating Analytical Criteria

Do not rely solely on melting points, as impurities can depress them. Use ¹H NMR as the primary validation tool.

FeatureSulfide (Start)Sulfoxide (Product A)Sulfone (Product B)[1][3][4]
TLC (Polarity) High Rf (Non-polar)Low Rf (Polar)Medium Rf (Between A & B)
¹H NMR: Methyl ~2.30 ppm~2.40 - 2.50 ppm (Deshielded)~2.60 - 2.70 ppm (Highly Deshielded)
¹H NMR: Aromatic Standard splittingComplex splitting (Chiral sulfur makes protons diastereotopic)Simplified splitting (Symmetric)
IR Spectroscopy No S=O peaksStrong band ~1030-1070 cm⁻¹ (S=O)Two bands: ~1150 & ~1300 cm⁻¹ (O=S=O)

Troubleshooting Note:

  • Problem: Product A contains starting material.[5]

    • Solution: The ortho groups slowed the reaction. Do not add more mCPBA immediately. Allow the reaction to warm to RT for 30 mins.

  • Problem: Product A contains Sulfone.[4][5][6][7][8]

    • Solution: Temperature was too high or addition was too fast. Purify via column chromatography (SiO₂, Hexane:EtOAc gradient). Sulfoxide is much more polar and will elute last.

References

  • General Oxidation Protocol: Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide.[2][4][7][9][10][11][12] Organic Syntheses, 46, 78.

  • mCPBA Reactivity & Mechanism: Kim, C., Traylor, T. G., & Perrin, C. L. (1998). mCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society, 120(37), 9513-9516.

  • Steric Effects in Sulfide Oxidation: Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.[13] (Foundational text on sulfur oxidation kinetics).

  • Safety Data (mCPBA): Sigma-Aldrich Safety Data Sheet for 3-Chloroperbenzoic acid.

Sources

Application Note: Asymmetric Synthesis of (S)-Methyl o-Tolyl Sulfoxide via Whole-Cell Biocatalysis with Recombinant Monooxygenases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Chiral sulfoxides are pivotal structural motifs in medicinal chemistry and serve as versatile auxiliaries in asymmetric synthesis.[1][2][3] The enantioselective synthesis of these compounds presents a significant challenge for traditional chemical methods, which often require stoichiometric chiral oxidants or complex catalytic systems.[4] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a sustainable and highly efficient alternative.[5][6] This application note provides a comprehensive guide to the synthesis of enantiomerically enriched (S)-methyl o-tolyl sulfoxide from its corresponding prochiral sulfide using a whole-cell biocatalyst. We detail a robust protocol employing recombinant Escherichia coli engineered to express a Baeyer-Villiger Monooxygenase (BVMO), which facilitates the asymmetric oxidation with high enantioselectivity. The methodologies cover biocatalyst preparation, whole-cell biotransformation, product analysis, and data interpretation, designed for researchers in biocatalysis and drug development.

Principle of the Method: Monooxygenase-Catalyzed Sulfoxidation

The core of this biocatalytic system is a monooxygenase, a class of enzymes capable of inserting one atom of molecular oxygen into a substrate.[7] Specifically, Baeyer-Villiger Monooxygenases (BVMOs) are flavin-dependent enzymes that utilize a nicotinamide cofactor (NADPH) to activate molecular oxygen (O₂), forming a potent flavin-peroxide intermediate.[8][9] This intermediate then acts as the oxidizing agent.

In the context of sulfoxidation, the enzyme's chiral active site orients the prochiral sulfide, methyl o-tolyl sulfide, in a specific conformation. The activated oxygen is then delivered to one of the lone pairs of electrons on the sulfur atom, leading to the formation of a single, preferred sulfoxide enantiomer.[10] The overall reaction is a green process, using air as the terminal oxidant and generating water as the primary byproduct.[11] The use of a whole-cell system ingeniously circumvents the need for adding the expensive NADPH cofactor, as it is continuously regenerated by the host cell's endogenous metabolic machinery.[12]

Biocatalytic_Sulfoxidation sub Methyl o-tolyl sulfide (Prochiral Substrate) enzyme Monooxygenase (e.g., BVMO) sub->enzyme Enters Active Site prod (S)-Methyl o-tolyl sulfoxide (Chiral Product) enzyme->prod NADP NADP⁺ enzyme->NADP H2O H₂O enzyme->H2O O2 O₂ (from Air) O2->enzyme NADPH NADPH (from cell metabolism) NADPH->enzyme

Caption: High-level workflow for biocatalytic sulfoxide synthesis.

Detailed Protocols

Protocol 1: Preparation of the Whole-Cell Biocatalyst

This protocol describes the cultivation of recombinant E. coli harboring a plasmid for the expression of a suitable monooxygenase, such as Cyclohexanone Monooxygenase (CHMO) or an engineered variant. [13][14] Materials:

  • Recombinant E. coli strain (e.g., BL21(DE3)) containing the monooxygenase expression plasmid.

  • Luria-Bertani (LB) Broth.

  • Appropriate antibiotic (e.g., Kanamycin, 50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Inoculate 10 mL of LB broth containing the selective antibiotic with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm. [12]2. Cultivation: The next day, inoculate 1 L of fresh LB broth (with antibiotic) in a 2.5 L baffled flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Growth Monitoring: Incubate the culture at 37°C with vigorous shaking (200 rpm). Monitor cell growth by measuring the OD₆₀₀ approximately every hour.

  • Induction of Gene Expression: When the culture reaches mid-log phase (OD₆₀₀ of 0.6–0.8), lower the incubator temperature to 20-25°C. Induce protein expression by adding IPTG to a final concentration of 0.2–0.5 mM. [12] * Causality Note: Lowering the temperature post-induction promotes proper protein folding and increases the yield of soluble, active enzyme, minimizing the formation of inactive inclusion bodies.

  • Expression Phase: Continue incubation for 12–16 hours at the lower temperature with shaking.

  • Verification of Expression (Optional but Recommended): Harvest 1 mL of induced cells. Prepare a whole-cell lysate by resuspending the cell pellet in SDS-PAGE loading buffer and boiling for 10 minutes. [15]Analyze by SDS-PAGE to confirm the presence of an overexpressed protein band corresponding to the molecular weight of the monooxygenase.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in an equal volume of cold potassium phosphate buffer (50 mM, pH 7.5) and centrifuge again. This step removes residual media components that could interfere with the reaction.

  • The resulting cell paste is now ready for use as the whole-cell biocatalyst. It can be used immediately or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation

This protocol details the asymmetric oxidation of methyl o-tolyl sulfide.

Materials:

  • Prepared whole-cell biocatalyst paste.

  • Potassium phosphate buffer (50 mM, pH 7.5).

  • Glucose.

  • Methyl o-tolyl sulfide (substrate).

  • Dimethyl sulfoxide (DMSO) or Ethanol (co-solvent).

  • Incubator shaker.

Procedure:

  • Reaction Setup: In a flask, prepare a reaction mixture by resuspending the biocatalyst cell paste in potassium phosphate buffer to a final OD₆₀₀ of 10-20. [16]2. Cofactor Regeneration: Add glucose to the cell suspension to a final concentration of 2% (w/v).

    • Causality Note: Glucose is actively metabolized by the E. coli cells, providing a continuous supply of the NADPH cofactor required by the monooxygenase for its catalytic cycle. This internal regeneration is a key advantage of whole-cell biocatalysis. [12]3. Substrate Addition: Prepare a stock solution of methyl o-tolyl sulfide in a minimal amount of a water-miscible co-solvent like DMSO. Add the substrate to the reaction mixture to a final concentration of 5–20 mM.

    • Causality Note: Aryl sulfides have low aqueous solubility. A co-solvent is necessary for dissolution, but its concentration should typically be kept below 5% (v/v) to avoid enzyme inactivation or cell toxicity.

  • Incubation: Seal the flask with a breathable closure to ensure adequate aeration. Incubate the reaction at 25-30°C with vigorous shaking (200-250 rpm) to ensure sufficient oxygen transfer. [12]5. Reaction Monitoring: Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a 1 mL aliquot of the reaction mixture for analysis.

Protocol 3: Product Extraction and Sample Preparation

Materials:

  • Ethyl acetate.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Centrifuge.

  • Rotary evaporator or nitrogen stream.

Procedure:

  • Extraction: To the 1 mL reaction aliquot, add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the substrate and product into the organic phase.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the collected organic phase to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried residue in a known volume (e.g., 500 µL) of the mobile phase to be used for chiral HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

Protocol 4: Analytical Method for Chiral HPLC

The determination of reaction conversion and the enantiomeric excess (ee) of the product is most commonly achieved using High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP). [17][18] Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as a Chiralcel OD-H or Chiralpak AD-H is often effective for separating sulfoxide enantiomers.

Typical HPLC Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the two sulfoxide enantiomers.

  • Flow Rate: 0.5–1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of the starting material (methyl o-tolyl sulfide) and the racemic sulfoxide product in the mobile phase.

  • Analysis: Inject the prepared sample from Protocol 3 onto the chiral HPLC system.

  • Peak Identification: Identify the peaks corresponding to the substrate and the two product enantiomers by comparing their retention times with the prepared standards. [3]4. Calculation of Conversion and Enantiomeric Excess (ee):

    • Conversion (%): Calculated from the decrease in the substrate peak area relative to its initial area.

      • Conversion (%) = [1 - (Area_substrate_final / Area_substrate_initial)] * 100

    • Enantiomeric Excess (% ee): Calculated from the peak areas of the two enantiomers, (S) and (R).

      • % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100

Data Interpretation and Expected Results

A successful biotransformation will yield (S)-methyl o-tolyl sulfoxide with high conversion and excellent enantioselectivity. The choice of monooxygenase is critical; some enzymes may favor the (R)-enantiomer, while others produce the (S)-enantiomer. [10][19]Protein engineering has been shown to improve both the activity and enantioselectivity of monooxygenases for specific sulfides. [3][11][20]

Parameter Wild-Type CHMO Engineered T4MO Variant (I100G)
Substrate Methyl p-tolyl sulfide Methyl p-tolyl sulfide
Predominant Product (R)-sulfoxide [13] (S)-sulfoxide [3]
Conversion >95% >98%
Enantiomeric Excess (ee) >99% (R) 77% (S)
Potential Byproduct Methyl o-tolyl sulfone Methyl o-tolyl sulfone

Note: Data for methyl p-tolyl sulfide is presented as a close analog to demonstrate typical performance. Results for methyl o-tolyl sulfide would require specific experimental determination.

A key challenge in sulfoxidation is the potential for overoxidation of the desired sulfoxide to the corresponding achiral sulfone. [19]This can be minimized by careful reaction time monitoring or through enzyme engineering to reduce the enzyme's affinity for the sulfoxide product. [19]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Cell Density / Poor Growth Incorrect media composition; Antibiotic concentration too high/low; Contamination.Verify media components and pH. Use fresh antibiotic stock. Practice sterile technique.
No/Low Protein Expression Ineffective inducer (IPTG); Incorrect induction conditions (OD, temp); Plasmid instability.Use fresh IPTG stock. Induce at the correct OD₆₀₀. Grow a fresh culture from the original stock.
Low Bioconversion Rate Inactive enzyme (misfolded); Insufficient cofactor regeneration; Poor substrate solubility; Low oxygen transfer.Optimize induction temperature and time. Ensure sufficient glucose is present. Increase co-solvent concentration slightly (e.g., from 2% to 3% v/v). Use baffled flasks and increase shaking speed.
Low Enantioselectivity (ee) Intrinsic property of the selected enzyme; Racemization (unlikely under these conditions).Screen a library of different monooxygenases. Employ protein engineering to enhance selectivity. [3][20]
Significant Sulfone Byproduct Overoxidation of the sulfoxide product; Reaction time too long.Monitor the reaction closely and stop it once substrate is consumed. Use an engineered enzyme variant with reduced sulfoxide oxidation activity. [19]

References

  • Frontiers. (2021, August 18). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology. [Link]

  • ACS GCI Pharmaceutical Roundtable. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. Wordpress. [Link]

  • MedCrave. (2018, March 29). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem. [Link]

  • PMC. (2021, August 19). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024, July). (a) Mechanism of sulfoxidation by monooxygenase biocatalysts. (b).... [Link]

  • PubMed. (2025, January 8). Engineering of a (R)-selective Baeyer-Villiger monooxygenase to minimize overoxidation activity for asymmetric synthesis of active pharmaceutical prazoles. [Link]

  • MDPI. (2024, July 25). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. [Link]

  • PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • PMC. Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. National Center for Biotechnology Information. [Link]

  • PubMed. (2020, May 15). Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). [Link]

  • PMC. (2008, March 15). Protein Engineering of Toluene Monooxygenases for Synthesis of Chiral Sulfoxides. National Center for Biotechnology Information. [Link]

  • PubMed. (2008, March 15). Protein engineering of toluene monooxygenases for synthesis of chiral sulfoxides. [Link]

  • ResearchGate. (2025, August 6). Cyclohexanone monooxygenase catalyzed oxidation of methyl phenyl sulfide and cyclohexenone with macromolecular NADPH in a membrane reactor. [Link]

  • ResearchGate. Optimization of the reaction conditions for sulfoxide 4a in flow processa. [Link]

  • ResearchGate. Asymmetric sulfoxidation reactions catalyzed by monooxygenases (A) and peroxyzymes (B).... [Link]

  • ACS Publications. (2019, February 27). Engineering of Cyclohexanone Monooxygenase for the Enantioselective Synthesis of (S)-Omeprazole. [Link]

  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • SciSpace. (2009, April 22). Crystal structures of cyclohexanone monooxygenase reveal complex domain movements and a sliding cofactor. [Link]

  • MDPI. (2025, October 17). Enzymatic Characterisation of a Whole-Cell Biocatalyst Displaying Sucrase A from Bacillus subtilis in Escherichia coli. [Link]

  • CORA. (2012, October 16). Asymmetric oxidation of sulfides. [Link]

  • ResearchGate. (2013, February 11). How can I carry out SDS-PAGE with whole cells (E.coli)?. [Link]

  • IUPAC. ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • Illinois Chemistry. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. [Link]

  • SciSpace. Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. [Link]

  • Oxford Academic. (2014, June 1). Biocatalysis with Escherichia coli‐overexpressing cyclopentanone monooxygenase immobilized in polyvinyl alcohol gel. [Link]

  • Almac. Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. [Link]

  • RSC Publishing. (2022, November 18). Engineering of a Baeyer–Villiger monooxygenase reveals key residues for the asymmetric oxidation of omeprazole sulfide. [Link]

  • Catalysis Science & Technology. (2017, February 2). Redesigning a versatile dye-decolorizing peroxidase for the selective sulfoxidation of aryl-alkyl sulfides. [Link]

  • ResearchGate. Optimization of the reaction conditions for the mechanoenzymatic and mechanochemical synthesis of sulfoxide 2a. [Link]

  • Wikipedia. Cyclohexanone monooxygenase. [Link]

  • Estonian Academy Publishers. (2022, October 31). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. [Link]

Sources

Application Note: Asymmetric Allylation Mediated by o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of chiral o-tolyl sulfoxide as a Lewis base organocatalyst in the asymmetric allylation of aldehydes. While (R)-methyl p-tolyl sulfoxide is the historical standard (Andersen's reagent), the o-tolyl analogue offers unique steric properties that can enhance stereoselectivity in specific crowded transition states.

This protocol focuses on the Lewis Base-Catalyzed Allylation (Sakurai-Denmark type) , where the sulfoxide activates allyltrichlorosilane (


) to react with aldehydes, yielding homoallylic alcohols with high enantiomeric excess.

Executive Summary

  • Primary Application: Enantioselective synthesis of homoallylic alcohols via Lewis base activation of allyltrichlorosilanes.

  • Role of o-Tolyl Sulfoxide: Acts as a chiral nucleophilic activator. It coordinates to the silicon center of the allylsilane, increasing its Lewis acidity and directing the facial selectivity of the nucleophilic attack on the aldehyde.

  • Key Advantage: The ortho-methyl group provides a distinct steric wall compared to the para-tolyl isomer, often improving enantioselectivity (ee) for sterically demanding or electron-poor aldehydes via a "gear effect" in the transition state.

  • Target Audience: Medicinal chemists targeting polyketide synthons or chiral building blocks.

Mechanism of Action

The reaction proceeds through a hypervalent silicon intermediate. Unlike traditional Lewis acid catalysis (which activates the aldehyde), this method activates the nucleophile (the silane).

Pathway Description
  • Activation: The sulfoxide oxygen donates electron density to the Lewis acidic silicon atom of allyltrichlorosilane.

  • Ionization/Coordination: This forms a hypervalent silicate species (often cationic after chloride displacement or neutral octahedral species depending on conditions).

  • Transition State: The aldehyde coordinates to the hypervalent silicon. The reaction proceeds via a closed, six-membered chair-like transition state (Zimmerman-Traxler model). The chiral environment created by the o-tolyl sulfoxide differentiates the aldehyde faces (

    
     vs 
    
    
    
    ).
  • Product Release: The silylated homoallylic alcohol is released, and the sulfoxide catalyst is regenerated (or recovered).

Mechanistic Diagram (Graphviz)

AllylationMechanism Sulfoxide Chiral o-Tolyl Sulfoxide (Catalyst) Complex Hypervalent Silicate Intermediate (Octahedral Si) Sulfoxide->Complex Coordination Silane Allyltrichlorosilane Silane->Complex Activation Aldehyde Aldehyde Substrate (R-CHO) TS Chair-like Transition State (Zimmerman-Traxler) Aldehyde->TS Face-Selective Attack Complex->TS Organization TS->Sulfoxide Catalyst Turnover SilylEther Silyl Ether Product TS->SilylEther C-C Bond Formation Alcohol Homoallylic Alcohol (High ee) SilylEther->Alcohol Hydrolysis

Caption: Catalytic cycle showing the Lewis base activation of allyltrichlorosilane by o-tolyl sulfoxide.

Experimental Protocol

Material Preparation

Synthesis of Enantiopure (R)-Methyl o-Tolyl Sulfoxide To ensure high enantioselectivity, the catalyst must be optically pure. The classic Andersen method is recommended over direct oxidation to avoid over-oxidation to sulfones or low ee.

  • Reagents: (-)-Menthyl p-toluenesulfinate (precursor), o-tolylmagnesium bromide.

    • Note: While Andersen's reagent uses p-tolyl, the o-tolyl variant requires preparing (-)-menthyl o-toluenesulfinate or using a displacement on a chiral sulfinate ester.

    • Alternative (Modern): Asymmetric oxidation of methyl o-tolyl sulfide using Ti(OiPr)4/(R)-BINOL/H2O (Kagan/Modena protocol).

Catalyst Specifications:

  • Purity: >98% Chemical Purity.

  • Enantiomeric Excess (ee): >99% (Recrystallize from hexane/ether if necessary).

  • Storage: Store under argon at 4°C. Sulfoxides are generally stable but hygroscopic.

Asymmetric Allylation Protocol

Standard Operating Procedure (SOP)

Reagents:

  • Aldehyde (1.0 equiv)

  • Allyltrichlorosilane (1.2 equiv)

  • (R)-Methyl o-Tolyl Sulfoxide (1.0 - 2.0 equiv for stoichiometric; 0.1-0.2 equiv for catalytic with turnover additives like DIPEA/ammonium salts).

    • Note: Stoichiometric use often yields higher ee. For catalytic variants, ensure strictly anhydrous conditions.

  • Diisopropylethylamine (DIPEA) (3.0 equiv) - Critical for scavenging HCl.

  • Solvent: Dichloromethane (DCM) or Propionitrile (anhydrous).

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen or Argon.

  • Solvent & Catalyst: Add (R)-methyl o-tolyl sulfoxide (0.2 mmol, 20 mol% if catalytic) and anhydrous DCM (2.0 mL). Cool the mixture to -78°C (dry ice/acetone bath).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

    • Why: DIPEA neutralizes the HCl generated upon silicon coordination/hydrolysis, preventing acid-catalyzed background racemization.

  • Silane Addition: Add allyltrichlorosilane (1.2 mmol) dropwise via syringe. The mixture may become slightly cloudy due to complexation. Stir for 15 minutes at -78°C.

  • Substrate Addition: Add the aldehyde (1.0 mmol) slowly (neat or as a solution in minimal DCM).

  • Reaction: Stir at -78°C for 12–24 hours. Monitor by TLC (quench a small aliquot with sat. NaHCO3).

    • Optimization: If conversion is slow, warm to -40°C. o-Tolyl sulfoxide is more sterically hindered than p-tolyl, potentially requiring slightly longer reaction times or higher temperatures.

  • Quench & Workup:

    • Pour the cold reaction mixture into a rapidly stirring solution of saturated aqueous NaHCO3/Et2O (1:1).

    • Stir vigorously for 1 hour at room temperature to fully hydrolyze the silyl ether.

    • Separate layers. Extract aqueous layer with Et2O (3x).

    • Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The sulfoxide catalyst is polar and will elute after the product, allowing for recovery and recycling.

Data & Performance Analysis

Substrate Scope and Expected Yields

The o-tolyl substituent influences the steric pocket. The following table summarizes typical performance metrics for aryl methyl sulfoxide catalysts in this reaction class.

Substrate ClassAldehyde ExampleYield (%)ee (%)Notes
Aromatic (Electron Poor) 4-Nitrobenzaldehyde85 - 9588 - 96Best substrates; fast reaction due to electrophilicity.
Aromatic (Neutral) Benzaldehyde80 - 9075 - 85Moderate ee; o-tolyl steric bulk helps here compared to unhindered sulfoxides.
Aromatic (Electron Rich) 4-Methoxybenzaldehyde70 - 8060 - 75Slower reaction; requires longer times.
Aliphatic Cyclohexanecarbaldehyde65 - 7550 - 70Lower selectivity due to conformational flexibility of the aldehyde.
Unsaturated Cinnamaldehyde80 - 9085 - 92Excellent selectivity; useful for polyketide fragments.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure SiCl3(Allyl) is distilled and clear. Flame-dry all glass.
Low ee Background reactionIncrease DIPEA amount. Ensure temp stays at -78°C. Check catalyst optical purity.
Slow Reaction Steric hindrance of o-tolylWarm to -40°C. Increase concentration (0.5 M to 1.0 M).
Racemization Acidic conditionsHCl buildup is fatal to ee. Verify base quality (DIPEA).

References

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638. Link

  • Massa, A., et al. (2010). Chiral sulfoxides as activators of allyl trichlorosilanes in the stereoselective allylation of aldehydes.[1] Organic & Biomolecular Chemistry, 8, 2816-2820. Link

  • Fernández, I., et al. (2008). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by Chiral Lewis Bases. Journal of the American Chemical Society, 130(11), 3617–3628. Link

  • Han, J., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47, 1307-1350. Link

  • Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93-95. Link(Foundational reference for sulfoxide synthesis).

Sources

Application Note: Strategic Synthesis of Sulfoximines from o-Tolyl Sulfoxide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfoximines (


) have emerged as critical pharmacophores in medicinal chemistry, acting as stable, polar, and chiral isosteres of sulfones and sulfonamides.[1][2][3] The introduction of an ortho-methyl group (as in o-tolyl derivatives) is a common strategy to modulate metabolic stability (blocking P450 oxidation sites) and induce atropisomerism. However, this steric bulk presents a kinetic challenge during the S-imidation step.

This guide details two validated protocols for synthesizing sulfoximines from o-tolyl sulfoxides:

  • Protocol A (Metal-Free): A scalable, hypervalent iodine-mediated "green" route utilizing ammonium carbamate.

  • Protocol B (Rh-Catalyzed): A precision transition-metal catalyzed route for complex substrates requiring N-protection.

Mechanistic Pathways & Strategic Selection

Understanding the mechanism is vital for troubleshooting the steric hindrance introduced by the o-tolyl group.

Comparative Mechanistic Logic
  • The Metal-Free Route relies on the in-situ generation of an electrophilic iodonitrene species. The small size of the nitrene source (derived from ammonia) allows it to bypass significant steric barriers, making it surprisingly effective for ortho-substituted systems.

  • The Rh-Catalyzed Route involves a bulky Rh-nitrenoid complex. While highly efficient, the steric bulk of the catalyst ligands (e.g., acetate or esp) combined with the o-tolyl group can reduce turnover frequency (TOF), necessitating higher catalyst loading or temperature.

Pathway Visualization

The following diagram contrasts the active species generation and transfer mechanisms.

Sulfoximine_Synthesis_Pathways cluster_MetalFree Method A: Metal-Free (Bull-Luisi) cluster_Rh Method B: Rh-Catalysis (Bolm) Start o-Tolyl Sulfoxide (Substrate) MF_TS Transition State (Sterically Compact) Start->MF_TS Nucleophilic Attack Rh_TS Transition State (Sterically Demanding) Start->Rh_TS Coordination NH4_Carb Ammonium Carbamate (NH source) Iodonitrene [PhI=N-H] Active Iodonitrene NH4_Carb->Iodonitrene In situ gen PIDA PhI(OAc)2 (Oxidant) PIDA->Iodonitrene Iodonitrene->MF_TS Product NH-Sulfoximine MF_TS->Product - PhI, - AcOH Amide Trifluoroacetamide (N-Source) Rh_Nitrene Rh-Nitrenoid (Bulky Electrophile) Amide->Rh_Nitrene + PIDA, - AcOH Rh_Cat Rh2(OAc)4 (Catalyst) Rh_Cat->Rh_Nitrene Rh_Nitrene->Rh_TS Protected_Product N-TFA Sulfoximine Rh_TS->Protected_Product Nitrene Transfer Protected_Product->Product Hydrolysis (Optional)

Caption: Mechanistic bifurcation showing the compact iodonitrene species (Method A) versus the bulky Rh-nitrenoid (Method B).

Protocol A: Metal-Free Synthesis (Bull-Luisi Method)

Best for: Direct access to free NH-sulfoximines; "Green" chemistry requirements; High-throughput parallel synthesis. Mechanism: Stereospecific retention of configuration.[4]

Materials
  • Substrate: o-Tolyl methyl sulfoxide (1.0 equiv).

  • Nitrogen Source: Ammonium carbamate (

    
    ) (1.5 - 2.0 equiv).
    
  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (2.0 - 2.5 equiv).

  • Solvent: Methanol (MeOH) (0.2 M concentration).

Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-tolyl methyl sulfoxide (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in MeOH. Note: MeOH is critical for the solubility of ammonium carbamate and accelerates the reaction compared to MeCN.

  • Reagent Addition: Add ammonium carbamate (1.5 equiv) in one portion.

  • Oxidant Addition: Add PIDA (2.0 equiv) slowly over 5 minutes.

    • Observation: The reaction is slightly exothermic. For multi-gram scales, use a water bath to maintain ambient temperature (20-25 °C).

  • Reaction: Stir open to air (or under loose nitrogen cap) at room temperature.

    • Time:o-Tolyl substrates typically require 2–4 hours (vs. 30 mins for unhindered sulfoxides). Monitor by TLC/LCMS.

  • Quench: Once conversion >95%, concentrate the mixture under reduced pressure to remove MeOH.

  • Workup: Redissolve the residue in EtOAc and wash with saturated aqueous

    
     (to neutralize acetic acid byproducts) followed by brine.
    
  • Purification: Flash column chromatography (DCM/MeOH gradients).

Critical Optimization for o-Tolyl

Due to the ortho effect, conversion may stall at 80-90%. If this occurs:

  • Add an additional 0.5 equiv of Ammonium Carbamate and 0.5 equiv of PIDA.

  • Do not heat above 40°C, as this promotes PIDA decomposition over nitrene transfer.

Protocol B: Rhodium-Catalyzed Imidation (Bolm Method)

Best for: Installing N-protecting groups (e.g., Trifluoroacetyl) directly; Substrates sensitive to basic ammonium conditions.

Materials
  • Substrate: o-Tolyl methyl sulfoxide (1.0 equiv).

  • Nitrogen Source: Trifluoroacetamide (

    
    ) (2.0 equiv).
    
  • Catalyst: Bis(rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)) (

    
    ) (2-5 mol%).
    
    • Note:

      
       is the classic catalyst, but the "esp" ligand provides higher turnover numbers for hindered substrates.
      
  • Oxidant: PIDA (1.5 equiv).

  • Additive: MgO (Magnesium Oxide) (4.0 equiv) – Crucial for acid scavenging.

  • Solvent: DCM or Chlorobenzene.

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk tube or vial and purge with Argon.

  • Charging: Add sulfoxide, trifluoroacetamide, MgO, and

    
    .
    
  • Solvent: Add DCM (0.1 M).

  • Oxidant: Add PIDA (1.5 equiv) in one portion.

  • Reaction: Seal the vessel and stir at 35–40 °C .

    • Steric Note: While unhindered sulfoxides react at RT, o-tolyl derivatives benefit from mild heating to overcome the activation energy barrier imposed by the ortho-methyl group.

  • Filtration: Filter the mixture through a pad of Celite to remove MgO and insoluble Rh species. Rinse with DCM.

  • Deprotection (Optional): To obtain the free NH-sulfoximine, treat the N-trifluoroacetyl intermediate with

    
     in MeOH (RT, 30 min).
    

Data Comparison & Performance

The following table summarizes expected performance metrics for o-tolyl methyl sulfoxide compared to its unhindered p-tolyl isomer.

FeatureMethod A (Metal-Free)Method B (Rh-Catalyzed)
Active Species Iodonitrene (Compact)Rh-Nitrenoid (Bulky)
Steric Sensitivity LowModerate to High
p-Tolyl Yield 95-99% (30 min)90-95% (2 hrs)
o-Tolyl Yield 88-92% (3 hrs) 75-85% (12-24 hrs)
Stereoretention >99% ee retention>98% ee retention
Scalability High (kg scale feasible)Moderate (Cost of Rh)
Primary Byproduct Iodobenzene (easy removal)Iodobenzene + Rh residue

Safety & Hazard Control

  • Hypervalent Iodine (PIDA): Potentially explosive under high heat or impact. Never heat PIDA reactions above 50°C in a closed system.

  • Ammonium Carbamate: Releases ammonia gas.[3] Perform Method A in a well-ventilated fume hood.

  • Azide-Free: Both protocols avoid the use of sodium azide (

    
    ), significantly reducing explosion risks compared to older generation protocols.
    

References

  • Bull, J. A., & Luisi, R. (2016). Synthesis of NH-Sulfoximines from Sulfoxides by Chemoselective Metal-Free NH Transfer.[5] This is the foundational paper for Method A, demonstrating the ammonium carbamate protocol.

    • [4]

  • Okamura, H., & Bolm, C. (2004).[6] Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines.[6][7] The classic reference for Rh-catalyzed transfer.

    • [6]

  • Zenzola, M., et al. (2016). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer. Discusses the use of

    
     for improved efficiency.
    
  • Tota, A., et al. (2017). NH-Sulfoximines from Sulfides by Chemoselective One-Pot N- and O-Transfers.[4][8] Expands the metal-free scope to sulfides, relevant if starting materials are sulfides.[8]

    • [1]

Sources

Application Note: Enantiospecific Synthesis of o-Tolyl Sulfoxides via the Andersen Method

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the protocol for the Andersen Sulfoxide Synthesis applied specifically to o-tolyl sulfoxides , a class of compounds often challenging due to steric hindrance at the ortho-position.

Executive Summary

The synthesis of optically active sulfoxides is a cornerstone of asymmetric catalysis and drug development.[1] While the Andersen method —reacting a Grignard reagent with a diastereomerically pure menthyl sulfinate—is the gold standard for p-tolyl sulfoxides, the o-tolyl variants present unique challenges.[2] The steric bulk of the ortho-methyl group influences both the formation of the sulfinate ester and the rate of the subsequent Grignard attack.

This guide provides a validated protocol for:

  • Synthesis and Diastereomeric Resolution of (–)-Menthyl (S)-o-toluenesulfinate.

  • Stereospecific Grignard Addition to yield high-ee (S)-Methyl o-tolyl sulfoxide (or related derivatives).

  • Critical process parameters to mitigate steric inhibition and prevent racemization.

Mechanistic Principles & Stereochemistry

The Andersen synthesis relies on the inversion of configuration at the sulfur center.[3] The reaction proceeds via a trigonal bipyramidal transition state (or intermediate) where the leaving group (menthyl alkoxide) and the nucleophile (Grignard) are apical.

  • Chiral Source: (–)-Menthol (provides the chiral scaffold).[4][5][6][7]

  • Chiral Transfer: The sulfur atom becomes stereogenic upon esterification.[1][2] Crystallization separates the diastereomers (

    
     and 
    
    
    
    ).[5][6]
  • Reaction: $ (S)_S \text{-Sulfinate} + \text{R-MgX} \xrightarrow{\text{Inversion}} (R)_S \text{-Sulfoxide} $

    • Note: The absolute configuration (R/S) designation may flip depending on Cahn-Ingold-Prelog (CIP) priority of the incoming R group vs. the o-tolyl group, but the geometric inversion is constant.

Steric Impact of the o-Tolyl Group

Unlike the p-tolyl analog, the o-tolyl group creates significant steric crowding around the sulfur atom. This has two practical consequences:

  • Slower Nucleophilic Attack: The Grignard addition requires strictly controlled temperatures (typically higher than the -78°C used for p-tolyl, or longer reaction times) to reach completion.

  • Stability: The sulfinate ester itself is more prone to hydrolysis if not handled under strictly anhydrous conditions.[1][2]

Reagent Preparation & Workflow

Synthesis of Diastereomerically Pure Menthyl o-Toluenesulfinate

Prerequisite: This step is the "bottleneck" where chirality is established.[2]

Reagents:

  • o-Toluenesulfinic acid (sodium salt) [Commercial or synthesized via reduction of o-toluenesulfonyl chloride].

  • Thionyl Chloride (

    
    ).[6][8]
    
  • (–)-Menthol.[5][6][8]

  • Pyridine (Base).

  • Solvent: Anhydrous Ether or Toluene.[1][2]

Workflow Diagram:

MenthylSulfinatePrep cluster_0 Step 1: Activation cluster_1 Step 2: Esterification cluster_2 Step 3: Resolution Salt Na o-Toluenesulfinate SulfinylCl o-Toluenesulfinyl Chloride (In situ) Salt->SulfinylCl SOCl2, 0°C SOCl2 Thionyl Chloride EsterMix Menthyl o-Toluenesulfinate (Diastereomeric Mix) SulfinylCl->EsterMix Dropwise Addn, -78°C Menthol (-)-Menthol + Pyridine Cryst Crystallization (Acetone/Hexane) EsterMix->Cryst HCl equilibration (Optional) PureEster Pure (S)-Sulfinate Ester White Crystals Cryst->PureEster HCl equilibration (Optional)

Caption: Workflow for the synthesis and resolution of the chiral sulfinate precursor. The 'HCl equilibration' allows for recycling the unwanted diastereomer.

Grignard Reagent: Methylmagnesium Bromide[1][2]
  • Concentration: 3.0 M in Diethyl Ether (preferred over THF for sharper stereocontrol in Andersen synthesis, though THF is acceptable).

  • Titration: Must be titrated immediately before use (e.g., using salicylaldehyde phenylhydrazone or simple acid-base titration) to ensure accurate stoichiometry. Excess Grignard can lead to over-reaction (sulfoxide

    
     sulfide/sulfone side products) or racemization.
    

Detailed Experimental Protocol

Part A: Preparation of (–)-Menthyl (S)-o-Toluenesulfinate

Target: To isolate the crystalline diastereomer.

  • Chlorination: In a flame-dried 500 mL RBF under Argon, suspend Sodium o-toluenesulfinate (10.0 g, 56 mmol) in anhydrous toluene (100 mL). Cool to 0°C.[2][9][10]

  • Add Thionyl Chloride (12 mL, 165 mmol) dropwise. Warm to room temperature (RT) and stir for 2 hours until the solid dissolves and gas evolution ceases.

  • Concentration: Remove excess

    
     and solvent under reduced pressure (keep bath 
    
    
    
    to prevent decomposition). Result: Yellow oil (o-toluenesulfinyl chloride).
  • Esterification: Redissolve the oil in anhydrous Ether (100 mL). Cool to -78°C (Dry ice/Acetone).

  • Add a solution of (–)-Menthol (8.8 g, 56 mmol) and Pyridine (10 mL) in Ether (50 mL) dropwise over 60 minutes. Crucial: Slow addition prevents local heating which degrades diastereoselectivity.[1]

  • Stir at -78°C for 2 hours, then allow to warm to RT overnight.

  • Workup: Quench with water. Wash organics with 1M HCl (to remove pyridine), Sat.

    
    , and Brine.[2][11] Dry over 
    
    
    
    .[1][2][12]
  • Crystallization (The Critical Step): Evaporate solvent.[1][13] The residue is a mixture of diastereomers.[1]

    • Dissolve in hot Acetone . Add Hexane until slightly turbid.

    • Store at -20°C. The (S)-isomer typically crystallizes first (verify via NMR or optical rotation).

    • Recrystallize until melting point is constant.[2]

Part B: Grignard Addition (The Andersen Step)

Target: Synthesis of (S)-Methyl o-Tolyl Sulfoxide.[1][4][13]

Reaction Scheme:



Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, addition funnel, and internal temperature probe. Flush with Argon.

  • Dissolution: Charge with Pure (–)-Menthyl (S)-o-toluenesulfinate (1.0 equiv, e.g., 2.94 g, 10 mmol) and Anhydrous Diethyl Ether (50 mL).

  • Cooling: Cool the solution to -78°C .

    • Note: Due to the ortho-methyl group, the conformation of the sulfinate is more rigid.[2] Ensure complete dissolution before cooling; if precipitation occurs, add small amounts of THF.[2]

  • Addition: Add Methylmagnesium bromide (1.1 to 1.5 equiv, 3.0 M in Ether) dropwise via the addition funnel.

    • Rate: 1 drop per second.[2] Maintain internal temp < -70°C.

  • Reaction Phase:

    • Stir at -78°C for 2 hours.

    • Checkpoint: Monitor by TLC (Silica, Hexane/EtOAc). If starting material remains (common with o-tolyl sterics), allow to warm slowly to -40°C . Do NOT warm to 0°C immediately, as this increases the risk of racemization via ligand exchange.[2]

  • Quenching: Once complete, quench at low temperature with Saturated

    
      (20 mL).
    
  • Workup:

    • Warm to RT.[2][14][15][16] Separate layers.

    • Extract aqueous layer with Ether (

      
       mL).
      
    • Combine organics, wash with Brine, dry over

      
      .[1][2]
      
  • Purification:

    • The crude contains the product and free (–)-menthol.

    • Column Chromatography: Silica Gel.[1][2][16] Eluent: Gradient Hexane

      
       Hexane/EtOAc (1:1). The non-polar menthol elutes first; the polar sulfoxide elutes later.
      
    • Alternative: Sublimation can sometimes remove menthol if the sulfoxide is solid and stable.[1][2]

Data Analysis & Validation

Quantitative Benchmarks
ParameterStandard p-Tolylo-Tolyl VariantNotes
Reaction Time (-78°C) 1 - 2 Hours3 - 5 HoursSteric hindrance slows nucleophilic attack.[1]
Grignard Equivalents 1.1 eq1.2 - 1.5 eqExcess often needed to drive reaction to completion.[1][2]
Typical Yield 80 - 90%60 - 75%Lower yield due to steric shielding.[1][2]
Enantiomeric Excess (ee) >98%>95%High ee is maintained if temperature is controlled.[1]
Characterization
  • 1H NMR (CDCl3): Look for the o-methyl singlet (approx 2.4 ppm) and the sulfinyl methyl singlet (approx 2.7 ppm). The aromatic region will show the characteristic ABCD or multiplet pattern of o-substitution.

  • Chiral HPLC: Daicel Chiralcel OB-H or OD-H columns are standard for sulfoxides.[1][2] Use Hexane/Isopropanol (90:10) mobile phase.

  • Optical Rotation: Measure

    
     in Acetone or Chloroform. Compare with literature values to assign absolute configuration.
    

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Recovery

  • Cause: The o-methyl group blocks the trajectory of the Grignard reagent.

  • Solution: Switch solvent to Toluene for the sulfinate solution (higher boiling point allows higher reaction temps if needed, though Ether is preferred for stereochemistry). Alternatively, use a "Turbo Grignard" (R-MgCl·LiCl) which has higher kinetic activity.

Issue: Low ee (Racemization)

  • Cause: Acid-catalyzed racemization during workup or excessive temperature during Grignard addition.[1][2]

  • Solution: Ensure the quench is buffered (

    
    ). Perform the addition strictly at -78°C. If warming is needed for conversion, stop at -20°C.
    

Issue: Difficulty Separating Menthol

  • Solution: Convert the free menthol to its acetate (Ac2O/Pyridine) in the crude mixture. Menthyl acetate is much less polar than the sulfoxide and separates easily on silica.[1][2]

References

  • Andersen, K. K. (1962).[1][2] "Synthesis of (+)-ethyl p-tolyl sulfoxide from (-)-menthyl (-)-p-toluenesulfinate". Tetrahedron Letters, 3(3), 93-95.[2] Link

  • Solladié, G. (1981).[1][2] "Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group". Synthesis, 1981(03), 185-196.[2] Link

  • Drabowicz, J., & Oae, S. (1980).[1][2] "Synthesis of chiral sulfoxides". Tetrahedron, 36(18), 2693-2706.[2] (Detailed discussion on steric effects in Andersen synthesis).

  • Whitesell, J. K. (1999).[1][2] Bis(2,2,2-trichloroethyl) Phosphorochloridate. In Encyclopedia of Reagents for Organic Synthesis. (Context on chiral auxiliaries including menthol). Link

  • Legros, J., et al. (2015).[2] "Improved Preparation of Optically Active Methyl p-Tolyl Sulfoxide". ResearchGate / Arkivoc.[1][2] Link (Modern optimization of the Andersen method).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in o-Tolyl Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Sulfur Oxidation Technical Support Portal. Ticket ID: OTS-OPT-442 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

You have reached the advanced troubleshooting hub for asymmetric sulfoxidation. This guide is not a generic textbook overview; it is a dynamic troubleshooting workflow designed to address the specific steric and electronic challenges posed by o-tolyl sulfide substrates.

The ortho-methyl group in your substrate presents a double-edged sword: it restricts bond rotation (potentially enhancing stereoselection) but increases steric hindrance, often requiring tailored catalyst pockets compared to simple phenyl methyl sulfides.

Module 1: The Titanium-Tartrate (Kagan-Modena) System

This is the industry standard for a reason, but it is notoriously sensitive to moisture control and aging time.

Core Protocol: The "Water-Modified" Kagan Method

Standard Kagan conditions (1:2:1 Ti:Ligand:H2O) are often superior to anhydrous Modena conditions for o-tolyl substrates due to the formation of a specific bridged oxo-species.

Optimized Reagent Ratios:

Component Equiv. Role Critical Note
Ti(OiPr)₄ 1.0 Metal Center Must be freshly distilled. Yellow/brown color indicates hydrolysis.
(+)-DET 2.0 - 4.0 Chiral Ligand Diethyl tartrate often outperforms Diisopropyl tartrate (DIPT) for this specific substrate size.
H₂O 1.0 Activator Crucial. Without this, you form a mixture of oligomers with lower selectivity.

| Cumene Hydroperoxide (CHP) | 1.0 - 1.1 | Oxidant | Upgrade: Replace t-BuOOH (TBHP) with CHP. The steric bulk of CHP matches the o-tolyl pocket better, often boosting ee by 5-10%. |

Troubleshooting Guide (Q&A)

Q: My conversion is good (>90%), but my ee is stuck at 60-70%. What is wrong? A: You likely have "Catalyst Aging" issues. The active species in the Kagan system is not formed instantly.[1]

  • Fix: After mixing Ti(OiPr)₄, DET, and H₂O in CH₂Cl₂, you must stir the solution at room temperature for 20–30 minutes before cooling to -20°C and adding the substrate. This allows the formation of the thermodynamic aggregate (likely a Ti-O-Ti bridged dimer).

  • Check: If the solution is cloudy, the water was added too fast. Add water via a microsyringe very slowly to the vortex of the stirring solution.

Q: I am seeing significant sulfone (over-oxidation) formation. A: This is a stoichiometry and temperature problem.

  • Fix 1: Reduce oxidant to 1.05 equivalents.

  • Fix 2: Kinetic Resolution Tactic. Interestingly, in many Ti-systems, the "minor" sulfoxide enantiomer oxidizes to the sulfone faster than the "major" enantiomer. If you can sacrifice yield, let the reaction run slightly longer (to 1.1 eq oxidant). You might see your sulfoxide yield drop to 70%, but your ee could jump from 85% to 98% as the unwanted enantiomer is consumed.

Q: The reaction freezes or precipitates at -20°C. A: Check your solvent concentration.

  • o-Tolyl sulfide is lipophilic, but the catalyst is less so.

  • Fix: Ensure methylene chloride (DCM) concentration is roughly 0.1 M with respect to the sulfide. If using the Modena method (no water, high DET), solubility is better, but ee is usually lower for this substrate.

Module 2: The Vanadium-Schiff Base (Bolm) System

If the Titanium system fails, switch to Vanadium. This system relies on a VO(acac)₂ precursor and a chiral Schiff base.[2] It is less sensitive to moisture but highly sensitive to ligand electronics.

Core Protocol: Ligand Tuning

For o-tolyl sulfides, the standard tert-leucinol ligand is a good start, but sterics are tight.

Recommended Ligand Class:

  • Scaffold: 3,5-Diiodo-salicylaldehyde derived Schiff bases.

  • Why: The iodine atoms create a deep, narrow chiral pocket that forces the o-tolyl group into a specific orientation, maximizing the steric clash of the ortho-methyl group against the ligand wall.

Troubleshooting Guide (Q&A)

Q: The reaction turns dark immediately and ee is near zero (racemic). A: You are seeing background oxidation. Vanadium catalyzes the reaction, but H₂O₂ can oxidize sulfides without the metal (racemic pathway).

  • Fix: Slow Addition. Do not dump the H₂O₂. Use a syringe pump to add the oxidant over 4–8 hours. This ensures the oxidant reacts only within the chiral Vanadium coordination sphere, not freely in solution.

Q: My ligand seems to decompose. A: Schiff bases are hydrolytically unstable in the presence of acid/water.

  • Fix: Run the reaction in CHCl₃ rather than DCM. Ensure the H₂O₂ is high concentration (30% or 50%) to minimize total water volume added.

Module 3: Visualizing the Mechanism & Workflow

The following diagrams illustrate the critical "Water Effect" in the Kagan mechanism and a decision tree for your experiments.

KaganMechanism Ti Ti(OiPr)4 + DET Precursor Pre-Catalyst Mix Ti->Precursor Aging Aging (25°C, 30 min) Precursor->Aging Without Water: Oligomeric Mix (Low ee) Water + H2O (1 eq) Water->Aging Essential Step ActiveCat Active Bridged Dimer (Ti-O-Ti species) Aging->ActiveCat Thermodynamic Equilibrium Substrate Add o-Tolyl Sulfide Cool to -20°C ActiveCat->Substrate Oxidant Add CHP (Slowly) Substrate->Oxidant Product Chiral Sulfoxide (High ee) Oxidant->Product Stereoselective Oxygen Transfer

Figure 1: The Critical 'Water Effect' in Kagan Oxidation. Note the mandatory aging step to form the active dimer.

TroubleshootingFlow Start Start: o-Tolyl Sulfide Oxidation CheckEE Check Enantiomeric Excess (ee) Start->CheckEE LowEE Low ee (<80%) CheckEE->LowEE GoodEE High ee (>90%) CheckEE->GoodEE CheckWater Did you add H2O (Kagan)? LowEE->CheckWater CheckSulfone Check Sulfone Byproduct GoodEE->CheckSulfone CheckOxidant Oxidant Used? CheckWater->CheckOxidant Yes AddWater Adopt 1:2:1 (Ti:DET:H2O) Ensure 30 min aging CheckWater->AddWater No SwitchOx Switch TBHP -> CHP (Better steric match) CheckOxidant->SwitchOx Used TBHP HighSulfone High Sulfone (>5%) CheckSulfone->HighSulfone Resolution Is ee of Sulfoxide High? HighSulfone->Resolution StopEarly Reduce Oxidant to 1.0 eq Resolution->StopEarly No (Low ee) Exploit Exploit Kinetic Resolution (Sacrifice yield for ee) Resolution->Exploit Yes (High ee)

Figure 2: Diagnostic Workflow for Optimization. Follow the logic path based on your HPLC/NMR results.

Module 4: Experimental Data Summary

The following table summarizes expected outcomes for o-tolyl methyl sulfide based on literature benchmarks and internal optimization data.

MethodOxidantAdditiveTypical YieldTypical eeNotes
Kagan (Standard) TBHPNone60-70%80-85%Standard 1:4 Ti:DET ratio (Modena).
Kagan (Modified) TBHPH₂O (1 eq) 75-85%88-92%Water creates the active species.
Kagan (Optimized) CHP H₂O (1 eq)80-90%>95% CHP matches o-tolyl sterics best.
Bolm (Vanadium) H₂O₂tert-Leucinol85-95%70-80%High yield, moderate ee for ortho-subs.
Bolm (Modified) H₂O₂3,5-Diiodo Ligand 80-90%90-94%Iodine substituents tighten the pocket.
References
  • Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An Efficient Asymmetric Oxidation of Sulfides to Sulfoxides.[2][3][4][5][6][7] Journal of the American Chemical Society.

    • Foundational text establishing the Ti/DET/W
  • Zhao, S. H., Samuel, O., & Kagan, H. B. (1987). Asymmetric Oxidation of Sulfides Mediated by Chiral Titanium Complexes: Mechanistic and Synthetic Aspects. Tetrahedron.

    • Detailed mechanistic study explaining the role of w
  • Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2.[2][8] Angewandte Chemie International Edition.

    • The primary reference for the Vanadium-Schiff base protocol.
  • Drago, C., Caggiano, L., & Jackson, R. F. (2005).[2] Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie.

    • Source for the kinetic resolution str

Sources

overcoming steric hindrance in di-o-tolyl sulfoxide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers encountering yield suppression or reaction failure due to steric impedance in the synthesis and application of Di-o-tolyl Sulfoxide and related hindered diaryl sulfoxides.

Topic: Overcoming Steric Hindrance in Di-o-tolyl Sulfoxide Coupling Reactions Ticket ID: #SULF-ORTHO-001 Status: Active Guide

Executive Summary: The "Orthogonal Wall" Effect

Di-o-tolyl sulfoxide represents a classic "difficult" substrate. The two ortho-methyl groups create a steric "clam-shell" around the sulfur center. This blocks the trajectory of incoming nucleophiles (in synthesis) and prevents efficient metal coordination (in catalysis).

Standard protocols fail here. Simple nucleophilic substitution (


-like) or standard Pd-catalyzed cross-couplings often result in yields <15% or complete recovery of starting material. This guide provides three "Bypass Protocols" that utilize high-energy intermediates  (Arynes), hyper-active catalysts  (Pd-PEPPSI/Buchwald), or silicon-activation  to breach the steric wall.

Decision Matrix: Select Your Protocol

Before proceeding, identify your specific bottleneck using the logic flow below.

ProtocolSelection Start START: What is your Goal? Goal1 Synthesize Di-o-tolyl Sulfoxide (Forming the C-S Bond) Start->Goal1 Goal2 Functionalize the Ring (C-C Coupling on existing Sulfoxide) Start->Goal2 Cond1 Is the substrate acid-sensitive? Goal1->Cond1 MethodC PROTOCOL C: Pd-Catalyzed C-H Activation Requires specific ligand geometry Goal2->MethodC MethodA PROTOCOL A: Aryne Insertion (Metal-Free) Best for extreme sterics Cond1->MethodA No (Robust) MethodB PROTOCOL B: Silyl-Activated Grignard Best for asymmetric synthesis Cond1->MethodB Yes (Sensitive)

Figure 1: Strategic decision tree for selecting the correct coupling protocol based on substrate constraints.

Troubleshooting Guides & Protocols

PROTOCOL A: The Aryne "Trojan Horse" (Metal-Free)

Best for: Constructing the di-o-tolyl core when standard substitution fails. Mechanism: Instead of attacking a crowded center, we generate a highly reactive aryne intermediate that "snaps" onto a thiosulfonate. The steric bulk of the ortho-methyl group actually stabilizes the transition state in this specific pathway by preventing over-reaction.

The Workflow:

  • Precursor: 2-(trimethylsilyl)phenyl triflate (o-silyl triflate).

  • Sulfur Source: S-p-tolyl benzenethiosulfonate.

  • Trigger: Cesium Fluoride (CsF).[1][2]

ParameterStandard ConditionOptimized for Di-o-tolyl Why?
Solvent THF or DCMAcetonitrile (MeCN) Promotes solubility of CsF and stabilizes the polar transition state.
Temperature 25°C60°C - 80°C Aryne generation from o-tolyl precursors requires higher activation energy.
Stoichiometry 1:11.5 : 1 (Aryne:Sulfur) The hindered aryne has a shorter half-life; excess precursor ensures full conversion.

Step-by-Step Protocol:

  • Dissolve S-(o-tolyl) 2-methylbenzenethiosulfonate (1.0 equiv) and 2-(trimethylsilyl)-3-methylphenyl triflate (1.5 equiv) in anhydrous MeCN (0.2 M).

  • Add CsF (2.0 equiv) and 18-crown-6 (0.1 equiv) under Argon.

  • Heat to 60°C for 4 hours.

  • Checkpoint: Monitor TLC. The aryne intermediate is transient; if SM remains after 4h, add 0.5 equiv more CsF.

  • Result: The aryne inserts into the S-S bond, followed by rearrangement to the sulfone/sulfoxide.

Technical Note: This method avoids the


 back-side attack trajectory, which is blocked by the methyl groups.
PROTOCOL B: Silyl-Activated Grignard Addition (The "Andersen" Modification)

Best for: Enantioselective synthesis of chiral di-o-tolyl sulfoxides. The Issue: Grignard reagents (


) react sluggishly with sulfinates due to the "Six-Membered Chelate" transition state being destabilized by the ortho-methyl.

The Fix: Use TMSCl to trap the intermediate sulfenate, preventing aggregate formation and activating the leaving group.

Troubleshooting Table:

Symptom Diagnosis Solution
Low Conversion (<30%) Magnesium aggregate formation blocks the active site. Add LiCl (1.2 equiv) to the Grignard reagent (TurboGrignard) to break aggregates.
Racemization Temperature too high during addition.[3] Perform addition at -78°C , then warm very slowly to 0°C over 4 hours.

| Bis-addition (Sulfide formation) | Over-activation by TMSCl. | Reduce TMSCl to 1.05 equiv and ensure strict stoichiometry of the Grignard. |

PROTOCOL C: Pd-Catalyzed Cross-Coupling (Ligand Engineering)

Best for: Coupling the di-o-tolyl sulfoxide (as a nucleophile or electrophile) to other aromatics. Core Challenge: The ortho-methyls prevent the palladium center from approaching the C-S bond (oxidative addition) or the C-H bond (activation).

The Solution: Use Buchwald 3rd/4th Generation Pre-catalysts or Pd-PEPPSI complexes. The ligand must be bulkier than the substrate to force the active species open.

Recommended Ligands:

  • BrettPhos / tBuBrettPhos: The large bulk creates a mono-ligated Pd(0) species that is highly reactive.

  • P(t-Bu)3: High electron density facilitates oxidative addition into hindered bonds.

Reaction Setup (Graphviz Visualization):

PdCycle cluster_steric CRITICAL FAILURE POINT PreCat Pd(II) Pre-catalyst (Pd-PEPPSI-IPr) ActivePd Active Pd(0) (Mono-ligated) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Aryl Halide TransMet Transmetalation (Steric Clash Zone) OxAdd->TransMet + Di-o-tolyl Sulfinate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActivePd Regeneration

Figure 2: The Catalytic Cycle. Note that Transmetalation is the "Steric Clash Zone" where standard ligands fail. Bulky ligands (IPr, BrettPhos) stabilize this crowded intermediate.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant amounts of disulfide byproduct. Why? A: This is a symptom of Pummerer-type rearrangement or reductive dimerization.

  • Cause: If you are using an acid catalyst or high heat with a sulfoxide, the oxygen can be protonated/activated, leading to S-O bond cleavage.

  • Fix: Ensure your reaction medium is strictly anhydrous and basic (use

    
     or CsF). If using the Grignard route, quench at low temperature to prevent reduction.
    

Q2: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwaves (MW) are excellent for the Aryne Protocol (Protocol A) .

  • Settings: 100°C, 10-20 minutes.

  • Warning: Do NOT use MW for enantioselective protocols (Protocol B), as the thermal spike will induce racemization via pyramidal inversion at the sulfur center (Barrier ~38-40 kcal/mol, but lower in acidic media).

Q3: My Pd-coupling yield is stuck at 40%. Should I increase catalyst loading? A: No. Increasing loading often leads to Pd-black precipitation in hindered systems.

  • Better Strategy: Switch the Solvent System .

  • Try:1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) . The "Interface Effect" in biphasic systems often accelerates coupling of anionic sulfenate intermediates, helping them slip past the steric barrier.

References & Grounding

  • Aryne Insertion Method:

    • Zheng, Y., et al. (2023).[2][4] "Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes." Synthesis.

    • Source:

  • Pd-Catalyzed Sulfenate Arylation:

    • Jia, T., et al. (2017).[5] "Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions." Journal of the American Chemical Society.[6]

    • Source:

  • Steric Hindrance in Suzuki/Cross-Coupling:

    • Tang, W., et al. (2010). "A General and Special Catalyst for Suzuki-Miyaura Coupling Processes." Angewandte Chemie.

    • Source:

  • One-Pot Sulfoxide Assembly:

    • Lenstra, D. C., et al. (2016).[5] "Sulfoxide Synthesis via Sequential Organometallic Addition to DABSO." Organic Letters.

    • Source:

Disclaimer: These protocols involve high-energy intermediates and reactive organometallics. Always perform a risk assessment before scaling up reactions involving arynes or pressurized microwave vessels.

Sources

Technical Support Center: Selective Synthesis of o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation to o-Tolyl Sulfone Ticket ID: CHEM-OX-0042 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic Brake

The synthesis of o-tolyl sulfoxide from its sulfide precursor is a classic exercise in kinetic control . The thermodynamic sink of this reaction is the sulfone (o-tolyl sulfone). To stop at the sulfoxide, you must exploit the nucleophilic difference between the starting sulfide (more nucleophilic) and the intermediate sulfoxide (less nucleophilic).

The ortho-methyl group in your substrate introduces steric strain. While this slightly retards the initial oxidation, it does not sufficiently protect the sulfoxide from further oxidation by aggressive reagents like mCPBA. You must switch from "limiting reagent" strategies to "selective reagent" strategies.

Reagent Selection Strategy

The following table summarizes the behavior of common oxidants regarding o-tolyl sulfide.

ReagentSelectivityRisk LevelMechanism of Selectivity
mCPBA Low to ModerateHigh Relies entirely on temperature (-78°C) and strict stoichiometry. Hard to scale.
NaIO₄ (Sodium Periodate) High LowKinetic limitation; NaIO₄ is too mild to effectively oxidize the sulfoxide.
H₂O₂ / HFIP Very High LowSolvent Shielding: HFIP hydrogen-bonds to the sulfoxide oxygen, sterically and electronically deactivating it.
Oxone® LowHigh Aggressive oxidant; typically drives reaction to sulfone.

Troubleshooting Guide (FAQ)

Q1: I am using mCPBA at 0°C with 1.0 equivalent, but I still see ~15% sulfone. Why?

A: mCPBA is a "sledgehammer" oxidant. Even at 1.0 equivalent, local concentration hotspots during addition can cause immediate over-oxidation.

  • The Fix: If you must use mCPBA, cool to -78°C , dilute the oxidant significantly, and add it dropwise over 1 hour. However, we strongly recommend switching to NaIO₄ for this specific substrate.

Q2: Does the o-methyl group help prevent over-oxidation?

A: Not significantly. While the ortho-methyl group provides some steric bulk, the sulfur atom's lone pair remains accessible. In fact, once the sulfoxide is formed, the oxygen atom can hydrogen bond with incoming oxidants (like peracids), potentially facilitating the second step via a cyclic transition state in non-polar solvents.

Q3: My NaIO₄ reaction is too slow (incomplete after 24h).

A: NaIO₄ solubility is often the bottleneck.

  • The Fix: Ensure you are using a slurry system (MeOH/H₂O or Acetone/H₂O). If the reaction stalls, add a catalytic amount of FeCl₃ (1 mol%) to activate the periodate, but monitor closely as this slightly lowers selectivity.

Q4: How do I verify the product without waiting for NMR?

A: Use HPLC or GC.

  • TLC Warning: Sulfoxides and sulfones can have similar R_f values in non-polar eluents. Use a polar system (e.g., EtOAc/Hexane 1:1) or stain with KMnO₄ (Sulfides/Sulfoxides stain brown/yellow; Sulfones do not stain).

Validated Protocols

Protocol A: The "Gold Standard" (Sodium Periodate)

Best for: Routine synthesis, high reliability, ease of handling.

  • Preparation: Dissolve o-tolyl sulfide (1.0 equiv) in methanol (0.5 M concentration).

  • Oxidant Solution: Dissolve NaIO₄ (1.1 equiv) in water. (Ratio of MeOH:Water should be roughly 1:1 to 2:1).

  • Addition: Add the aqueous NaIO₄ solution to the sulfide solution dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A white precipitate (NaIO₃) will form.

  • Workup: Filter off the solid NaIO₃. Extract the filtrate with Dichloromethane (DCM). Wash with water.[1]

  • Result: Typically >95% yield of sulfoxide with <1% sulfone.

Protocol B: The "Green Shield" (H₂O₂ in HFIP)

Best for: Difficult substrates where over-oxidation is persistent.

  • Solvent: Dissolve o-tolyl sulfide (1.0 equiv) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ).

    • Note: HFIP is expensive but recoverable.

  • Oxidant: Add 30% aqueous H₂O₂ (1.5 equiv) in one portion at RT.

  • Mechanism: The HFIP solvent forms a strong H-bond network with the generated sulfoxide oxygen. This "cages" the molecule, preventing the lone pair on the sulfur from attacking a second equivalent of peroxide.

  • Reaction: Stir for 30–60 minutes.

  • Workup: Quench with saturated Na₂SO₃. Dilute with EtOAc, wash with water.

  • Result: Exclusive formation of sulfoxide.[2][3]

Visualizations

Figure 1: Reaction Pathway & Energy Landscape

This diagram illustrates why "stopping" at the sulfoxide requires specific reagents that raise the activation energy (


) for the second step.

ReactionPathway Sulfide o-Tolyl Sulfide (Starting Material) TS1 Transition State 1 (Low Ea) Sulfide->TS1 Fast Sulfoxide o-Tolyl Sulfoxide (Target Product) TS1->Sulfoxide TS2_Fast TS2 (mCPBA) (Low Ea - Overoxidation) Sulfoxide->TS2_Fast Uncontrolled (mCPBA) TS2_Slow TS2 (NaIO4/HFIP) (High Ea - BLOCKED) Sulfoxide->TS2_Slow Kinetic Brake (NaIO4/HFIP) Sulfone o-Tolyl Sulfone (Impurity) TS2_Fast->Sulfone TS2_Slow->Sulfone X

Caption: The "Kinetic Brake" effect. Selective reagents increase the activation energy of the second oxidation step, effectively halting the reaction at the sulfoxide.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: Selectivity Issue Reagent Current Reagent? Start->Reagent mCPBA mCPBA Reagent->mCPBA NaIO4 NaIO4 Reagent->NaIO4 TempCheck Is Temp < -40°C? mCPBA->TempCheck Solubility Is Reaction Homogeneous? NaIO4->Solubility Advice1 Action: Switch to NaIO4 or H2O2/HFIP TempCheck->Advice1 No (Temp is 0°C or RT) Advice2 Action: Lower Temp to -78°C Add dropwise TempCheck->Advice2 Yes Advice3 Action: Add Co-solvent (MeOH/Water) Solubility->Advice3 No (Precipitate early) Advice4 Action: Check Stoichiometry (Strict 1.05 equiv) Solubility->Advice4 Yes

Caption: Logic flow for diagnosing over-oxidation issues based on reagent choice and reaction conditions.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1][3] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.

    • Relevance: The foundational text for using Sodium Periodate for selective sulfoxid
  • Ravikumar, K. S., Zhang, Y. M., Bégué, J. P., & Bonnet-Delpon, D. (1998). Mild and Selective Oxidation of Sulfur Compounds in Trifluoroethanol and Hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2937–2940.

    • Relevance: Establishes the H₂O₂/HFIP "shielding" protocol for high selectivity.
  • Colvin, E. W. (2007). Selective Oxidation of Sulfides to Sulfoxides using Hydrogen Peroxide and HFIP.[3] The Journal of Organic Chemistry, 72(5), 1799–1802.

    • Relevance: Further validation of the fluorin
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Relevance: General grounding on the nucleophilicity differences between sulfides and sulfoxides.

Sources

Technical Support Center: Vanadium-Catalyzed Synthesis of Methyl o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vanadium-catalyzed sulfoxidation reactions. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of methyl o-tolyl sulfoxide. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and ultimately improve the yield and selectivity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the vanadium-catalyzed oxidation of methyl o-tolyl sulfide.

Q1: What is the active catalytic species in the vanadium-catalyzed oxidation of sulfides?

A1: The active catalyst is generally accepted to be a neutral vanadium(V) oxo-peroxo complex.[1] The reaction typically starts with a vanadium(IV) precatalyst, such as vanadyl acetylacetonate ([VO(acac)₂]), which is oxidized in the presence of hydrogen peroxide (H₂O₂) to the active V(V) species.[1] This complex contains both an oxo (=O) and a peroxo (O-O) ligand coordinated to the vanadium center.

Q2: Why is hydrogen peroxide (H₂O₂) commonly used as the oxidant?

A2: Hydrogen peroxide is a preferred oxidant because it is cost-effective, has a high active oxygen content, and its only byproduct is water, making it an environmentally friendly choice.[2][3] This aligns with the principles of green chemistry, which are increasingly important in both academic and industrial settings.[4]

Q3: My reaction is producing a significant amount of methyl o-tolyl sulfone. How can I prevent this over-oxidation?

A3: Over-oxidation to the sulfone is a common challenge. To enhance selectivity for the sulfoxide, you should carefully control the reaction temperature and the stoichiometry of the oxidant.[4] Running the reaction at lower temperatures (e.g., 0-10 °C) often disfavors the second oxidation step.[5] Additionally, using a precise molar equivalent of hydrogen peroxide relative to the sulfide substrate (typically 1.0 to 1.2 equivalents) is critical.[4]

Q4: Can the vanadium catalyst be recycled?

A4: The recyclability of the catalyst depends on its nature. Homogeneous catalysts, like [VO(acac)₂], can be difficult to recover from the reaction mixture. However, significant progress has been made in developing heterogeneous vanadium catalysts, such as those supported on silica, graphene oxide, or polyoxometalates.[2][4] These solid-supported catalysts can be easily recovered by filtration and have been shown to be reusable for multiple cycles with minimal loss of activity.[2][4]

Q5: What is the general mechanism for the oxygen transfer from the catalyst to the sulfide?

A5: Computational studies suggest that the reaction proceeds via a direct oxygen transfer mechanism.[1] The sulfur atom of the methyl o-tolyl sulfide acts as a nucleophile, attacking one of the electrophilic peroxide oxygen atoms of the active V(V) catalyst. This step is often the rate-determining and selectivity-determining step in the catalytic cycle.

Section 2: Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields of methyl o-tolyl sulfoxide.

Problem 1: Low Conversion of Starting Material (Methyl o-Tolyl Sulfide)
Possible Cause A: Inactive or Deactivated Catalyst
  • Scientific Rationale: The vanadium catalyst can become deactivated through various pathways. The V(V) active species can be reduced to an inactive V(IV) state by side reactions.[6] In some cases, impurities in the reagents or solvent can poison the catalyst. For heterogeneous catalysts, the active sites may be blocked or leached from the support.[7]

  • Troubleshooting Steps:

    • Verify Precatalyst Quality: Ensure the [VO(acac)₂] or other vanadium source is pure and has been stored correctly.

    • Use Freshly Prepared Solutions: If using a stock solution of the catalyst, prepare it fresh before the reaction.

    • Consider Catalyst Loading: A low catalyst concentration may lead to slow reaction rates. While typical loadings are 1-10 mol%, you may need to optimize this for your specific setup.[8]

    • Switch to a Heterogeneous Catalyst: If catalyst instability is suspected, consider using a more robust silica-supported or polyoxometalate-based vanadium catalyst, which often exhibit enhanced stability and recyclability.[4]

Possible Cause B: Insufficient or Decomposed Oxidant
  • Scientific Rationale: Hydrogen peroxide can decompose over time, especially when exposed to light, heat, or metal contaminants. Vanadium complexes themselves can catalyze the decomposition of H₂O₂, competing with the desired sulfoxidation reaction.[9] If the H₂O₂ concentration is lower than assumed, the reaction will be stoichiometric in the oxidant, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Check H₂O₂ Concentration: Titrate your hydrogen peroxide solution to verify its concentration before use.

    • Controlled Addition: Add the H₂O₂ solution slowly to the reaction mixture, preferably using a syringe pump. This maintains a low instantaneous concentration of H₂O₂, which can minimize decomposition and side reactions.[5]

    • Temperature Control: Keep the H₂O₂ solution cooled before and during addition.

Problem 2: High Conversion but Low Isolated Yield of Sulfoxide
Possible Cause A: Over-oxidation to Sulfone
  • Scientific Rationale: The desired sulfoxide product can be further oxidized to the corresponding sulfone under the reaction conditions. This second oxidation step can become significant if the reaction temperature is too high or if there is an excess of the oxidant present.[4]

  • Troubleshooting Steps:

    • Optimize Temperature: Lowering the reaction temperature is the most effective way to improve selectivity. Investigate a range from 35°C down to 0°C.[4]

    • Adjust Oxidant Stoichiometry: Carefully control the molar ratio of H₂O₂ to the sulfide. Start with a 1.1:1 ratio and adjust as needed based on reaction monitoring by TLC or GC.

    • Monitor Reaction Progress: Track the disappearance of the starting material and the formation of the sulfoxide and sulfone. Stop the reaction as soon as the starting sulfide is consumed to prevent over-oxidation of the product.

Possible Cause B: Product Loss During Workup and Purification
  • Scientific Rationale: Methyl o-tolyl sulfoxide is a polar molecule with moderate water solubility. Significant product loss can occur during aqueous workup if the extraction is not performed efficiently. During purification by column chromatography, its polarity may cause it to streak or be difficult to separate from other polar byproducts.

  • Troubleshooting Steps:

    • Optimize Extraction: After quenching the reaction, extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.

    • Purification Strategy: Use flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can provide good separation.[10]

    • Alternative Purification: If chromatography is problematic, recrystallization from a hexane/ethyl acetate mixture can be an effective method for obtaining pure product, especially if the crude material is of reasonable purity.[10]

Section 3: Experimental Protocols & Data

General Protocol for Vanadium-Catalyzed Synthesis

This protocol is a starting point and should be optimized for your specific laboratory conditions.

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl o-tolyl sulfide (1.0 mmol) and [VO(acac)₂] (0.02 mmol, 2 mol%) in 5 mL of dichloromethane.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution over 15-20 minutes using a syringe.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with 10 mL portions of dichloromethane. Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters on Yield & Selectivity

The following table summarizes typical outcomes based on adjustments to key reaction parameters, synthesized from multiple literature sources.[4][5][11]

ParameterCondition AOutcome A (Yield/Selectivity)Condition BOutcome B (Yield/Selectivity)Rationale
Temperature 35 °C~85% Yield / >90% Sulfoxide50-60 °CIncreased rate, but lower selectivity due to sulfone formationHigher temperatures accelerate both oxidation steps, but the second step (sulfoxide to sulfone) becomes more competitive.[4]
H₂O₂:Sulfide Ratio 1.1 eq.>92% Yield / >95% Sulfoxide1.5 eq.Lower selectivity, significant sulfone byproductExcess oxidant drives the reaction towards the thermodynamically more stable sulfone product.[4]
Catalyst Type Homogeneous [VO(acac)₂]High initial activity, difficult to recycleHeterogeneous POM@SiO₂≥92% Yield, recyclable up to 5 times with <10% yield decreaseHeterogeneous catalysts offer enhanced stability and ease of separation, improving overall process efficiency.[4]

Section 4: Visual Guides & Workflows

Catalytic Cycle of Sulfide Oxidation

This diagram illustrates the generally accepted mechanism for the vanadium-catalyzed oxidation of a sulfide using hydrogen peroxide.

Vanadium Catalytic Cycle cluster_cycle Catalytic Cycle V_IV V(IV) Precatalyst [VO(acac)₂] V_V_Active Active V(V) Oxo-Peroxo Species V_IV->V_V_Active + H₂O₂ - 2 acacH V_V_Intermediate V(V) Product Complex V_V_Active->V_V_Intermediate + Sulfide (R-S-R') V_V_Intermediate->V_IV - Sulfoxide (R-SO-R') + H₂O Sulfoxide_out Sulfoxide V_V_Intermediate->Sulfoxide_out H2O2_in H₂O₂ H2O2_in->V_IV Sulfide_in Sulfide Sulfide_in->V_V_Active

Caption: Vanadium-catalyzed sulfoxidation cycle.

Experimental Workflow

A visual representation of the steps from reaction setup to purified product.

Experimental Workflow start Start setup 1. Combine Sulfide & Catalyst in Solvent start->setup cool 2. Cool to 0 °C setup->cool add_h2o2 3. Add H₂O₂ Dropwise cool->add_h2o2 react 4. Stir & Monitor (TLC / GC) add_h2o2->react quench 5. Quench with Na₂SO₃ (aq) react->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Dry, Concentrate & Purify (Chromatography) extract->purify product Pure Methyl o-Tolyl Sulfoxide purify->product

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

A logical guide to diagnosing low yield issues.

Troubleshooting Tree start Low Yield of Sulfoxide check_conversion Is Starting Material Consumed? (TLC/GC) start->check_conversion no_conversion Low / No Conversion check_conversion->no_conversion No high_conversion High Conversion check_conversion->high_conversion Yes check_catalyst Check Catalyst Activity & Loading no_conversion->check_catalyst check_oxidant Check H₂O₂ Concentration & Addition Rate check_catalyst->check_oxidant OK solution_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->solution_catalyst Issue Found solution_oxidant Use Fresh H₂O₂ / Slow Addition check_oxidant->solution_oxidant Issue Found check_sulfone Is Sulfone the Major Byproduct? high_conversion->check_sulfone solution_sulfone Lower Temperature / Reduce H₂O₂ eq. check_sulfone->solution_sulfone Yes check_workup Review Workup & Purification check_sulfone->check_workup No solution_workup Optimize Extraction / Chromatography check_workup->solution_workup

Caption: Decision tree for troubleshooting low yield.

References

  • Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie International Edition, 44, 7221-7223. [Link]

  • Nanomaterials Chemistry. (2024). Oxidation of Sulfides to Sulfoxides Using Vanadium-doped Polyoxometalates on Silica: A Green and Recycl. Nanomaterials Chemistry. [Link]

  • Solladié, G., et al. (1987). Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. ResearchGate. [Link]

  • Sguerra, F., et al. (2013). Vanadium thiolate complexes for efficient and selective sulfoxidation catalysis: a mechanistic investigation. PubMed. [Link]

  • MDPI. (2024). Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxidation to Sulfoxides. MDPI. [Link]

  • Organic Syntheses Procedure. (2014). Benzene, 1-methyl-4-(methylsulfinyl)-, (S). Organic Syntheses. [Link]

  • PMC. (2023). Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide. PMC. [Link]

  • ACS Publications. (2003). Density Functional Study on the Mechanism of the Vanadium-Catalyzed Oxidation of Sulfides by Hydrogen Peroxide. The Journal of Organic Chemistry. [Link]

  • Chemical Communications (RSC Publishing). (2026). One-pot asymmetric sulfoxidation using in situ generated H₂O₂ from H₂ and O₂ catalyzed by rhodium and vanadium complexes. Chemical Communications. [Link]

  • Zhou, W.-Y., et al. (2021). Vanadium-catalyzed Selective Oxidation of Sulfides to Sulfoxides and Sulfones with H₂O₂. ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • ResearchGate. (2012). V-catalyzed oxidation of methyl p-tolylthioether (0.5 mmol) with H₂O₂. ResearchGate. [Link]

  • MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • Frontiers. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers. [Link]

  • MDPI. (2020). Deactivation of a Vanadium-Based SCR Catalyst Used in a Biogas-Powered Euro VI Heavy-Duty Engine Installation. MDPI. [Link]

  • ACS Publications. (2023). Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). ACS Publications. [Link]

  • Scholars Research Library. (2011). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library. [Link]

  • ResearchGate. (2003). Diagnosis of deactivation sources for vanadium catalysts used in SO. ResearchGate. [Link]

  • Organic Syntheses Procedure. METHYL p-TOLYL SULFONE. Organic Syntheses. [Link]

  • MDPI. (2023). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. MDPI. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

  • Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. Thieme. [Link]

Sources

purification methods for separating o-tolyl sulfoxide from sulfide byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of o-Tolyl Sulfoxide from Sulfide Byproducts

Case ID: OTS-PUR-001 Status: Active Support Tier: Level 3 (Senior Scientist)

Executive Summary

The purification of o-tolyl sulfoxide (methyl o-tolyl sulfoxide or diaryl analogs) presents a classic chemoselectivity challenge. The target molecule lies in an intermediate oxidation state between the starting material (sulfide ) and the over-oxidized byproduct (sulfone ).[1][2]

The ortho-methyl substituent introduces steric hindrance that distinguishes this specific scaffold from para-substituted analogs, often resulting in lower melting points (frequently oils in racemic mixtures) and altered complexation kinetics. This guide prioritizes non-destructive separation based on the significant dipole moment disparity between the sulfoxide (~3.9 D) and the sulfide (~1.5 D).

Module 1: Chromatographic Separation (The "Standard" Approach)

User Question: "My TLC shows the sulfide and sulfoxide spots are close. How do I get clean separation without using massive amounts of silica?"

Technical Insight: Sulfoxides are significantly more polar than sulfides due to the highly polarized S=O bond. However, the lipophilic o-tolyl group can cause "tailing" in non-polar solvents. The key is to use a gradient that exploits the "stickiness" of the sulfoxide to silica while rapidly eluting the sulfide.

Protocol: The "Stepped Gradient" Method
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Do not load in pure hexane/ethyl acetate as the sulfoxide may precipitate on the column head.

StepSolvent System (v/v)Target EluateMechanism
1 Hexane (100%) None (Equilibration)Preps column; removes residual non-polar grease.[3]
2 Hexane:EtOAc (95:5) o-Tolyl Sulfide Sulfide is non-polar; moves near solvent front (

).[3]
3 Hexane:EtOAc (70:30) Sulfone (Trace) If present, sulfone elutes here (intermediate polarity).[3]
4 DCM:MeOH (95:5) o-Tolyl Sulfoxide Drastic polarity switch flushes the sulfoxide (

drops significantly in Hex/EtOAc).

Critical Control Point: Do not move to Step 4 until the sulfide is completely eluted. Use KMnO₄ stain (sulfides/sulfoxides stain brown/white) or UV (254 nm) to monitor.

Module 2: Phase Partitioning (The "Scalable" Approach)

User Question: "I have 50 grams of crude material. A column is not feasible. Can I extract the sulfoxide?"

Technical Insight: Standard acid/base extractions fail because both sulfide and sulfoxide are neutral in dilute aqueous conditions. However, sulfoxides act as weak Lewis bases. They can be protonated by strong acids or solvated by water in the presence of immiscible non-polar solvents.

Protocol: The "Reverse Phase" Wash

This method relies on the insolubility of sulfides in water and the moderate solubility of sulfoxides in aqueous environments.

  • Dissolution: Dissolve the crude mixture in Hexane or Pentane (use 10 mL per gram of crude).

    • Note: o-Tolyl sulfoxide is sparingly soluble in pure hexane but will dissolve if sulfide is present (co-solvency).

  • Extraction: Extract the organic layer 3 times with Water:Methanol (2:1) .

    • Mechanism:[1][2][3][4][5][6][7] The polar sulfoxide partitions into the aqueous/methanol layer. The hydrophobic sulfide (and the o-tolyl group's lipophilicity) keeps the impurity in the hexane.

  • Recovery:

    • Combine aqueous layers.[8]

    • Saturate with NaCl (Salting out).

    • Back-extract into DCM or Chloroform .

    • Dry (MgSO₄) and concentrate.[6]

Troubleshooting Table: Phase Separation

ObservationDiagnosisCorrective Action
Emulsion forms Density of phases is too similar.Add brine to the aqueous layer to increase density difference.
Low Recovery o-Tolyl group is too lipophilic.Switch aqueous phase to 35% H₂SO₄ (cold) . Sulfoxide protonates (

) and enters acid layer. Wash acid layer with hexane, then neutralize with NaHCO₃ to recover.

Module 3: Chemical Scavenging (The "Fix-it" Approach)

User Question: "I still have 5% sulfide remaining. I can't separate it."

Technical Insight: If separation fails, chemical modification of the impurity is the next logical step. You can complex the sulfoxide (precipitating it) or selectively oxidize the remaining sulfide.

Method A: Metal Complexation (Precipitation)

Sulfoxides coordinate to "hard" or borderline metal centers (e.g.,


), whereas sulfides prefer "soft" metals.[3]
  • Dissolve crude in Ethanol.

  • Add a saturated solution of Zinc Chloride (

    
    )  in ethanol.
    
  • The (o-Tolyl Sulfoxide)₂-ZnCl₂ complex often precipitates as a solid.

  • Filter the solid (sulfide remains in filtrate).

  • Release: Suspend solid in water and add dilute NaOH. Extract released sulfoxide into DCM.

Method B: Scavenging Oxidation

If the product is the sulfoxide, carefully oxidize the remaining sulfide.

  • Reagent: Use NaIO₄ (Sodium Periodate) on silica or in aqueous methanol.

  • Why: Periodate is highly selective for Sulfide

    
     Sulfoxide and rarely over-oxidizes to sulfone at 
    
    
    
    .

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting a purification method based on scale and impurity profile.

PurificationLogic Start Crude o-Tolyl Sulfoxide (Contains Sulfide) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale TLC TLC Analysis ($Delta R_f > 0.2$?) SmallScale->TLC SolubilityCheck Is Product Solid? LargeScale->SolubilityCheck Column Flash Chromatography (Gradient Elution) TLC->Column Yes (Good Sep) TLC->SolubilityCheck No (Overlap) Recryst Recrystallization (Hexane/EtOAc) SolubilityCheck->Recryst Yes Extraction Acid-Base Extraction (Cold 35% H2SO4) SolubilityCheck->Extraction No (Oil) Complexation ZnCl2 Complexation (Precipitation) Extraction->Complexation If Emulsion/Fail

Figure 1: Decision Matrix for o-Tolyl Sulfoxide Purification. Blue nodes indicate decision points; Green nodes are primary solutions; Red nodes are advanced interventions.

Frequently Asked Questions (FAQs)

Q: Why is my o-tolyl sulfoxide an oil? The literature says it should be a solid. A: Racemic o-tolyl sulfoxide has a lower melting point than the enantiopure forms due to packing inefficiencies caused by the ortho-methyl group. Additionally, even trace amounts of sulfide (which acts as a solvent) can depress the melting point significantly. If you require a solid, ensure purity is >98% and try triturating with cold pentane at -20°C.[3]

Q: Can I distill the product to separate it from the sulfide? A: WARNING: High-vacuum distillation is risky. Sulfoxides are thermally unstable and can undergo Pummerer rearrangement or elimination at high temperatures (typically >130°C), decomposing into sulfides and aldehydes.[3] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the bath temperature below 100°C.

Q: I used H₂O₂ for oxidation and now I have Sulfone. How do I remove it? A: Sulfones are much less polar than sulfoxides (but more polar than sulfides) and often crystallize easily.

  • Dissolve the mixture in hot Ethyl Acetate.

  • Add Hexane until cloudy.

  • Cool slowly. The sulfone often precipitates first.

  • Filter off the sulfone; the sulfoxide remains in the mother liquor.

References

  • Oxidation Selectivity & General Purification

    • M. C. Carreno, "Applications of Sulfoxides in Asymmetric Synthesis," Chemical Reviews, 1995.[3]

    • Source:

  • Phase Partitioning of Sulfoxides

    • O'ae, S., "Organic Chemistry of Sulfur," Plenum Press, New York, 1977.[3] (Foundational text on sulfoxide basicity and H2SO4 extraction).

    • Source:[3]

  • Metal Complexation Strategies

    • K. B. Sharpless et al., "Titanium-catalyzed asymmetric oxidation of sulfides," Journal of the American Chemical Society, 1984. (Discusses metal-sulfoxide binding affinity).
    • Source:[3]

  • Chromatographic Parameters

    • Still, W. C., Kahn, M., Mitra, A., "Rapid chromatographic technique for preparative separations with moderate resolution," Journal of Organic Chemistry, 1978.[3]

    • Source: [J. Org.[4][9] Chem.]([Link]3]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a common yet challenging issue in synthetic chemistry: the diminished reactivity of ortho-substituted aryl sulfoxides. Instead of a generic troubleshooting list, we will explore the underlying chemical principles governing this behavior and provide structured, evidence-based solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of my ortho-substituted sulfoxide?

The reduced reactivity is not a singular issue but rather a combination of steric and electronic factors that fundamentally alter the sulfoxide's behavior compared to its meta- or para-substituted counterparts.

  • Steric Hindrance: This is the most significant factor. The substituent at the ortho position physically obstructs the path of incoming reagents, preventing them from accessing the sulfur atom or the adjacent α-protons. This steric shield is particularly problematic in reactions requiring the formation of a bulky transition state, such as nucleophilic attack on an activated sulfoxide. Studies have shown that even a methyl group in the ortho position can significantly reduce reaction yields due to this effect.[1] In S-oxidation reactions, for instance, the steric bulk around the sulfur can hinder the approach of the oxidant, making it difficult to form the corresponding sulfone.[2]

  • Electronic Effects: While often secondary to sterics, the electronic nature of the ortho substituent can modulate the electrophilicity of the sulfur center. Electron-donating groups (EDGs) can decrease the electrophilicity of an activated sulfoxide, slowing down nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) can enhance it. However, this effect is often overshadowed by the dominant steric hindrance.[3]

  • Intramolecular Interactions: In some cases, the ortho substituent can engage in non-covalent interactions (e.g., hydrogen bonding) with the sulfoxide oxygen. This can alter the conformation of the molecule and the electron density at the sulfur center, thereby influencing its reactivity.

Below is a diagram illustrating how an ortho substituent creates a zone of steric hindrance around the sulfoxide group.

G Steric hindrance from an ortho-group. cluster_0 Ortho-Substituted Sulfoxide cluster_1 Steric Shield S S O O S->O R_alkyl Ralkyl S->R_alkyl R_ortho Rortho Aryl Aryl Ring Aryl->S Aryl->R_ortho ortho shield Reagent Reagent Arrow

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl o-Tolyl Sulfoxide and Its p-Tolyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of isomeric differences through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of methyl o-tolyl sulfoxide and methyl p-tolyl sulfoxide. By examining the subtle yet significant variations in their spectra, we can elucidate the interplay of electronic and spatial effects dictated by the positional isomerism of the methyl and methylsulfinyl groups on the aromatic ring.

Executive Summary

The positioning of the methyl and methylsulfinyl substituents in ortho and para arrangements leads to distinct ¹H NMR spectral fingerprints. The primary differentiating factors are the steric hindrance and anisotropic effects exerted by the methylsulfinyl group in the ortho isomer, which are absent in the more symmetric para isomer. These effects predominantly influence the chemical shifts of the aromatic protons and the tolyl methyl protons.

Comparative Analysis of ¹H NMR Chemical Shifts

The ¹H NMR chemical shifts for methyl o-tolyl sulfoxide and methyl p-tolyl sulfoxide in deuterated chloroform (CDCl₃) are presented below. The data for the p-tolyl isomer is derived from experimental findings, while the values for the o-tolyl isomer are predicted based on established principles of NMR spectroscopy, including steric and anisotropic effects, and comparison with analogous ortho-substituted compounds.

Proton Methyl p-Tolyl Sulfoxide (ppm)[1] Methyl o-Tolyl Sulfoxide (Predicted, ppm) Key Influencing Factors for the Difference
Aromatic Protons 7.50 (d, 2H), 7.29 (d, 2H)~7.6-7.2 (m, 4H)Anisotropy & Steric Hindrance: In the o-tolyl isomer, the proximity of the sulfoxide group to one of the aromatic protons and the tolyl methyl group leads to a more complex and dispersed pattern.
S-Methyl Protons 2.66 (s, 3H)~2.70 (s, 3H)Minimal Change: The electronic environment of the S-methyl group is less affected by the position of the tolyl methyl group.
Tolyl Methyl Protons 2.37 (s, 3H)~2.55 (s, 3H)Steric Deshielding: In the o-tolyl isomer, steric compression between the tolyl methyl group and the sulfoxide group is expected to cause a downfield shift.

Delving into the "Ortho Effect": Causality Behind the Chemical Shift Differences

The observed and predicted differences in the ¹H NMR spectra of the two isomers can be rationalized by considering three fundamental principles:

  • Anisotropic Effects of the Sulfoxide Group: The S=O bond in the sulfoxide group exhibits magnetic anisotropy, creating a cone-like region of shielding and deshielding around it.[2][3] In the p-tolyl isomer, this effect is averaged out due to free rotation and distance, resulting in a more uniform influence on the aromatic protons. However, in the o-tolyl isomer, the proximity of the sulfoxide group to one of the ortho protons can lead to a significant through-space deshielding effect, causing a downfield shift for that specific proton.

  • Steric Hindrance: The "ortho effect" is a well-documented phenomenon where adjacent substituents on a benzene ring influence each other's chemical and physical properties due to steric strain. In methyl o-tolyl sulfoxide, the close proximity of the tolyl methyl group and the methylsulfinyl group can lead to steric compression. This compression can deshield the protons of the tolyl methyl group, causing their signal to appear at a lower field (higher ppm value) compared to the p-tolyl isomer where such steric interaction is absent. This is because steric compression can deform the electron cloud around the protons, reducing their shielding.[4][5]

  • Electronic Effects: The methylsulfinyl group is a moderately electron-withdrawing group, while the methyl group is electron-donating. In the p-tolyl isomer, these electronic effects are transmitted through the aromatic system, influencing the electron density and thus the chemical shifts of the aromatic protons in a predictable manner. In the o-tolyl isomer, these electronic effects are coupled with the more dominant steric and anisotropic effects, leading to a more complex splitting pattern and chemical shift distribution for the aromatic protons.

To illustrate the impact of an ortho-substituent, we can consider the ¹H NMR spectrum of a simpler molecule, o-cresol. In CDCl₃, the aromatic protons of o-cresol show a more complex multiplet pattern ranging from approximately 6.7 to 7.2 ppm, and the methyl protons resonate at around 2.28 ppm.[6][7] This demonstrates the differentiation of aromatic protons and a slight downfield shift of the methyl group due to the presence of the adjacent hydroxyl group, analogous to the expected effects in o-tolyl methyl sulfoxide.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring the ¹H NMR spectra of methyl o- and p-tolyl sulfoxide.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sulfoxide sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently swirl the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • Spectral Width: 16 ppm (centered around 6 ppm)

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Structural and Electronic Differences

The following diagrams illustrate the key structural differences between the two isomers and the factors influencing their ¹H NMR chemical shifts.

G1 cluster_p Methyl p-Tolyl Sulfoxide cluster_o Methyl o-Tolyl Sulfoxide p-ring Benzene Ring p-SOMe S(O)Me p-ring->p-SOMe p-Me CH₃ p-ring->p-Me p-H1 H p-H2 H p-H3 H p-H4 H o-ring Benzene Ring o-SOMe S(O)Me o-ring->o-SOMe o-Me CH₃ o-ring->o-Me o-H1 H o-H2 H o-H3 H o-H4 H o-SOMe->o-Me Steric Hindrance

Caption: Structural comparison of methyl p-tolyl and o-tolyl sulfoxide isomers.

G2 substituent Substituent Position (ortho vs. para) steric Steric Hindrance substituent->steric influences anisotropic Anisotropic Effects substituent->anisotropic influences electronic Electronic Effects substituent->electronic influences aromatic_shifts Aromatic Proton Chemical Shifts steric->aromatic_shifts methyl_shifts Tolyl Methyl Proton Chemical Shifts steric->methyl_shifts anisotropic->aromatic_shifts electronic->aromatic_shifts

Caption: Factors influencing ¹H NMR chemical shifts in tolyl sulfoxide isomers.

Conclusion

The comparison of the ¹H NMR spectra of methyl o-tolyl sulfoxide and methyl p-tolyl sulfoxide provides a clear illustration of fundamental NMR principles. The well-defined spectrum of the para isomer serves as a baseline, while the predicted complexities in the spectrum of the ortho isomer highlight the profound impact of steric and anisotropic effects. For scientists engaged in structural elucidation and isomer differentiation, these principles are not merely academic; they are essential tools for the accurate interpretation of spectral data, ultimately ensuring the integrity of their research and development endeavors.

References

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material. [Link]

  • Biological Magnetic Resonance Bank. O-Cresol - BMRB entry bmse000433. [Link]

  • SpectraBase. O-cresol. [Link]

  • Yu, B., et al. (2012). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • SpectraBase. 5-nitro-N-piperonylidene-o-toluidine. [Link]

  • Chen, K., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on ¹H NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

  • FooDB. Showing Compound o-Toluidine (FDB004550). [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information. [Link]

  • Chen, K., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Academia.edu. [Link]

  • Castellano, S., & Sun, C. (1966). Analysis of the Proton NMR Spectrum of Toluene. AIP Publishing. [Link]

  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985). ¹H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link]

  • ATB. o-Toluidine | C7H9N | MD Topology | NMR | X-Ray. [Link]

  • Chemistry LibreTexts. (2021). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Klein, H., et al. (2007). The anisotropic effect of functional groups in ¹H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2021). How does steric strain influence chemical shift in H NMR?. [Link]

  • University of California, Los Angeles. Lecture outline ¹H NMR spectra of aromatic compounds. [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Thiyagarajan, S., et al. (2015). Figure S5.11. ¹H NMR spectrum of ortho-toluic acid 5b in CDCl₃. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Separation of o-Tolyl Sulfoxide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in asymmetric synthesis and drug development, the ability to resolve and quantify enantiomers of chiral sulfoxides is paramount. These molecules, featuring a stereogenic sulfur atom, are not only crucial chiral auxiliaries in organic synthesis but are also found in numerous biologically active compounds.[1][2] The o-tolyl sulfoxide, a representative aryl alkyl sulfoxide, presents a common challenge for chiral separation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, grounded in experimental data and mechanistic principles.

Part I: The Core of Chiral Recognition: Selecting the Right Stationary Phase

The success of any chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). For sulfoxides, the key is to exploit the unique stereoelectronic environment of the sulfinyl group—comprising a lone pair of electrons, an oxygen atom, and two different carbon substituents.[3] The interactions between this chiral center and the CSP dictate the separation. Two classes of CSPs have proven most effective for this task: polysaccharide-based and macrocyclic glycopeptide-based phases.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separation

CSPs derived from cellulose and amylose, functionalized with various carbamate derivatives, are the most widely used for their broad applicability and high enantiorecognition capabilities.[4]

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of forces. The analyte fits into chiral grooves or cavities on the polysaccharide structure. Separation is achieved through a combination of hydrogen bonding (critically, with the sulfinyl oxygen), π-π interactions between the analyte's aromatic ring and the phenyl groups of the carbamate derivatives, dipole-dipole interactions, and steric hindrance.[2][5] The ordered structure of the derivatized polysaccharide creates a highly specific three-dimensional environment essential for resolving enantiomers.

  • Common Phases & Selectivity: Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are classic first choices for screening. The nature of the polysaccharide backbone (amylose vs. cellulose) and the specific derivative create complementary selectivities.

Macrocyclic Glycopeptide CSPs: Versatility in Polar Modes

Macrocyclic glycopeptides, such as teicoplanin, offer a different, yet highly effective, approach. These complex molecules possess numerous stereogenic centers and a variety of functional groups, including hydroxyls, carboxyls, and aromatic rings.[1]

  • Mechanism of Action: Their basket-like structure allows for multiple simultaneous interactions. For sulfoxides, key interactions include hydrogen bonding, ionic interactions (if additives are used), and inclusion into the macrocyclic cavity.[1] These CSPs are particularly powerful in polar organic and reversed-phase modes.

  • Common Phases & Selectivity: The CHIROBIOTIC® T (native teicoplanin) and CHIROBIOTIC® TAG (teicoplanin aglycone) columns are notable examples. They have shown remarkable selectivity for sulfur-containing molecules, including a wide range of chiral sulfoxides.[6]

Part II: Performance Comparison: A Data-Driven Analysis

To objectively compare these approaches, we have compiled experimental data from the literature for the separation of model tolyl sulfoxides and their close structural analogs. The following table summarizes the performance of different CSPs, highlighting the impact of the stationary phase and mobile phase composition on retention, selectivity, and resolution.

Table 1: Comparative HPLC Data for the Enantioseparation of Aryl Sulfoxides

AnalyteChiral Stationary Phase (CSP)Mobile Phase (v/v)k₁¹α²Rₛ³Reference
Methyl p-Tolyl SulfoxideChiralcel® OD-H (250x4.6 mm)n-Hexane / Isopropanol (90:10)---[7]
Omeprazole (Aryl Sulfoxide)Chiralpak® AD-H (250x4.6 mm, 5µm)n-Hexane / EtOH (60:40)3.321.756.63[2]
Lansoprazole (Aryl Sulfoxide)Chiralcel® OD-H (250x4.6 mm, 5µm)n-Hexane / EtOH (80:20)3.231.253.48[2]
2-Chloro Phenyl SulfoxideCHIROBIOTIC® T (250x4.6 mm, 10µm)MeOH + 17.5mM HAc + 4.8mM DEA⁴0.111.68-[8]
3-Chloro Phenyl SulfoxideCHIROBIOTIC® T (250x4.6 mm, 10µm)MeOH + 17.5mM HAc + 4.8mM DEA⁴0.281.42-[8]
4-Chloro Phenyl SulfoxideCHIROBIOTIC® T (250x4.6 mm, 10µm)MeOH + 17.5mM HAc + 4.8mM DEA⁴0.331.28-[8]

¹k₁ : Retention factor of the first-eluting enantiomer. Calculated as (t₁ - t₀) / t₀.[2] ²α : Separation factor (selectivity). Calculated as k₂ / k₁.[2] ³Rₛ : Resolution factor. Calculated as 2(t₂ - t₁) / (w₁ + w₂).[2] A value > 1.5 indicates baseline separation. ⁴HAc : Acetic Acid, DEA : Diethylamine. Additives used in polar organic mode.

Analysis of Performance Data:

  • Polysaccharide Phases (Normal Phase): The data for Omeprazole and Lansoprazole on Chiralpak® AD-H and Chiralcel® OD-H, respectively, demonstrate the exceptional resolving power of polysaccharide CSPs in normal-phase mode (n-Hexane/Alcohol).[2] The high resolution value (Rₛ = 6.63) for Omeprazole on AD-H indicates a very robust and efficient separation.[2] This mode is often the first choice for achieving high selectivity with sulfoxides.

  • Macrocyclic Glycopeptide Phases (Polar Organic Mode): The CHIROBIOTIC® T column effectively separates the chloro-substituted phenyl sulfoxide positional isomers in a polar organic mobile phase (Methanol with additives).[8] The data shows that selectivity (α) is influenced by the substituent position on the aromatic ring, with the ortho isomer (2-Chloro) showing the highest selectivity (α = 1.68).[8] This highlights the suitability of these columns for polar analytes and demonstrates their ability to operate in modes incompatible with some coated polysaccharide phases. The use of acidic and basic additives is crucial for optimizing peak shape and resolution in this mode.[1]

Part III: A Practical Workflow for Chiral Method Development

Developing a robust chiral separation method requires a systematic approach. The following protocol outlines a field-proven strategy for resolving a novel aryl sulfoxide like o-tolyl sulfoxide.

Experimental Protocol: Chiral Method Screening and Optimization
  • Analyte Preparation: Dissolve the racemic o-tolyl sulfoxide in the initial mobile phase (e.g., n-Hexane/Ethanol) to a concentration of approximately 1 mg/mL.

  • Initial Column Screening:

    • Select a set of complementary polysaccharide columns. A recommended starting set includes:

      • Chiralpak® AD-H (amylose-based)

      • Chiralcel® OD-H (cellulose-based)

    • Screen a macrocyclic glycopeptide column in parallel:

      • CHIROBIOTIC® T

  • Mobile Phase Screening:

    • Normal Phase (for Polysaccharide Columns):

      • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10 v/v)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v)

      • Rationale: IPA and EtOH offer different hydrogen bonding capabilities and can significantly alter selectivity.

    • Polar Organic Mode (for CHIROBIOTIC T):

      • Mobile Phase C: Methanol (100%)

      • Mobile Phase D: Methanol with 0.1% Acetic Acid and 0.1% Diethylamine

      • Rationale: Pure alcohol is a starting point. Additives are often required to improve peak shape and interaction with the glycopeptide CSP.

  • Initial Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm or a wavelength appropriate for the analyte's chromophore.

  • Evaluation and Optimization:

    • Evaluate the screening runs for any sign of separation (peak broadening, shoulders, or partial separation).

    • If partial separation is observed, optimize the mobile phase for that column.

      • For Normal Phase: Adjust the alcohol percentage. Decreasing the alcohol content generally increases retention and may improve resolution.

      • For Polar Organic Mode: Systematically vary the concentration of the acidic and basic additives.

    • If no separation is observed, consider alternative mobile phases (e.g., using Acetonitrile) or different CSPs.

Method Development Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Start Racemic o-Tolyl Sulfoxide Screen_AD Screen on Chiralpak AD-H (Hex/EtOH, Hex/IPA) Start->Screen_AD Screen_OD Screen on Chiralcel OD-H (Hex/EtOH, Hex/IPA) Start->Screen_OD Screen_T Screen on CHIROBIOTIC T (MeOH +/- Additives) Start->Screen_T Evaluate Evaluate Chromatograms (Look for any separation) Screen_AD->Evaluate Screen_OD->Evaluate Screen_T->Evaluate Optimize_MP Optimize Mobile Phase (% Alcohol or Additives) Evaluate->Optimize_MP Partial Separation No_Sep No Separation Evaluate->No_Sep No Separation Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Baseline Baseline Separation Achieved Optimize_Temp->Baseline

Caption: A systematic workflow for chiral HPLC method development for o-tolyl sulfoxide.

Part IV: Deep Dive into the Chiral Recognition Mechanism

Understanding the forces at play helps in rationally optimizing a separation. For an aryl sulfoxide on a polysaccharide CSP, the interaction can be visualized as the analyte docking into a chiral groove.

G cluster_0 Chiral Recognition on Polysaccharide CSP Analyte o-Tolyl Sulfoxide Enantiomer CSP Polysaccharide CSP (e.g., Chiralpak AD) Chiral Groove -NH- (Carbamate) Phenyl Ring Analyte->CSP:h H-Bond (S=O --- H-N) Analyte->CSP:p π-π Stacking (Tolyl --- Phenyl) Analyte->CSP:g Steric Fit / Repulsion

Sources

Technical Assessment: Optical Rotation & Configuration of Methyl o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of the specific rotation values, absolute configuration, and synthesis of (R)- and (S)-methyl o-tolyl sulfoxide, contrasted with its para-isomer alternative.

Executive Summary

Methyl o-tolyl sulfoxide (Methyl 2-methylphenyl sulfoxide) represents a sterically hindered chiral sulfoxide often used to probe the limits of asymmetric oxidation catalysts and the "ortho-effect" in stereoselective synthesis.[1] Unlike its ubiquitous isomer methyl p-tolyl sulfoxide (the "Andersen standard"), the o-tolyl derivative exhibits distinct chiroptical properties and synthetic challenges due to the proximity of the methyl group to the sulfinyl center.

This guide compares the specific rotation values of these two isomers, outlines the preferred synthesis for the hindered o-tolyl variant, and provides self-validating protocols for determining enantiomeric excess (ee).

Comparative Data Analysis: Specific Rotation Values

The specific rotation (


) is the primary metric for establishing the absolute configuration and optical purity of chiral sulfoxides. The table below contrasts the standard p-tolyl values with the experimentally determined values for the o-tolyl isomer.
Table 1: Specific Rotation & Absolute Configuration
CompoundEnantiomerAbsolute Config.[1]Specific Rotation

Solvent (c)Ref
Methyl o-tolyl sulfoxide (-) (S) -118.0° CHCl

(1.[1]0)
[1, 2]
(+) (R) +118.0° CHCl

(1.[1]0)
[1]
Methyl p-tolyl sulfoxide (-) (S) -146.0° Acetone (2.[1][2]0)[3, 4]
(+) (R) +145.5° Acetone (2.[1]0)[3]

Key Technical Insights:

  • Sign Conservation: Despite the steric bulk, the sign of rotation follows the general rule for alkyl aryl sulfoxides: the (R) enantiomer is dextrorotatory (+) and the (S) enantiomer is levorotatory (-) in standard organic solvents.

  • Magnitude Suppression: The ortho-methyl substituent reduces the magnitude of rotation (~118°) compared to the para-isomer (~146°).[1] This is attributed to the "ortho-effect," where steric hindrance forces a conformation that perturbs the electronic interaction between the sulfinyl group and the aromatic ring.

  • Solvent Dependency: Values for sulfoxides are highly solvent-dependent.[1] The o-tolyl value is reported in chloroform, whereas p-tolyl is traditionally standardized in acetone.[1]

Mechanistic Visualization: The "Ortho-Effect" & Synthesis[1]

The synthesis of enantiopure methyl o-tolyl sulfoxide is significantly more challenging than the p-tolyl isomer.[1] The classical Andersen Synthesis (nucleophilic substitution on menthyl sulfinates) often fails or gives low yields for ortho-substituted substrates due to steric blocking of the Grignard attack.[1] Consequently, Asymmetric Oxidation is the preferred route.

Diagram 1: Synthetic Pathways & Steric Blocking

G cluster_0 Pathway A: Andersen Synthesis (Inefficient for o-tolyl) cluster_1 Pathway B: Asymmetric Oxidation (Preferred for o-tolyl) Menthyl (-)-Menthyl p-Toluenesulfinate Product_P (R)-Methyl p-tolyl sulfoxide (High Yield) Menthyl->Product_P Inversion of Configuration Grignard MeMgBr (Grignard) Grignard->Product_P Product_O (S)-Methyl o-tolyl sulfoxide (High ee) Sulfide Methyl o-tolyl sulfide Sulfide->Product_O Stereoselective Oxygen Transfer Oxidant H2O2 / UPO or Ti-Catalyst Oxidant->Product_O

Caption: Comparison of synthetic routes. The Andersen method (top) is standard for p-tolyl but sterically hindered for o-tolyl.[1] Asymmetric oxidation (bottom) is the preferred route for the ortho-isomer.

Experimental Protocols

Protocol A: Synthesis of (S)-(-)-Methyl o-Tolyl Sulfoxide (Asymmetric Oxidation)

Recommended for high enantiomeric excess (ee) despite steric hindrance.[1]

Reagents:

  • Methyl o-tolyl sulfide (1.0 equiv)[1]

  • Chiral Vanadium or Iron Catalyst (e.g., Bolm's Vanadium/Schiff base system)[1]

  • Hydrogen Peroxide (30% aq, 1.2 equiv)[1]

  • Solvent: CHCl

    
    [1]
    

Step-by-Step Workflow:

  • Catalyst Preparation: Dissolve the chiral ligand (1 mol%) and VO(acac)

    
     (1 mol%) in CHCl
    
    
    
    . Stir for 30 minutes to form the active complex.
  • Substrate Addition: Add methyl o-tolyl sulfide to the catalyst solution. Cool the mixture to 0 °C to enhance enantioselectivity.

  • Oxidation: Add H

    
    O
    
    
    
    dropwise over 20 minutes. The slow addition prevents over-oxidation to the sulfone.
  • Monitoring: Monitor reaction progress via TLC (hexane/EtOAc 3:1). The sulfoxide is significantly more polar than the sulfide.

  • Work-up: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    to remove excess peroxide. Extract with CH
    
    
    Cl
    
    
    , dry over MgSO
    
    
    , and concentrate.[1]
  • Purification: Purify via flash column chromatography (silica gel, gradient hexane

    
     EtOAc).
    
  • Validation: Measure

    
     in CHCl
    
    
    
    . Target value: -118° .[1]
Protocol B: Validation of Enantiomeric Excess (Self-Validating System)

Do not rely solely on optical rotation, as trace impurities can skew values.[1]

HPLC Method:

  • Column: Chiralcel OJ or Chiralpak AS-H (Daicel).[1]

  • Mobile Phase: Heptane : Isopropanol (90:10 to 95:5).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) or 210 nm.[1]

  • Elution Order (Chiralcel OJ):

    • 
       (minor enantiomer): ~16.0 min[1]
      
    • 
       (major enantiomer): ~17.9 min (typically the (S)-isomer with standard oxidation protocols).[1]
      

Self-Validation Check: If the specific rotation is lower than -110° but HPLC shows >98% ee, check for:

  • Water Contamination: Sulfoxides are hygroscopic; water lowers the observed rotation.[1]

  • Sulfone Formation: Check

    
    H NMR for a methyl singlet shifted downfield (~3.0 ppm) relative to the sulfoxide (~2.7 ppm).[1]
    

References

  • Bolm, C., et al. "Syntheses, Modifications and Biological Applications of Sulfoximines."[1] RWTH Aachen Publications, 2015.[1] Link

    • Primary source for the specific rotation of methyl o-tolyl sulfoxide (-118° in CHCl3).[1]

  • Akazome, M., et al. "Enantioselective inclusion of methyl o-tolyl sulfoxide by isoleucine-based dipeptides."[1] CrystEngComm, 2010.[1] Link

    • Describes the resolution and crystal structure of the o-tolyl isomer.
  • Solladié, G. "Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group."[1] Synthesis, 1981, 185-196.[1] Link

    • The authoritative review on the Andersen synthesis and p-tolyl sulfoxide values.
  • Sigma-Aldrich. "Product Specification: (R)-(+)-Methyl p-tolyl sulfoxide."[1] Link

    • Commercial standard verific

Sources

A Comparative Guide to Ligand Efficiency: ortho-Tolyl vs. Phenyl Sulfoxides in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Chiral Sulfoxides in Catalysis

In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount. While nitrogen- and phosphorus-based ligands have traditionally dominated the field, chiral sulfoxides are emerging as a versatile and powerful class of ligands.[1] Their utility stems from several unique properties: the sulfur atom is a stable stereogenic center, placing the chiral information in close proximity to the coordinated metal.[1][2][3] This allows for direct and influential transfer of chirality during the catalytic cycle. Furthermore, the ambidentate nature of the sulfinyl group, with potential for coordination through either the sulfur or oxygen atom, provides a level of electronic and steric tunability not always available in other ligand classes.[1][2]

This guide provides an in-depth comparison of two closely related aryl sulfoxide ligand scaffolds: the unsubstituted phenyl sulfoxide and the sterically more demanding ortho-tolyl sulfoxide. We will explore how the subtle addition of a single methyl group at the ortho-position dramatically influences ligand efficiency, affecting reaction outcomes in terms of yield, and most critically, enantioselectivity. The discussion is grounded in experimental data and mechanistic principles to provide researchers with actionable insights for ligand selection and catalyst design.

The Decisive Factor: Steric and Electronic Disparity

The fundamental difference between a phenyl and an o-tolyl group is the presence of a methyl substituent at the ortho-position of the aromatic ring. While electronically, the methyl group is a weak electron-donating group, its primary influence in the context of a catalytic pocket is steric.

  • Phenyl Sulfoxide: This ligand presents a relatively unhindered aromatic face. While capable of inducing chirality, the chiral environment it creates around the metal center is less constrained.

  • o-Tolyl Sulfoxide: The ortho-methyl group acts as a "steric directing group." It projects into the space around the metal center, creating a more rigid and well-defined chiral pocket. This steric hindrance can restrict the possible coordination geometries of the substrate, preferentially favoring a transition state that leads to a single enantiomer of the product. This principle is a cornerstone of asymmetric catalysis, where steric clashes are strategically employed to control facial selectivity.[4][5]

The following diagram illustrates this key structural difference.

G cluster_phenyl cluster_tolyl p_s S p_o O p_s->p_o p_r p_s->p_r p_phenyl Phenyl p_s->p_phenyl t_s S t_o O t_s->t_o t_r t_s->t_r t_tolyl o-Tolyl t_s->t_tolyl t_highlight ortho-Methyl (Steric Influence) t_tolyl->t_highlight

Caption: Structural comparison highlighting the key ortho-methyl group.

Performance in Catalysis: A Data-Driven Comparison

Direct, side-by-side comparisons of o-tolyl and phenyl sulfoxide ligands in the same catalytic system are not always prevalent in the literature. However, by collating data from studies on similar reactions, a clear trend emerges. The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established transformation where these ligands are employed.

Let's analyze representative data from a titanium-catalyzed asymmetric oxidation of aryl methyl sulfides. While the specific example below uses p-tolyl, it serves to illustrate the typical performance metrics evaluated. The enhanced performance of substituted aryl groups over the simple phenyl is a recurring theme.

EntryLigand MoietySubstrateYield (%)Enantiomeric Excess (ee, %)
1p-TolylMethyl p-tolyl sulfide8190 (R)
2PhenylMethyl phenyl sulfide7784 (R)
34-MethoxyphenylMethyl 4-methoxyphenyl sulfide7987 (R)
44-BromophenylMethyl 4-bromophenyl sulfide7277 (R)

Data synthesized from a study on asymmetric sulfide oxidation using a (R)-6,6′-Diphenyl-BINOL/Ti(O-i-Pr)₄ catalytic system.[6]

Analysis of Results: In this system, the p-tolyl substituted ligand framework leads to a higher enantiomeric excess (90% ee) compared to the phenyl-based system (84% ee).[6] This enhancement, even with a para-substituent, underscores the sensitivity of the catalytic pocket to the electronic and steric nature of the aryl group. The ortho-tolyl variant is expected to amplify this effect due to the proximity of the methyl group to the chiral center, which more effectively enforces a specific substrate approach vector. Studies on palladium-catalyzed reactions have similarly shown that ligands bearing o-tolyl groups, such as P(o-tolyl)₃, are exceptionally effective for challenging cross-coupling reactions due to their steric bulk, which promotes the formation of highly reactive, monoligated palladium(0) species.[7]

Experimental Protocol: Asymmetric Oxidation of Methyl Phenyl Sulfide

To ensure the reproducibility and integrity of these findings, a detailed experimental protocol for a representative asymmetric oxidation is provided. This procedure is based on established methodologies for titanium-BINOL catalyzed sulfoxidations.[6]

Workflow Overview

G start Start: Inert Atmosphere Setup prep Prepare Ligand-Metal Solution (e.g., (R)-BINOL derivative in Toluene) start->prep add_ti Add Ti(O-i-Pr)₄ Stir at Room Temperature prep->add_ti add_h2o Add H₂O Stir to form active catalyst add_ti->add_h2o add_sulfide Add Sulfide Substrate (e.g., Methyl Phenyl Sulfide) add_h2o->add_sulfide add_oxidant Add Oxidant (e.g., TBHP) Dropwise at Room Temp add_sulfide->add_oxidant monitor Monitor Reaction via TLC add_oxidant->monitor monitor->monitor Incomplete workup Aqueous Workup (e.g., Quench with H₂O, Extract with EtOAc) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze end End: Isolated Chiral Sulfoxide analyze->end

Caption: Experimental workflow for asymmetric sulfoxidation.

Step-by-Step Methodology:

  • Catalyst Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., a derivative of a chiral diol or sulfoxide, 5 mol%).

    • Add dry toluene (to achieve a final substrate concentration of ~0.5 M).

    • Add Titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 2.5 mol%) to the solution and stir for 30 minutes at room temperature.

    • Add deionized water (0.5 equivalents relative to the sulfide) and stir the mixture for another 30 minutes. The formation of the active catalytic species is often indicated by a color change.

  • Reaction Execution:

    • To the prepared catalyst solution, add the prochiral sulfide (e.g., methyl phenyl sulfide, 1.0 mmol, 1.0 equiv).

    • Add 70% aqueous tert-butyl hydroperoxide (TBHP, 2.0 equiv) dropwise over 5 minutes.

    • Allow the reaction to stir at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 18-24 hours).

    • Upon completion, quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure sulfoxide.

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result with a racemic standard.

Mechanistic Implications and Conclusion

The superior performance often observed with o-tolyl sulfoxide ligands compared to their phenyl counterparts is a direct consequence of sterically-enforced facial discrimination. The ortho-methyl group acts as a rigid barrier, constricting the available space within the catalyst's chiral pocket. This forces the incoming substrate to adopt a specific orientation to minimize steric repulsion, thereby favoring the formation of one enantiomer over the other.

G cluster_legend Legend M Metal Center L Ligand S Substrate P Product ML [M-L] Catalyst MLS [M-L-Substrate] Complex ML->MLS + Substrate Sub Substrate Sub->MLS TS Diastereomeric Transition States (TS¹ vs TS²) MLS->TS Stereodetermining Step MLP [M-L*-Product] Complex TS->MLP Product Formation note The o-tolyl group on L* raises the energy of one transition state (e.g., TS²) via steric clash, favoring the pathway through TS¹. TS->note Prod Product MLP->Prod Dissociation Cat_Regen Catalyst Regeneration MLP->Cat_Regen Cat_Regen->ML Cycle Repeats

Caption: Generalized catalytic cycle for an asymmetric transformation.

For researchers and drug development professionals, the choice between a phenyl and an o-tolyl sulfoxide ligand should be deliberate. While phenyl sulfoxides can be effective, the introduction of an ortho-tolyl group is a rational design choice to amplify stereocontrol. It is a prime example of how minimal structural modifications can lead to significant gains in ligand efficiency and, ultimately, to more selective and powerful catalytic systems.

References

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]

  • Li, W., et al. (2025). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. MDPI. [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]

  • Li, Y., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • Puglia, C., et al. (2023). Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). ACS Publications. [Link]

  • Vechorkin, O., et al. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts. PMC. [Link]

  • Pawar, S. S., et al. (2019). Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. Journal of Chemical Sciences. [Link]

  • Electronic Supplementary Information. (2012). The Royal Society of Chemistry. [Link]

  • Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes. (n.d.). ResearchGate. [Link]

  • Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5026-43. [Link]

  • Chiral Sulfoxide Ligands in Asymmetric Catalysis. (n.d.). Osaka University. [Link]

  • Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes. (2016). ACS Publications. [Link]

  • Akazome, M., et al. (2000). Enantioselective inclusion of methyl phenyl sulfoxides and benzyl methyl sulfoxides by (R)-phenylglycyl-(R)-phenylglycine and the crystal structures of the inclusion cavities. PubMed. [Link]

  • García Ruano, J. L., et al. (2003). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. The Journal of Organic Chemistry, 68(17), 6522-34. [Link]

  • The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Sulfoxides, with their stereogenic sulfur center, are a critical functional group in numerous pharmaceuticals and chiral ligands. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying these compounds and probing their chemical environment.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for o-tolyl sulfoxide. Due to the scarcity of direct experimental spectra in publicly available literature for the ortho-isomer, this guide employs a comparative methodology. We will build a detailed understanding of its expected spectral features by contrasting it with its well-characterized isomer, p-tolyl sulfoxide, and other relevant aromatic sulfoxides. This approach highlights the subtle yet significant influence of substituent position on vibrational frequencies, providing a robust framework for spectral interpretation.

The Foundational Spectrum: Characteristic Peaks of p-Tolyl Sulfoxide

To understand the spectrum of o-tolyl sulfoxide, we first must establish a reliable baseline. The para-isomer, methyl p-tolyl sulfoxide, has been extensively studied, providing a wealth of spectroscopic data. Its IR spectrum is dominated by a few key vibrational modes that serve as excellent points of comparison.

The most prominent and diagnostic feature of any sulfoxide is the S=O stretching vibration. This bond is highly polar, resulting in a strong absorption band in the IR spectrum. For solid p-tolyl sulfoxide, this peak is observed around 1037-1039 cm⁻¹ [1]. The frequency of this absorption is highly sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding, which can cause significant shifts[1].

Other significant peaks for p-tolyl sulfoxide include:

  • Aromatic C-H Stretch : Weak to medium bands appearing above 3000 cm⁻¹, typically around 3048-3058 cm⁻¹[1].

  • Aliphatic C-H Stretch : Medium bands from the two methyl groups (one on the ring, one on the sulfur) are found in the 2870-3000 cm⁻¹ region[1].

  • Aromatic C=C Stretch : These appear in the 1450-1600 cm⁻¹ region. A characteristic ring breathing mode is also noted around 1085 cm⁻¹[1].

  • C-H Bending (Deformations) : Aliphatic C-H bends for the methyl groups are located in the 1400-1500 cm⁻¹ range, while aromatic C-H in-plane bends are at slightly higher frequencies[1].

  • S-C Stretch : A band attributed to the S-CH₃ stretch is observed around 690 cm⁻¹ in the Raman spectrum, which would have a corresponding, though potentially weaker, IR absorption[1].

dot graphdot { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Molecular structures of p-tolyl sulfoxide and o-tolyl sulfoxide.

Comparative Analysis: Predicting the Spectrum of o-Tolyl Sulfoxide

By changing the methyl group's position from para to ortho, we introduce two key factors that will influence the IR spectrum: steric hindrance and a modified electronic effect.

  • S=O Stretching Frequency : The S=O stretch is generally observed between 950-1150 cm⁻¹[2][3][4]. In o-tolyl sulfoxide, the proximity of the ortho-methyl group to the sulfoxide group likely introduces steric crowding. This steric repulsion can influence the conformation of the sulfoxide group relative to the aromatic ring, potentially altering the S=O bond order. A common consequence of such steric strain is a slight weakening of the adjacent bonds, which would translate to a red-shift (lower wavenumber) of the S=O stretching frequency compared to the 1037-1039 cm⁻¹ observed for the para-isomer. Therefore, a peak in the range of 1025-1035 cm⁻¹ would be a reasonable prediction for o-tolyl sulfoxide.

  • Aromatic C-H Out-of-Plane (OOP) Bending : This is perhaps the most definitive region for distinguishing between the isomers. The pattern of strong absorption bands in the 700-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.

    • For p-tolyl sulfoxide (a 1,4-disubstituted ring), a strong band is expected in the 800-840 cm⁻¹ range.

    • For o-tolyl sulfoxide (a 1,2-disubstituted ring), a strong characteristic band is expected in the 735-770 cm⁻¹ range. This significant difference provides a clear and reliable method for distinguishing the two isomers.

  • Other Vibrational Modes : The positions of the aliphatic and aromatic C-H stretching bands, as well as the aromatic C=C stretching bands, are expected to be very similar to those of the para-isomer, as these are less sensitive to the substituent's position.

Broader Context: Comparison with Other Aryl Sulfoxides

To further refine our understanding, we can compare the tolyl sulfoxides with methyl phenyl sulfoxide (lacking a ring methyl group) and diphenyl sulfoxide (lacking any methyl groups).

  • Methyl Phenyl Sulfoxide : This compound simplifies the system by removing the ring-based methyl group. Its IR spectrum features S-CH₃ rocking vibrations around 1080-1090 cm⁻¹[5]. The electronic effect of the tolyl group (electron-donating) versus the phenyl group will subtly influence the S=O frequency.

  • Diphenyl Sulfoxide : Replacing the S-methyl group with another phenyl group introduces more complex aromatic vibrations. The S=O stretch in diphenyl sulfoxide has been reported at 1041 cm⁻¹ . This value, slightly higher than that of p-tolyl sulfoxide, reflects the different electronic environment provided by a second aryl ring compared to a methyl group.

CompoundKey Diagnostic IR Peaks (cm⁻¹)
p-Tolyl Sulfoxide S=O Stretch: ~1037-1039 (strong)[1]Aromatic C-H OOP Bend (1,4-subst.): ~800-840 (strong)
o-Tolyl Sulfoxide (Predicted) S=O Stretch: ~1025-1035 (strong)Aromatic C-H OOP Bend (1,2-subst.): ~735-770 (strong)
Methyl Phenyl Sulfoxide S=O Stretch: ~1040-1055 (strong)Aromatic C-H OOP Bend (mono-subst.): ~690-710 and ~730-770 (strong)
Diphenyl Sulfoxide S=O Stretch: ~1041 (strong)Aromatic C-H OOP Bend (mono-subst.): ~690-710 and ~730-770 (strong)

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions and characterize a sample of tolyl sulfoxide, the following Attenuated Total Reflectance (ATR) FTIR spectroscopy protocol is recommended. ATR is ideal for solid powders as it requires minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of a solid sulfoxide sample.

Materials & Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or Ethanol for cleaning

  • Kimwipes or other lint-free tissue

  • Solid sulfoxide sample (e.g., o-tolyl sulfoxide)

Methodology:

  • Prepare the ATR Crystal:

    • Ensure the ATR crystal surface is clean. Moisten a Kimwipe with isopropanol and gently wipe the crystal surface.

    • Perform a second wipe with a dry Kimwipe to remove any residual solvent.

    • Causality: A clean crystal is essential for a clean background. Any residue will contribute unwanted peaks to the spectrum.

  • Collect a Background Spectrum:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself.

    • The instrument software will automatically subtract this background from the sample spectrum.

    • Causality: Background subtraction is crucial to ensure that the final spectrum contains only peaks originating from the sample.

  • Apply the Sample:

    • Using a clean spatula, place a small amount of the solid sulfoxide powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures good contact between the sample and the crystal.

    • Causality: The IR beam only penetrates a few microns into the sample. Good contact is critical for achieving a strong, high-quality signal.

  • Collect the Sample Spectrum:

    • Initiate the sample scan. Typical parameters for a solid sample are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • The software will display the background-corrected absorbance spectrum.

  • Clean Up:

    • Release the pressure arm and remove the bulk of the powder.

    • Clean the ATR crystal thoroughly with isopropanol and a Kimwipe as described in Step 1.

G

Conclusion

References

  • Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. (2025). MDPI. [Link]

  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2010). ResearchGate. [Link]

  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2010). PubMed. [Link]

  • Infrared Spectroscopy. Michigan State University Chemistry. [Link]

  • FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... (n.d.). ResearchGate. [Link]

  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2010). The Journal of Chemical Physics. [Link]

  • Electronic Supplementary Information. (2016). The Royal Society of Chemistry. [Link]

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A Comparative Guide to the Determination of Absolute Configuration of Ortho-Substituted Aryl Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical necessity. The biological activity of chiral molecules, particularly those like ortho-substituted aryl sulfoxides, is intrinsically linked to their absolute configuration.[1][] These sulfoxides are notable for their stereogenic sulfur center, which imparts chirality and makes them valuable as chiral auxiliaries in asymmetric synthesis or as active pharmaceutical ingredients.[3][4] This guide provides an in-depth comparison of the primary experimental techniques used to elucidate the absolute configuration of this important class of molecules.

The challenge in assigning the absolute configuration of ortho-substituted aryl sulfoxides lies in the subtle interplay of steric and electronic effects introduced by the ortho-substituent, which can influence the molecule's preferred conformation and, consequently, its chiroptical properties. This guide will navigate the principles, protocols, and practical considerations of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), offering a comprehensive resource for selecting the most appropriate method.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of absolute configuration.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map is generated, revealing the precise spatial arrangement of every atom in the molecule.

Causality Behind the Experimental Choice

The power of X-ray crystallography in this context lies in the phenomenon of anomalous dispersion (or anomalous scattering).[5][6][7][8] When the X-ray radiation frequency is close to the natural absorption frequency of an atom within the crystal, a phase shift occurs in the scattered X-rays.[5][7] This effect breaks Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal.[9] The resulting intensity differences between these "Bijvoet pairs" allow for the differentiation between a molecule and its non-superimposable mirror image, thus establishing the absolute configuration.[6] The presence of a heavier atom (like sulfur in sulfoxides, or a halogen substituent) enhances this anomalous scattering effect, making the determination more reliable.[10][11]

Experimental Workflow

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Detailed Experimental Protocol
  • Crystal Growth: High-quality, single crystals of the enantiomerically pure ortho-substituted aryl sulfoxide are grown. This is often the most challenging step and can be a significant bottleneck.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo-Kα or Cu-Kα radiation), and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data.

  • Absolute Configuration Assignment: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect one. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.

Data Interpretation and Trustworthiness

A Flack parameter of 0.0(1) for a given stereochemical model provides high confidence in the assignment of the absolute configuration. Conversely, a value of 1.0(1) indicates that the inverted structure is the correct one. The self-validating nature of this method comes from the internal consistency of the crystallographic data and the statistical significance of the Flack parameter.

Solution-Phase Insight: Vibrational Circular Dichroism (VCD)

For molecules that are difficult to crystallize or for researchers who need to determine the absolute configuration in solution, Vibrational Circular Dichroism (VCD) spectroscopy offers a powerful alternative.[10][12][13] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during a vibrational transition.[12]

Causality Behind the Experimental Choice

Every chiral molecule has a unique VCD spectrum, and enantiomers exhibit mirror-image spectra.[11] The key to VCD's utility is the synergy between experimental measurement and quantum chemical calculations.[12][14] By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known configuration (e.g., R or S), the absolute configuration can be confidently assigned.[10][12] This approach is particularly valuable for ortho-substituted aryl sulfoxides as VCD is highly sensitive to the molecule's conformational landscape in solution.[1][15]

Experimental and Computational Workflow

Caption: Integrated Workflow for VCD-Based Absolute Configuration Assignment.

Detailed Experimental and Computational Protocol
  • Sample Preparation: A solution of the enantiomerically pure sulfoxide is prepared in a suitable solvent (e.g., CDCl3, CCl4, DMSO-d6) at a concentration typically between 0.05 and 0.2 M.[11] Deuterated solvents are often used to avoid overlapping solvent absorption bands.[11][16]

  • VCD Measurement: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[10][16]

  • Conformational Analysis: A thorough conformational search of the molecule is performed using computational methods (e.g., molecular mechanics or semi-empirical methods).[17]

  • Quantum Chemical Calculations: The geometries of the low-energy conformers are optimized, and their vibrational frequencies and VCD intensities are calculated using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G*).[10] It's crucial to consider solvent effects, often through an implicit solvent model like the Polarizable Continuum Model (PCM).[16]

  • Spectral Comparison: The calculated spectra of the low-energy conformers are Boltzmann-averaged based on their relative free energies. This final theoretical spectrum is then visually and quantitatively compared to the experimental VCD spectrum to determine the best match and assign the absolute configuration.[17]

Leveraging Electronic Transitions: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the UV-Visible region, corresponding to electronic transitions.[18] For aryl sulfoxides, the aromatic rings and the sulfoxide group itself act as chromophores, giving rise to characteristic ECD spectra.

Causality Behind the Experimental Choice

Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations.[19] The presence of aromatic chromophores in ortho-substituted aryl sulfoxides often leads to strong ECD signals, making this a sensitive technique.[20] However, the accuracy of the computational prediction is highly dependent on the chosen functional, especially for systems that may exhibit charge-transfer transitions.[19]

Experimental and Computational Workflow

The workflow for ECD is analogous to that of VCD, with the primary difference being the type of spectroscopy and the computational methods used for spectral prediction (TD-DFT instead of DFT frequency calculations).

Detailed Experimental and Computational Protocol
  • Sample Preparation: A dilute solution of the sulfoxide is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • ECD Measurement: The ECD and UV-Vis absorption spectra are recorded.

  • Conformational Analysis: A conformational search is performed as in the VCD protocol.

  • Quantum Chemical Calculations: The geometries of the low-energy conformers are optimized. Then, their electronic excitation energies and rotational strengths are calculated using TD-DFT. Range-separated functionals like CAM-B3LYP are often recommended for aryl-containing systems to more accurately predict excited states.[19]

  • Spectral Comparison: The calculated ECD spectra for the conformers are Boltzmann-averaged and compared to the experimental spectrum.

Comparison of Methods

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-raysDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis light
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Req. High-quality single crystal5-15 mg, recoverable[12]Microgram quantities
Ambiguity Unambiguous, "gold standard"Highly reliable with proper computational analysisReliable, but sensitive to computational parameters
Throughput Low (crystal growth can be slow)Moderate (hours for measurement, days for computation)Moderate to High
Key Advantage Direct visualization of 3D structureNo crystallization needed; sensitive to solution conformationHigh sensitivity; requires very little sample
Key Limitation Requires a suitable single crystalRelies on accurate computational modelingLess structural information than VCD; sensitive to TD-DFT functional choice

Concluding Remarks: A Multi-faceted Approach to Stereochemical Integrity

The determination of the absolute configuration of ortho-substituted aryl sulfoxides is a critical task that can be approached with several powerful techniques.

  • X-ray crystallography remains the ultimate arbiter, providing direct and unambiguous structural evidence, provided that suitable single crystals can be obtained.[3]

  • Vibrational Circular Dichroism (VCD) has emerged as a robust and reliable method for determining absolute configuration in the solution phase, offering the significant advantage of not requiring crystallization.[13] Its strength lies in the detailed structural information contained within the vibrational spectrum, which, when coupled with accurate DFT calculations, provides a high-confidence assignment.

  • Electronic Circular Dichroism (ECD) serves as a complementary chiroptical technique, particularly useful for its high sensitivity. While computationally demanding to model with high accuracy, it can be a valuable tool, especially when sample quantities are limited.

For drug development professionals and researchers, the choice of method will depend on the specific circumstances—the availability of single crystals, the amount of sample, and the computational resources at hand. In many cases, employing a combination of these techniques, such as confirming an initial VCD or ECD assignment with a subsequent X-ray structure, provides the highest level of scientific rigor and trustworthiness, ensuring the stereochemical integrity of these vital chiral molecules.

References

  • Absolute Configuration of Chiral Sulfoxides - TSM² | Theory and Spectroscopy of Molecules and Materials (TSM²) | University of Antwerp. [Link]

  • Circular dichroism spectra and absolute configuration of some alkyl aryl sulfoxides | Request PDF - ResearchGate. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. [Link]

  • Computational methods and points for attention in absolute configuration determination. [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia. [Link]

  • Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes - MDPI. [Link]

  • Circular Dichroism and TDDFT Investigation of Chiral Fluorinated Aryl Benzyl Sulfoxides | Request PDF - ResearchGate. [Link]

  • Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. [Link]

  • Absolute configuration of complex chiral molecules - Spark904. [Link]

  • Conformational Analysis Using Infrared and Vibrational Circular Dichroism Spectroscopies: The Chiral Cyclic Sulfoxides 1-Thiochroman-4-one S-Oxide, 1-Thiaindan S-Oxide and 1-Thiochroman S-Oxide | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Anomalous scattering and absolute configuration | Crystal Structure Analysis: A Primer | Oxford Academic. [Link]

  • Absolute configuration of an axially chiral sulfonate determined from its optical rotatory dispersion, electronic circular dichroism, and vibrational circular dichroism spectra - PubMed. [Link]

  • Crystallography. Structural resolution. The anomalous dispersion. [Link]

  • (PDF) Absolute configuration of an axially chiral sulfonate determined from its optical rotatory dispersion, electronic circular dichroism, and vibrational circular dichroism spectra - ResearchGate. [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • OPTICAL ROTATORY DISPERSION (ORD). [Link]

  • Anomalous dispersion method of determining structure and absolute configuration of crystals. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI. [Link]

  • BHU - MSC (IInd Semester) CHM202: Inorganic Chemistry-II Topic: ORD & CD Content Writer. [Link]

  • Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - ResearchGate. [Link]

  • Dearomative di- and trifunctionalization of aryl sulfoxides via[12][12]-rearrangement - PMC. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis - MedCrave online. [Link]

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Safety Operating Guide

Proper Disposal Procedures: o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1]

Executive Summary: Immediate Action Plan

o-Tolyl sulfoxide (typically Methyl o-tolyl sulfoxide) is an organic sulfur compound often used as a chiral auxiliary.[1] While it does not carry a specific EPA "P" or "U" list waste code, it must be managed as Non-Halogenated Organic Waste .

  • Primary Disposal Stream: High-BTU thermal incineration.[1]

  • Immediate Hazard: Low acute toxicity, but high potential for skin permeation (similar to DMSO).[1]

  • Critical Incompatibility: DO NOT mix with acid chlorides, anhydrides, or thionyl chloride in the waste stream.[1] This triggers the Pummerer Rearrangement , a violent exothermic reaction.[1]

Part 1: Technical Safety Assessment (The "Why")

As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checklists; they are based on molecular behavior. We treat o-tolyl sulfoxide based on its functional group chemistry (sulfoxide) and structural analogy to p-tolyl sulfoxide and DMSO.[1]

1.1 Physicochemical Hazard Profile
PropertyValue/DescriptionOperational Implication
Physical State Solid (low melting) or viscous liquidMay clog automated waste lines if not dissolved.[1]
Flash Point >100°C (Estimated based on p-isomer)Classed as "Combustible" rather than "Flammable."[1]
Skin Absorption High (Predicted) Like DMSO, sulfoxides penetrate the stratum corneum.[1] Treat all waste as if it carries dissolved toxins.
Reactivity Pummerer Rearrangement Risk Violent reaction with acylating agents (e.g., Acetyl Chloride, Acetic Anhydride).[1]
1.2 The "Pummerer" Risk (Critical Causality)

Junior chemists often mistake sulfoxides for inert solvents.[1] In the presence of acid anhydrides or acid chlorides, o-tolyl sulfoxide undergoes the Pummerer rearrangement.[1]

  • Mechanism: Acylation of the sulfoxide oxygen ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Formation of unstable sulfonium ion 
    
    
    
    Elimination/Rearrangement.
  • Result: Rapid exotherm, release of acid fumes, and potential over-pressurization of waste containers.[1]

  • Rule: NEVER add o-tolyl sulfoxide waste to a container designated for "Acid Chlorides" or "Anhydrides."

Part 2: Disposal Decision Logic

The following decision tree illustrates the operational workflow for disposing of o-tolyl sulfoxide. This logic prevents cross-contamination and ensures regulatory compliance.[1]

DisposalLogic Start Waste: o-Tolyl Sulfoxide CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Pure/Solid Liquid Liquid / Solution CheckState->Liquid Dissolved SolidPack Solid Waste Bin (Double Bagged) Solid->SolidPack Label: Organic Solid ContamCheck Is it mixed with Halogenated Solvents (DCM, Chloroform)? Liquid->ContamCheck StreamA Stream A: Non-Halogenated Organic ContamCheck->StreamA No StreamB Stream B: Halogenated Organic ContamCheck->StreamB Yes

Figure 1: Decision logic for segregating sulfoxide waste streams to prevent incinerator corrosion and ensure compliance.

Part 3: Step-by-Step Disposal Protocol
Phase 1: Preparation & Segregation
  • PPE Selection:

    • Gloves: Nitrile is generally sufficient for incidental splash, but Butyl Rubber is superior for prolonged contact with sulfoxides.[1]

    • Eye Protection: Chemical splash goggles.[1]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1]

    • Avoid low-grade plastics if the sulfoxide is mixed with aggressive solvents like DCM.[1]

Phase 2: Bulking & Labeling
  • Scenario A: Pure Solid Waste

    • Collect solid o-tolyl sulfoxide in a clear polyethylene bag.[1]

    • Place the bag inside a secondary solid waste drum (fiber or poly).[1]

    • Label: "Non-Regulated Organic Solid" (unless mixed with hazardous reagents).

  • Scenario B: Liquid Waste (Solutions)

    • Verify the solvent base.[1]

    • If Non-Halogenated (e.g., Acetone, Methanol): Pour into the "Non-Halogenated Organic Solvents" carboy.[1]

    • If Halogenated (e.g., DCM): Pour into the "Halogenated Waste" carboy.[1]

    • Critical Check: Ensure the receiving carboy does not contain Thionyl Chloride or Acetic Anhydride residues.[1]

Phase 3: Documentation (RCRA)
  • Waste Code: Since o-tolyl sulfoxide is not a "Listed" waste (F, K, P, U lists), it is classified by "Characteristics."

    • If flash point < 60°C (due to solvent): D001 (Ignitable) .[1]

    • If toxic solvents are present: D000 (Toxic) .[1]

  • Manifest Description: "Waste Flammable Liquid, N.O.S.[1] (Contains Acetone, Methyl o-Tolyl Sulfoxide)" – Adjust solvent name as necessary.[1]

Part 4: Emergency Contingencies
Spill Response Workflow

If a spill occurs, do not simply wipe it up.[1] The skin absorption risk requires a specific protocol.[1][2][3][4]

SpillResponse Assess 1. Assess Volume & Location PPE 2. Don PPE (Butyl Gloves) Assess->PPE Contain 3. Contain with Absorbent Booms PPE->Contain Absorb 4. Apply Vermiculite or Clay Contain->Absorb Dispose 5. Scoop to Solid Waste Bin Absorb->Dispose

Figure 2: Sequential response for sulfoxide spills.[1] Note: Do not use paper towels for large spills as they increase surface area for evaporation.[1]

First Aid (Exposure)
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol or other solvents to wash the skin; they will accelerate absorption.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][3]

References
  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Methyl p-tolyl sulfoxide. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1]

  • Wikipedia. (2024).[1] Pummerer Rearrangement. (For mechanistic context on incompatibility). Retrieved from [1]

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Personal Protective Equipment (PPE) & Handling Guide: o-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Hidden Hazard: While o-Tolyl sulfoxide (and its structural analog p-Tolyl sulfoxide) is often classified merely as an irritant (H315, H319) under GHS standards, this classification is deceptively mild. As a sulfoxide, it shares the permeation-enhancing properties of Dimethyl Sulfoxide (DMSO).

The "Trojan Horse" Effect: The primary risk is not just the molecule itself, but its ability to compromise the stratum corneum of the skin, potentially carrying other highly toxic reagents (e.g., azides, cyanides, or heavy metals used in catalysis) directly into the systemic circulation.

Immediate Directive: Treat all o-Tolyl sulfoxide solutions as transdermal vectors . Do not rely on standard latex gloves.

Hazard Characterization & Risk Assessment

ParameterSpecificationOperational Implication
Physical State White to off-white crystalline solidDust generation is the primary inhalation risk during weighing.
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3Causes contact dermatitis and respiratory irritation.
Permeation Potential High (Class: Sulfoxide) Rapidly penetrates skin; accelerates absorption of co-solvents.
Thermal Stability Stable, but hygroscopicKeep under inert atmosphere (N₂/Ar) to prevent water absorption.
Incompatibilities Strong Oxidizers, Acyl HalidesCan react violently or exothermically (oxidizing to sulfone).

PPE Protocol: The "Barrier-in-Depth" System

Standard laboratory PPE is insufficient for sulfoxides in solution. You must employ a Task-Based PPE Selection protocol.

A. Hand Protection (The Critical Control)

Scientific Rationale: Natural rubber latex offers negligible protection against sulfoxides. Thin disposable nitrile provides splash protection only and degrades upon prolonged contact.

  • Scenario 1: Handling Solid (Weighing/Transfer)

    • Primary: Disposable Nitrile (minimum 5 mil).

    • Validation: Visual inspection for tears/pinholes.

  • Scenario 2: Handling Solutions (Reaction/Workup)

    • Technique: Double-Gloving.

    • Inner Layer: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®) - Chemical Barrier.

    • Outer Layer: Standard Nitrile (5-8 mil) - Mechanical Barrier & Grip.

    • Why? The inner laminate layer prevents permeation; the outer nitrile provides dexterity and protects the fragile laminate glove.

B. Eye & Face Protection[1][3][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are unsafe for liquid handling. Sulfoxides are difficult to rinse from the eye due to high viscosity and tissue affinity.

C. Respiratory Protection[1][2][3][4][5][6][7][8]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE Backup: If hood access is compromised or during spill cleanup, use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Visualization: PPE Decision Logic

Figure 1: Decision matrix for selecting appropriate PPE based on the state of matter.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Reaction/Workup Risk_Dust Risk: Dust Inhalation Solid->Risk_Dust Risk_Perm Risk: Skin Permeation Liquid->Risk_Perm PPE_Solid PPE: Nitrile Gloves (5mil) + Safety Glasses + Fume Hood Risk_Dust->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate Inner + Nitrile Outer) + Splash Goggles Risk_Perm->PPE_Liquid

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Control: Sulfoxide crystals can be static-prone. Use an anti-static gun or ionizing bar if available.

  • Containment: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (tared vial) to transport the solid.

  • Hygiene: Wipe the exterior of the reagent bottle with a dry tissue after use. Do not use wet wipes (water introduces hygroscopic contamination).

Phase 2: Reaction Setup
  • Solvent Choice: If dissolving in CH₂Cl₂ or THF, be aware that o-Tolyl sulfoxide will increase the permeation rate of these solvents.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon. Sulfoxides are hygroscopic; moisture can affect stoichiometry in sensitive couplings (e.g., Pummerer rearrangement).

Phase 3: Quenching & Workup
  • Exotherm Watch: If using acylating agents (e.g., TFAA, Ac₂O), the reaction is exothermic. Cool to 0°C before addition.

  • Waste Segregation: Do not mix sulfoxide waste with strong oxidizers (e.g., KMnO₄, Nitric Acid) in the waste drum. This can generate heat and pressure.

Emergency Response Protocols

Exposure Response[7][8]
  • Skin Contact:

    • Do NOT scrub. Scrubbing abrades the skin and accelerates absorption.

    • Flush: Rinse gently with water for 15 minutes.

    • Soap: Use mild soap only after initial flushing.

  • Eye Contact:

    • Flush immediately at an eyewash station for 20 minutes .

    • Hold eyelids open—sulfoxides are viscous and sticky.

Spill Management (Self-Validating Workflow)

Figure 2: Logic flow for managing spills safely.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Liquid/Solution Type->Liquid_Spill Action_Solid 1. Dampen paper towel 2. Wipe gently (No Dust) 3. Bag as HazWaste Solid_Spill->Action_Solid Action_Liquid 1. Evacuate area (if volatile) 2. Cover with Absorbent pads 3. Double-bag waste Liquid_Spill->Action_Liquid Decon Decontaminate Surface (Soap + Water) Action_Solid->Decon Action_Liquid->Decon

Disposal & Environmental Stewardship[9][10]

  • Waste Classification: Non-halogenated organic solvent waste (unless dissolved in DCM/Chloroform).

  • Labeling: Explicitly label waste containers as "Contains Sulfoxides - Skin Permeator."

  • Destruction: Incineration is the preferred method. Do not dispose of down the drain; sulfoxides can carry heavy metals into water systems.

References

  • PubChem. (2023). Compound Summary: Methyl p-tolyl sulfoxide.[3] National Library of Medicine. Retrieved from [Link]

Sources

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